Argyrin B
説明
This compound has been reported in Archangium gephyra with data available.
structure in first source
特性
分子式 |
C41H46N10O8S |
|---|---|
分子量 |
838.9 g/mol |
IUPAC名 |
(4S,7S,13R,22R)-13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C41H46N10O8S/c1-6-26-37(55)46-22(3)41(58)51(4)19-34(53)45-21(2)40-50-31(20-60-40)39(57)49-30(14-23-16-42-27-11-8-7-10-25(23)27)38(56)48-29(36(54)44-18-33(52)47-26)15-24-17-43-28-12-9-13-32(59-5)35(24)28/h7-13,16-17,20-21,26,29-30,42-43H,3,6,14-15,18-19H2,1-2,4-5H3,(H,44,54)(H,45,53)(H,46,55)(H,47,52)(H,48,56)(H,49,57)/t21-,26-,29+,30+/m1/s1 |
InChIキー |
OVJDNZFLEREPKG-VPMCBBNJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Argyrin B
For Researchers, Scientists, and Drug Development Professionals
Argyrin B is a naturally occurring cyclic peptide that has garnered significant interest within the scientific community due to its potent and diverse biological activities, including immunosuppressive and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is a complex cyclic octapeptide produced by the myxobacterium Archangium gephyra. Its structure is characterized by the presence of several non-proteinogenic amino acid residues, which contribute to its unique chemical properties and biological function.
Molecular Formula: C₄₁H₄₆N₁₀O₈S[1]
IUPAC Name: (4S,7S,13R,22R)-13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone[1]
The core structure of this compound is comprised of the following residues:
-
Glycine (Gly)
-
Sarcosine (Sarc)
-
Dehydroalanine (Dha)
-
Tryptophan (Trp)
-
4-methoxy-Tryptophan (4-MeO-Trp)
-
A thiazole moiety derived from the condensation of a cysteine and an alanine residue.
-
D-aminobutyrate (Abu)[2]
The presence of the dehydroalanine residue and the unique 4-methoxy-tryptophan are key features of the Argyrin family of peptides.
Caption: 2D Chemical Structure of this compound.
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The IUPAC name specifies the absolute configuration of four of the chiral centers as (4S, 7S, 13R, 22R)[1]. The total synthesis of this compound, notably the work by Ley and colleagues, was designed to be convergent and to conserve the stereogenic centers of the starting materials[3]. The unusual 4-methoxy tryptophan was obtained through an enzymatic resolution, ensuring the correct stereochemistry in the final molecule[3].
The stereochemical complexity of natural products like this compound arises from the high fidelity of the biosynthetic machinery in the producing organisms. Enzymes involved in non-ribosomal peptide synthesis (NRPS) are chiral catalysts that ensure the incorporation of specific stereoisomers of amino acids, leading to a single, biologically active enantiomer of the final product.
Caption: Indicated stereocenters of this compound as per its IUPAC name.
Physicochemical and Biological Properties
This compound exhibits a range of biological activities, with quantitative data available for its antibacterial and cytotoxic effects. The following tables summarize key data points.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 838.9 g/mol | [1] |
| Exact Mass | 838.32207964 Da | [1] |
Biological Activity
| Assay Type | Organism/Cell Line | Measurement | Value | Source |
| Antibacterial Activity | Pseudomonas aeruginosa PAO1 | MIC | 8 µg/mL | [4] |
| Antibacterial Activity | Stenotrophomonas maltophilia | MIC | 4 µg/mL | [4] |
| In vitro Translation Inhibition | - | IC₅₀ | 1.2-2.4 µM | [2] |
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound was first reported by Ley et al. and is a convergent synthesis, meaning that several fragments of the molecule are synthesized independently and then combined to form the final product[3]. This approach is efficient and allows for flexibility in the synthesis of analogues.
Synthetic Strategy Overview:
-
Fragment Synthesis: The synthesis involves the preparation of three key protected peptide fragments:
-
A thiazole-containing dipeptide.
-
A tripeptide containing the unusual 4-methoxy tryptophan residue.
-
A tripeptide containing a phenylseleno cysteine, which serves as a precursor to the dehydroalanine residue.
-
-
Fragment Coupling: These fragments are then coupled together in a stepwise manner to form the linear peptide precursor.
-
Macrocyclization: The linear peptide is deprotected and then cyclized to form the macrocyclic core of this compound.
-
Final Modification: The final step involves an oxidative elimination of the phenylseleno group to introduce the dehydroalanine double bond, yielding the final this compound molecule[3].
Due to the proprietary nature of detailed synthetic procedures, step-by-step protocols with specific reagents and reaction conditions are not publicly available.
Biological Assays for Mechanism of Action
The mechanism of action of this compound has been elucidated using a combination of advanced biochemical and biophysical techniques.
-
In vitro Translation Assays: These assays measure the ability of a compound to inhibit protein synthesis in a cell-free system. For this compound, these assays demonstrated a dose-dependent inhibition of translation[2].
-
Cryo-Electron Microscopy (cryo-EM): This technique was used to visualize the interaction of this compound with its molecular target, the ribosome-elongation factor G (EF-G) complex, at near-atomic resolution[5][6].
-
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): smFRET was employed to study the dynamics of the ribosome and EF-G during translocation in the presence of this compound. This revealed that this compound traps EF-G on the ribosome in an intermediate state of translocation[5][6].
Mechanism of Action
This compound's primary mechanism of antibacterial action is the inhibition of protein synthesis. It specifically targets the bacterial elongation factor G (EF-G), a crucial protein for the translocation of tRNA and mRNA through the ribosome during protein synthesis[5][6].
Signaling Pathway and Molecular Interactions:
This compound binds to EF-G, but with a notable characteristic: it has a low affinity for EF-G in solution but a high affinity for EF-G when it is bound to the ribosome[6][7]. This leads to the trapping of the EF-G-ribosome complex in an intermediate state of translocation, after GTP hydrolysis but before EF-G dissociation. This stalling of the ribosome prevents the continuation of protein synthesis, ultimately leading to bacterial cell death.
Interestingly, this compound binds to a novel allosteric pocket on EF-G, distinct from the binding site of another well-known EF-G inhibitor, fusidic acid[6]. This indicates a unique mode of action and suggests that the intramolecular movements at the domain III/V interface of EF-G are essential for the late stages of translocation.
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
References
- 1. This compound | C41H46N10O8S | CID 9940787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of the cyclic heptapeptide this compound: a new potent inhibitor of T-cell independent antibody formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor this compound in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Argyrin B on Elongation Factor G
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Argyrin B, a cyclic octapeptide natural product, has demonstrated potent antimicrobial activity, particularly against Gram-negative pathogens such as Pseudomonas aeruginosa. This technical guide delves into the molecular mechanism by which this compound exerts its inhibitory effects on bacterial protein synthesis, focusing on its interaction with the essential GTPase, elongation factor G (EF-G). By trapping EF-G on the ribosome in a post-translocational intermediate state, this compound effectively stalls protein synthesis, leading to bacterial cell death. This guide provides a comprehensive overview of the binding characteristics, a summary of key quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, produced by the myxobacterium Archangium gephyra, represents a promising candidate in this endeavor. Its primary cellular target has been identified as elongation factor G (EF-G), a crucial protein responsible for catalyzing the translocation of tRNAs and mRNA through the ribosome during protein synthesis.[1][2] Unlike the classic EF-G inhibitor fusidic acid, this compound binds to a distinct allosteric site on EF-G, presenting a new avenue for antibiotic development.[1][3] This document serves as a technical resource for researchers and drug development professionals, providing a detailed understanding of the this compound-EF-G interaction.
Mechanism of Action of this compound on Elongation Factor G
This compound's mechanism of action is characterized by its ability to stabilize a specific conformational state of EF-G on the ribosome. The prevailing model, supported by cryo-electron microscopy (cryo-EM) and single-molecule Förster resonance energy transfer (smFRET) studies, indicates that this compound does not prevent EF-G from binding to the ribosome.[4][5] Instead, it acts after EF-G has bound to the pre-translocation ribosome and catalyzed GTP hydrolysis.
The key steps in the mechanism are as follows:
-
EF-G Binding and GTP Hydrolysis: EF-G, in its GTP-bound state, binds to the ribosomal pre-translocation complex. This binding stimulates the GTPase activity of EF-G, leading to the hydrolysis of GTP to GDP and inorganic phosphate (Pi).
-
This compound Trapping: this compound exhibits a low affinity for free EF-G in solution but demonstrates high affinity for EF-G when it is bound to the ribosome, particularly after GTP hydrolysis.[1][6] It binds to a novel allosteric pocket located at the interface of EF-G domains III and V.[3]
-
Stabilization of a Translocation Intermediate: The binding of this compound traps the EF-G-ribosome complex in a late-stage translocation intermediate.[4][5] In this state, the tRNAs have moved to a hybrid A/P and P/E state, but the ribosome is unable to complete the full translocation cycle and release EF-G.
-
Inhibition of Conformational Changes: this compound inhibits the necessary conformational changes within EF-G that are required for its dissociation from the ribosome.[6] This perpetual stalling of the ribosome on the mRNA transcript effectively halts protein synthesis.
This mechanism is analogous to that of fusidic acid, which also traps EF-G on the ribosome. However, the distinct binding site of this compound highlights a different allosteric control point on EF-G.[4]
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its analogs against bacterial protein synthesis.
| Compound | IC50 (µM) for in vitro Translation Inhibition | Notes |
| Argyrin A | ~1.5 | Determined using an E. coli in vitro translation system monitoring firefly luciferase expression. |
| This compound | ~2.4 | Determined using an E. coli in vitro translation system monitoring firefly luciferase expression. It is noted to have low affinity for free EF-G and high affinity for ribosome-bound EF-G.[1][6] |
| Argyrin C | ~1.2 | Determined using an E. coli in vitro translation system monitoring firefly luciferase expression. |
| Argyrin D | ~1.8 | Determined using an E. coli in vitro translation system monitoring firefly luciferase expression. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound. While complete, step-by-step protocols are often proprietary to the research groups, the following descriptions outline the fundamental procedures.
In Vitro Translation Inhibition Assay
This assay is used to quantify the inhibitory effect of a compound on protein synthesis. A common method involves a cell-free transcription-translation system and a reporter protein, such as luciferase.
Principle: An E. coli cell lysate containing all the necessary components for transcription and translation is incubated with a DNA template encoding a reporter gene (e.g., firefly luciferase). In the presence of an inhibitor like this compound, the synthesis of the reporter protein is reduced, leading to a decrease in the measurable signal (luminescence).
General Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the E. coli S30 extract, a reaction buffer (containing amino acids, ATP, GTP, and an energy regenerating system), the plasmid DNA encoding firefly luciferase, and varying concentrations of this compound (or other test compounds).
-
Incubation: Incubate the reactions at 30-37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.[7][8]
-
Detection: Add a luciferase assay reagent containing the substrate (luciferin) to the reaction mixtures.
-
Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active luciferase synthesized.
-
Data Analysis: Plot the relative luminescence against the inhibitor concentration to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-EF-G-Ribosome Complex
Cryo-EM is a powerful technique to visualize the three-dimensional structure of macromolecular complexes at near-atomic resolution.
Principle: The this compound-EF-G-ribosome complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These 2D images are then computationally reconstructed into a 3D density map.
General Protocol:
-
Complex Formation: Incubate purified 70S ribosomes, EF-G, a non-hydrolyzable GTP analog (or GTP followed by a short incubation to allow hydrolysis), and this compound to form the stalled complex.
-
Grid Preparation: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. Blot the excess liquid to create a thin film and plunge-freeze the grid in liquid ethane.[9]
-
Data Acquisition: Collect a large dataset of images (micrographs) using a Titan Krios or a similar high-end transmission electron microscope equipped with a direct electron detector.[10]
-
Image Processing:
-
Motion Correction: Correct for beam-induced sample movement.[9]
-
Contrast Transfer Function (CTF) Estimation and Correction: Correct for the aberrations in the microscope's optics.[9]
-
Particle Picking: Automatically select individual ribosome particles from the micrographs.[9]
-
2D Classification: Classify the particles into different views to remove junk particles.
-
3D Reconstruction and Refinement: Generate an initial 3D model and refine it to high resolution using iterative algorithms.[11][12][13]
-
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is used to measure distances and conformational changes within single biomolecular complexes in real-time.
Principle: A donor and an acceptor fluorophore are specifically attached to two different points on the EF-G-ribosome complex. The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them. Changes in FRET efficiency over time reflect conformational dynamics.
General Protocol:
-
Fluorophore Labeling: Site-specifically label EF-G and/or ribosomal proteins or tRNA with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
Complex Immobilization: Immobilize the labeled ribosomal complexes on a passivated microscope slide, often via a biotin-streptavidin interaction with a biotinylated mRNA.[3]
-
Data Acquisition: Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophores and record the fluorescence emission from both the donor and acceptor channels over time.[14]
-
Data Analysis:
GTP Hydrolysis Assay
This assay measures the rate of GTP hydrolysis by EF-G in the presence and absence of the ribosome and this compound.
Principle: The release of inorganic phosphate (Pi) from the hydrolysis of GTP is detected. This can be done using various methods, including radioactive [γ-³²P]GTP, fluorescent phosphate-binding proteins, or enzyme-coupled assays that link Pi production to a colorimetric or luminescent signal.[16][17][18]
General Protocol (using a non-radioactive, malachite green-based assay):
-
Reaction Setup: Prepare a reaction mixture containing EF-G, ribosomes (if applicable), GTP, and the test compound (this compound) in a suitable buffer.
-
Incubation: Incubate the reaction at a controlled temperature for a specific time to allow for GTP hydrolysis.
-
Detection: Stop the reaction and add a malachite green reagent that forms a colored complex with free phosphate.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., ~620 nm). The absorbance is proportional to the amount of Pi released.
-
Data Analysis: Generate a standard curve with known phosphate concentrations to quantify the amount of GTP hydrolyzed.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Elongation Factor G as the Conserved Cellular Target of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Molecule Fluorescence Measurements of Ribosomal Translocation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-Molecule Observations of Ribosome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Argyrin B: A Technical Guide to its Function as a Non-Competitive Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The immunoproteasome represents a compelling therapeutic target for a range of autoimmune disorders and hematologic malignancies due to its specialized role in immune cell function and upregulation during disease states.[1] Inhibitors that selectively target the immunoproteasome over its constitutive counterpart offer the potential for enhanced therapeutic efficacy with reduced toxicity.[2] Argyrin B, a natural product cyclic peptide, has emerged as a significant research tool and potential therapeutic lead.[1][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism as a reversible, non-competitive inhibitor of the immunoproteasome, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its interactions and effects.
Introduction to the Immunoproteasome
The 26S proteasome is a multi-catalytic protease complex essential for protein degradation in eukaryotic cells. While the constitutive proteasome is present in all cell types, immune cells can express a specialized form known as the immunoproteasome.[4] In this variant, the standard catalytic beta subunits—β1c (caspase-like), β2c (trypsin-like), and β5c (chymotrypsin-like)—are replaced by the inducible immunosubunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[4] This alteration modifies the proteolytic cleavage preference, optimizing the generation of peptides for presentation by MHC class I molecules and influencing cytokine production.[5] Given its high levels of expression in various inflammatory and autoimmune diseases, the selective inhibition of the immunoproteasome is a valuable therapeutic strategy.[4]
This compound: A Selective, Non-Competitive Inhibitor
This compound is a cyclic peptide derived from the myxobacterium Archangium gephyra.[6] It has been identified as a reversible, non-competitive inhibitor of the human immunoproteasome.[1][2] This mode of inhibition is advantageous as its efficacy is not diminished by the intracellular accumulation of substrate that can occur when protein degradation is blocked.[7]
Mechanism of Action: this compound exhibits notable selectivity for the catalytic subunits of the immunoproteasome, particularly β5i and β1i, over their constitutive counterparts.[1][2] The selectivity for β1i over β1c is particularly pronounced, reaching nearly 20-fold.[1][2] Molecular modeling studies suggest this preference is due to site-specific amino acid variations.[2] For instance, the small hydrophobic S1 pocket of the β1i subunit facilitates more stable binding interactions with this compound compared to the β1c active site.[1][2] As a non-competitive inhibitor, this compound binds to an allosteric site on the proteasome, inducing a conformational change that inhibits the activity of the catalytic sites without directly competing with substrate binding.[4][7]
Figure 1: this compound binds to an allosteric site, inhibiting the active site.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified against both immunoproteasome and constitutive proteasome subunits. The data clearly demonstrates its preference for the immunosubunits.
Table 1: IC50 Values of this compound against Proteasome Subunits
| Subunit | IC50 (µM) | Source |
|---|---|---|
| β5i (immuno) | 3.54 | [2] |
| β1i (immuno) | 8.76 | [2] |
| β5c (constitutive) | 8.30 | [2] |
| β1c (constitutive) | 146.5 |[2] |
Note: In cell viability (MTT) assays on SW-480 colon cancer cells, this compound showed an IC50 of 4.6 nM. This much lower value likely reflects the synergistic effect of inhibiting all proteasome sites within a cellular context, leading to overall cytotoxicity, as opposed to the isolated enzymatic inhibition shown above.
Table 2: Inhibition Constant (Ki) of this compound
| Subunit | Ki (µM) | Source |
|---|
| β1c (constitutive) | > 100 |[2] |
Note: An accurate Ki for β1c could not be determined due to the high concentration of this compound required, which introduced confounding effects from the solvent (DMSO). Ki values for other subunits were determined but are not specified in the cited literature.
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. The following are protocols for key experiments used to characterize this compound.
Protocol: Proteasome Activity Assay for IC50 Determination
This protocol describes how to measure the concentration of this compound required to inhibit 50% of the activity of an isolated proteasome subunit.
-
Reagents and Materials:
-
Purified recombinant human 20S immunoproteasome and 20S constitutive proteasome.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5.
-
This compound stock solution in DMSO.
-
Fluorogenic peptide substrates (stock in DMSO):
-
For β5i/β5c (Chymotrypsin-like): Suc-LLVY-AMC
-
For β1i/β1c (Caspase-like): Z-LLE-AMC
-
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
In the microplate, add the proteasome (e.g., 0.5 nM final concentration) to each well.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C to allow for binding.
-
To initiate the reaction, add the specific fluorogenic substrate. The substrate concentration should be equal to its Michaelis-Menten constant (Km) to avoid skewed results due to different inhibition modes.
-
Immediately place the plate in a reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) for each concentration by calculating the slope of the linear phase of the fluorescence curve.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent activity against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol: Kinetic Analysis for Ki and Inhibition Mode Determination
This protocol determines the inhibition constant (Ki) and confirms the non-competitive mode of action.
-
Procedure:
-
This experiment uses a matrix of concentrations. Set up reactions with several fixed concentrations of this compound (e.g., 0, 0.33x, 1x, and 3x the estimated IC50).
-
For each this compound concentration, perform a substrate titration using a range of substrate concentrations (e.g., 0.15x to 2.5x the Km value).
-
Measure the initial reaction rates (V₀) for every condition as described in Protocol 4.1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and Km (Km,app).
-
To visualize the inhibition mode, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For non-competitive inhibition, the lines will intersect on the x-axis, showing a decrease in Vmax,app with increasing inhibitor concentration while Km remains unchanged.
-
Calculate the Ki by plotting the slope of the Michaelis-Menten plot or 1/Vmax,app against the inhibitor concentration.
-
Protocol: Cellular Cytokine Secretion Assay
This protocol assesses the functional effect of this compound on immune cell cytokine production.
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells.
-
Cell Culture Medium: e.g., RPMI-1640 with 10% FBS.
-
Stimulant: e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads, or Lipopolysaccharide (LPS).
-
This compound.
-
ELISA or multiplex bead array kit for cytokines of interest (e.g., IL-17, TNF-α, IFN-γ).
-
-
Procedure:
-
Plate PBMCs or T cells at a desired density (e.g., 1x10⁶ cells/mL) in a 24-well plate.
-
Pre-treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Add the stimulant to the wells to activate the cells. Include an unstimulated control.
-
Incubate for 24-72 hours at 37°C, 5% CO₂.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or multiplex array according to the manufacturer's instructions.
-
Figure 2: Experimental workflow for determining the IC50 of this compound.
Cellular Effects and Therapeutic Potential
The inhibition of the immunoproteasome by this compound has significant downstream consequences for immune function, highlighting its therapeutic potential.
Immunosuppressive Activity: By inhibiting the immunoproteasome, this compound modulates critical immune pathways. The immunoproteasome is responsible for degrading IκB, an inhibitor of the NF-κB transcription factor. Inhibition can therefore lead to reduced NF-κB activation, a key pathway for producing pro-inflammatory cytokines like TNF-α and IL-6. Furthermore, this compound has been shown to reduce the production of IL-17 by human T-helper 17 (Th17) cells, which are pivotal in the pathogenesis of many autoimmune diseases.[3] Studies have also demonstrated that this compound inhibits immunoglobulin G production in human B cells and reduces the activity of T and B lymphocytes in murine models, confirming its strong immunosuppressive effects.[2]
These properties make this compound and its analogues promising candidates for treating autoimmune disorders where immunoproteasome activity is heightened.[1]
Figure 3: Inhibition of the immunoproteasome by this compound alters antigen presentation and reduces pro-inflammatory signaling.
Conclusion
This compound is a well-characterized natural product that serves as a valuable tool for studying the biology of the immunoproteasome. Its status as a reversible, non-competitive inhibitor with significant selectivity for immunosubunits β1i and β5i distinguishes it from many covalent, active-site-directed inhibitors. The quantitative data on its inhibitory constants, combined with its demonstrated immunosuppressive effects on key cell types like Th17 and B cells, underscores its potential as a lead compound for the development of novel therapeutics for autoimmune and inflammatory diseases. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers working in this promising field.
References
- 1. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome and Non-Covalent Inhibition: Exploration by Advanced Molecular Dynamics and Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pro-inflammatory Cytokines Alter the Immunopeptidome Landscape by Modulation of HLA-B Expression [frontiersin.org]
- 6. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Antibacterial Spectrum and Mechanism of Action of Argyrin B Against Gram-Negative Bacteria: A Technical Guide
Version: 1.0
Executive Summary
Argyrin B, a naturally occurring cyclic octapeptide, demonstrates notable antibacterial activity against a select group of Gram-negative pathogens, positioning it as a compound of interest in the search for new antibiotics. This document provides a comprehensive technical overview of this compound's antibacterial spectrum, its molecular mechanism of action, and the factors that determine bacterial susceptibility and resistance. This compound exerts its bactericidal effect by targeting the translation elongation factor G (EF-G), a crucial component of the bacterial protein synthesis machinery. It inhibits translation by trapping EF-G on the ribosome, thereby halting protein production.[1][2][3][4] The compound's spectrum is primarily limited to specific pathogens like Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[5] Intrinsic resistance in bacteria such as Acinetobacter baumannii is linked to natural variations in the EF-G target protein, while in others, like Escherichia coli, resistance is mediated by active efflux pumps.[5] This guide synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the core mechanisms to serve as a resource for researchers and drug development professionals.
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as carbapenem-resistant P. aeruginosa are classified as critical priorities by the World Health Organization, underscoring the urgent need for antibiotics with novel mechanisms of action.[6] Argyrins, a family of natural products isolated from myxobacteria, represent a promising class of compounds with potent biological activities.[5][7] Among them, this compound has been identified as a promising antibacterial agent specifically targeting protein synthesis.[1][6] This technical guide offers an in-depth examination of the antibacterial properties of this compound against Gram-negative bacteria, focusing on quantitative data, the molecular basis of its activity, and the experimental methodologies used for its characterization.
Antibacterial Spectrum of this compound
The activity of this compound is not broad-spectrum but is significant against specific, often problematic, Gram-negative pathogens.[8][9] Its efficacy is determined by a combination of factors including the specific amino acid sequence of its target protein and the presence of bacterial defense mechanisms like efflux pumps.
Quantitative Susceptibility Data
Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify antibacterial potency. The susceptibility of various bacterial species to this compound is summarized below.
| Bacterial Species | Strain | Gram Stain | MIC (μg/mL) | Notes |
| Pseudomonas aeruginosa | PAO1 | Negative | 8 | Susceptible[5] |
| Stenotrophomonas maltophilia | - | Negative | 4 | Susceptible[5] |
| Burkholderia multivorans | - | Negative | Active | Specific MIC not detailed in the provided sources[5] |
| Acinetobacter baumannii | - | Negative | Inactive | Intrinsically resistant due to target site variation[5] |
| Escherichia coli | Wild-Type | Negative | Low Activity | Activity is significantly increased in efflux pump deletion mutants[5] |
| Bacillus subtilis | - | Positive | Not Affected | Not susceptible under tested conditions[10] |
| Staphylococcus aureus | - | Positive | Not Affected | Not susceptible under tested conditions[10] |
Mechanism of Action
This compound's antibacterial activity stems from its highly specific interaction with a key component of the bacterial protein synthesis pathway.
Target: Elongation Factor G (EF-G)
The definitive cellular target of this compound in bacteria is the translation elongation factor G (EF-G), also known as FusA.[5][11][12] EF-G is a highly conserved GTPase that is essential for the translocation step of protein synthesis, where it facilitates the movement of the ribosome along the mRNA template.[11]
Molecular Mechanism of Inhibition
Contrary to initial hypotheses that this compound might prevent EF-G from binding to the ribosome, detailed structural and kinetic studies have revealed a more sophisticated mechanism. This compound has a low affinity for EF-G in solution but binds with high affinity to the EF-G-ribosome complex.[2][3]
The key steps are as follows:
-
Binding: EF-G, complexed with GTP, binds to the pre-translocation ribosome.
-
Action: EF-G catalyzes the movement of tRNAs and mRNA through the ribosome. This is coupled with GTP hydrolysis.
-
Inhibition: this compound binds to EF-G on the ribosome, trapping it in an intermediate state after GTP hydrolysis but before it can dissociate.[1][3][4]
-
Stalling: This action physically locks the ribosome, preventing the conformational changes within EF-G that are necessary for its release and the subsequent rounds of elongation.[2][3]
This mechanism is functionally similar to that of the antibiotic fusidic acid; however, this compound binds to a distinct site on EF-G, highlighting a different way to achieve the same inhibitory outcome.[1][4]
Mechanisms of Bacterial Resistance
The limited spectrum of this compound is defined by several mechanisms of resistance, which can be either intrinsic to the bacterial species or acquired under selective pressure.
-
Intrinsic Resistance via Target Variation: Acinetobacter baumannii is naturally resistant to this compound.[5] This resistance is attributed to key differences in the amino acid sequence of its EF-G (FusA) protein compared to the EF-G of susceptible species like P. aeruginosa.[5] This was confirmed experimentally by expressing the sensitive P. aeruginosa FusA1 protein in A. baumannii, which rendered the latter susceptible to the drug.[5]
-
Efflux-Mediated Resistance: In E. coli, this compound is actively transported out of the cell by multidrug efflux pumps. Specifically, it is a substrate for the AcrAB, AcrEF, and MdtFX pumps, all of which partner with the outer membrane channel TolC.[5] Deletion of these pump genes significantly increases the susceptibility of E. coli to this compound.[5] Interestingly, major efflux systems in P. aeruginosa, such as MexAB-OprM and MexXY-OprM, do not appear to play a significant role in its intrinsic susceptibility.[5]
-
Acquired Resistance via Target Inactivation: Stenotrophomonas maltophilia demonstrates a high frequency of spontaneous resistance (approximately 10⁻⁷).[5] This resistance is not due to substitutions in the this compound binding region of EF-G, but rather to the mutational inactivation of the primary, sensitive EF-G gene (fusA1).[5] The bacterium survives by relying on a second, argyrin-insensitive EF-G homolog, fusA2, which is strongly upregulated upon the loss of fusA1.[5]
Key Experimental Protocols
The characterization of this compound's antibacterial properties relies on standardized and specialized experimental techniques.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of this compound, adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antibiotic Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO), typically at 10 mg/mL.
-
Plates: Sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the microtiter plate. For a final volume of 100 µL per well, add 50 µL of media to wells 2-12. Add 100 µL of a 2x working concentration of this compound to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this process down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no antibiotic.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. This is typically done by adjusting the culture to a 0.5 McFarland turbidity standard and then performing a subsequent dilution.[14]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
3. Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
In Vitro Translation Assay
To confirm that this compound inhibits protein synthesis directly, in vitro translation assays are employed.[16] A common method involves a cell-free E. coli translation system that expresses a reporter protein, such as firefly luciferase. The assay is performed in the presence of increasing concentrations of the test compound. Inhibition of protein synthesis is measured by a reduction in the luminescent signal produced by the luciferase enzyme.[16]
Efflux Pump Contribution Analysis
The role of specific efflux pumps in mediating resistance is determined through genetic manipulation.[5] This involves creating a series of gene deletion mutants, each lacking a specific efflux pump or one of its components (e.g., the outer membrane protein TolC). The MIC of this compound is then determined for each mutant strain and compared to the wild-type parent strain. A significant decrease in the MIC for a mutant strain indicates that the deleted pump is involved in the efflux of this compound.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis with a novel mechanism of trapping its target, EF-G, on the ribosome. Its antibacterial activity is focused on a narrow but clinically relevant group of Gram-negative pathogens, including P. aeruginosa. The primary challenges to its broader application are the intrinsic resistance in key pathogens like A. baumannii due to target-site variation and the role of efflux pumps in bacteria like E. coli. The high frequency of resistance development through target inactivation in S. maltophilia also warrants consideration. Future research may focus on creating derivatives of this compound that can evade these resistance mechanisms or possess an expanded spectrum of activity, making the argyrin scaffold an attractive starting point for further antibiotic development.[6]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor this compound in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic this compound [cedar.wwu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Argyrin B in p27KIP1 Stabilization in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase inhibitor p27KIP1 is a critical regulator of cell cycle progression, and its degradation is frequently dysregulated in various human cancers, contributing to uncontrolled cell proliferation. Argyrin B, a cyclic peptide derived from the myxobacterium Archangium gephyra, has emerged as a potent anti-tumor agent that exerts its effects through the stabilization of p27KIP1. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inhibiting the proteasome, leading to the accumulation of p27KIP1 and subsequent cell cycle arrest and apoptosis in cancer cells. This document includes quantitative data on this compound's activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The tumor suppressor protein p27KIP1 is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. By binding to and inhibiting the activity of cyclin-CDK complexes, particularly cyclin E-CDK2 and cyclin A-CDK2, p27KIP1 plays a pivotal role in preventing the transition from the G1 to the S phase of the cell cycle. The cellular levels of p27KIP1 are tightly controlled, primarily through ubiquitin-mediated proteasomal degradation. In many cancers, the accelerated degradation of p27KIP1 leads to a loss of cell cycle control and is often associated with poor patient prognosis.
Argyrins are a class of natural products that have demonstrated significant anti-proliferative and pro-apoptotic activities in cancer cells. This compound, a member of this family, functions as a potent inhibitor of the 26S proteasome, the cellular machinery responsible for the degradation of ubiquitinated proteins, including p27KIP1. By inhibiting the proteasome, this compound prevents the breakdown of p27KIP1, leading to its accumulation in cancer cells. This restored level of p27KIP1 re-establishes the block on CDK activity, resulting in G1 or G2/M cell cycle arrest and, ultimately, apoptosis. Notably, the anti-tumor effects of argyrins are critically dependent on the presence of p27KIP1, as cells lacking this protein exhibit resistance to the compound's effects.[1]
Mechanism of Action: Stabilization of p27KIP1
The primary mechanism by which this compound stabilizes p27KIP1 is through the direct inhibition of the 26S proteasome.
The p27KIP1 Degradation Pathway
Under normal proliferative conditions, p27KIP1 is targeted for degradation by the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex, with Skp2 as the specific F-box protein that recognizes p27KIP1. This recognition is dependent on the phosphorylation of p27KIP1 at Threonine 187 by cyclin E-CDK2. Once ubiquitinated, p27KIP1 is recognized and degraded by the 26S proteasome.
This compound as a Proteasome Inhibitor
This compound acts as a non-competitive inhibitor of the proteasome, with a preference for the β1i and β5i subunits of the immunoproteasome. However, it also inhibits the constitutive proteasome, which is ubiquitously expressed in all cells. By binding to the active sites of the proteasome, this compound prevents the catalytic activity required for the degradation of ubiquitinated proteins. This leads to the accumulation of p27KIP1, thereby restoring its tumor-suppressive function.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the biological activity of this compound and its close analog, Argyrin F.
Proteasome Inhibition by this compound
| Proteasome Subunit | IC50 (µM) | Ki (µM) |
| Constitutive Proteasome | ||
| β1c | 146.5 | >100 |
| β5c | 8.30 | - |
| Immunoproteasome | ||
| β1i | 8.76 | ~10.4 |
| β5i | 3.54 | ~10.3 |
| Data from purified enzyme assays. |
Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| SW-480 | Colon Cancer | MTT | 4.6 |
Effects of Argyrin F (this compound Analog) on Glioma Cells
p27KIP1 Accumulation and Cell Cycle Arrest (48h treatment)
| Cell Line | Argyrin F Conc. (nM) | % of Cells in G2/M Phase (Mean ± SD) |
| LN229 | 0 | 15.2 ± 1.5 |
| 1 | 25.1 ± 2.1 | |
| 10 | 45.3 ± 3.2 | |
| LNZ308 | 0 | 18.3 ± 2.0 |
| 1 | 30.5 ± 2.5 | |
| 10 | 55.1 ± 4.1 | |
| Data obtained from flow cytometry analysis.[2] |
Cell Viability (48h treatment)
| Cell Line | IC50 (nM) |
| LN229 | ~5 |
| LNZ308 | ~2.5 |
| Data from acute cytotoxicity assays.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in p27KIP1 stabilization.
Western Blotting for p27KIP1 Accumulation
This protocol is for detecting changes in p27KIP1 protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p27KIP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p27KIP1 overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the p27KIP1 signal to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for western blotting.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
In Vitro Proteasome Activity Assay
This assay measures the direct inhibitory effect of this compound on proteasome activity.
Materials:
-
Purified 20S proteasome and/or immunoproteasome
-
This compound
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the fluorogenic substrate in assay buffer.
-
Assay Setup: In a 96-well plate, add the purified proteasome, followed by the this compound dilutions. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of this compound in the p27KIP1 signaling pathway, leading to anti-cancer effects.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancer due to its potent and specific mechanism of action. By inhibiting the 26S proteasome, this compound effectively stabilizes the tumor suppressor protein p27KIP1, leading to cell cycle arrest and apoptosis in cancer cells. The dependence of this compound's anti-tumor activity on the presence of p27KIP1 highlights a potential biomarker for patient stratification in future clinical applications. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other proteasome inhibitors. Further investigation into the dose-dependent and time-course effects of this compound on p27KIP1 levels and apoptosis in a broader range of cancer cell lines is warranted to fully understand its clinical promise.
References
The Convergent Total Synthesis of Argyrin B and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a family of cyclic peptides first isolated from myxobacteria that have garnered significant attention from the scientific community due to their potent and diverse biological activities, including immunosuppressive, antibacterial, and antitumor properties. Argyrin B, a prominent member of this family, has been shown to be a potent inhibitor of T-cell independent antibody formation and also exhibits significant antibacterial activity through the inhibition of elongation factor G (EF-G). Its complex cyclic structure, featuring several non-proteinogenic amino acids such as 4-methoxy-tryptophan, dehydroalanine, and a 2-(1'-aminoethyl)-thiazole-4-carboxylic acid moiety, has made it a challenging and attractive target for total synthesis.
This technical guide provides an in-depth overview of the seminal total synthesis of this compound, primarily focusing on the convergent strategy developed by Ley and coworkers. Furthermore, it explores the synthesis of key analogues, presenting comparative data and detailed experimental protocols for crucial synthetic transformations. The guide also visualizes the key synthetic pathways and the biological mechanisms of action of Argyrins through detailed diagrams.
Retrosynthetic Analysis of this compound
The first total synthesis of this compound was accomplished by Ley and coworkers using a convergent retrosynthetic strategy.[1][2] The macrocyclic structure was disconnected into three key fragments of comparable complexity, allowing for their parallel synthesis before their sequential coupling and final macrocyclization.
The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound, breaking down the molecule into three key fragments.
The synthesis hinges on the preparation of three key building blocks:
-
Fragment A: The 2-(1'-aminoethyl)-thiazole-4-carboxylic acid containing dipeptide.
-
Fragment B: A tripeptide containing the unusual 4-methoxy-tryptophan residue.
-
Fragment C: A tripeptide containing a phenylselenocysteine residue, which serves as a precursor to the dehydroalanine moiety.
Synthesis of Key Fragments
The successful synthesis of this compound relies on the efficient and stereocontrolled preparation of its constituent fragments.
Synthesis of the Thiazole-Containing Dipeptide (Fragment A)
The synthesis of the thiazole-containing fragment commences with N-Boc-protected D-alanine. The key steps involve the formation of a thioamide, followed by a Hantzsch-type thiazole synthesis.
Caption: Synthetic workflow for the preparation of the thiazole-containing dipeptide (Fragment A).
Experimental Protocol: Synthesis of N-Boc-D-Alanine Thioamide
To a solution of N-Boc-D-alanine in an appropriate solvent, a coupling agent such as EDC or HBTU is added, followed by ammonia to form the corresponding amide. The crude amide is then treated with Lawesson's reagent in refluxing THF to yield the thioamide. Purification is typically achieved by column chromatography.
Synthesis of the 4-Methoxy-Tryptophan Tripeptide (Fragment B)
A crucial component of this compound is the non-proteinogenic amino acid, 4-methoxy-tryptophan. The Ley synthesis utilized an enzymatic resolution to obtain the desired L-enantiomer.
Caption: Key steps in the synthesis of the 4-methoxy-tryptophan-containing tripeptide (Fragment B).
Experimental Protocol: Enzymatic Resolution of N-acetyl-4-methoxy-tryptophan Amide
The racemic N-acetyl-4-methoxy-tryptophan amide is suspended in a phosphate buffer solution at a specific pH. Immobilized Penicillin G acylase is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is filtered off, and the product, L-4-methoxy-tryptophan, is isolated by adjusting the pH and extraction.[3] The overall yield for the preparation of Nα-Cbz-L-4-methoxy-tryptophan from the racemic amide was reported to be 44%.[3]
Synthesis of the Dehydroalanine Precursor Tripeptide (Fragment C)
The dehydroalanine residue is introduced in the final steps of the synthesis via the elimination of a phenylseleno group. This requires the synthesis of a tripeptide containing a phenylselenocysteine precursor.
Caption: Synthetic route to the tripeptide containing the phenylselenocysteine precursor for dehydroalanine.
Experimental Protocol: Introduction of the Phenylseleno Group
A protected serine derivative is typically used as the starting material. The hydroxyl group is activated, for example, by conversion to a mesylate or tosylate. Subsequent nucleophilic substitution with phenylselenide anion (generated from diphenyl diselenide and a reducing agent like sodium borohydride) affords the protected phenylselenocysteine derivative.
Assembly of Fragments, Macrocyclization, and Final Steps
With the three fragments in hand, the final stages of the total synthesis involve their sequential coupling, macrocyclization, and the formation of the dehydroalanine residue.
Caption: Final assembly of the fragments leading to the total synthesis of this compound.
The fragments are coupled using standard peptide coupling reagents such as HBTU or HATU. After the assembly of the linear heptapeptide, the terminal protecting groups are removed, and the crucial macrolactamization step is performed under high dilution conditions to favor intramolecular cyclization. The final step is the oxidative elimination of the phenylseleno group using an oxidant like sodium periodate to generate the dehydroalanine moiety, thus completing the total synthesis of this compound. The overall yield reported by Ley et al. was 5.6% over a longest linear sequence of 18 steps.[3]
Total Synthesis of Argyrin Analogues
The modularity of the convergent synthesis strategy allows for the preparation of various Argyrin analogues by modifying the individual fragments. This has been instrumental in structure-activity relationship (SAR) studies.
Argyrin A and F Synthesis
The syntheses of Argyrin A and F, which differ from this compound in the amino acid at a specific position (Alanine in A and Homoalanine in F), have been achieved using similar strategies.[1] The key difference lies in the synthesis of the corresponding modified tripeptide fragment.
Analogues with Modified Tryptophan Residues
To probe the importance of the 4-methoxy-tryptophan residue for biological activity, analogues with different substituents on the indole ring have been synthesized.[4] A facile route for the synthesis of various indole-substituted (S)-tryptophans has been developed using a chiral auxiliary-facilitated Strecker amino acid synthesis strategy.[4] These modified tryptophan analogues are then incorporated into the peptide backbone using solid-phase peptide synthesis (SPPS), followed by macrocyclization.[4]
Quantitative Data Summary
The following table summarizes the reported yields for the total synthesis of this compound and key analogues.
| Compound | Synthetic Strategy | Longest Linear Sequence (steps) | Overall Yield (%) | Reference |
| This compound | Convergent (Ley et al.) | 18 | 5.6 | [3] |
| Argyrin A | Solid-Phase Peptide Synthesis | - | - | [4] |
| Argyrin F | Convergent (Kalesse et al.) | - | - | [1] |
Note: Detailed step-by-step yields for all syntheses are not consistently reported in the literature.
Biological Mechanism of Action
Argyrins exert their biological effects through distinct mechanisms of action, primarily targeting protein synthesis and the proteasome.
Inhibition of T-Cell Independent Antibody Formation
This compound is a potent inhibitor of T-cell independent antibody formation.[5] This process is crucial for the immune response to certain pathogens. While the precise signaling pathway is complex, it involves the direct activation of B-cells by antigens without the help of T-cells, leading to the production of antibodies.
Caption: Simplified diagram of T-cell independent antibody formation and its inhibition by this compound.
Proteasome Inhibition
Argyrin A and other analogues have been shown to be potent inhibitors of the proteasome, a key cellular machinery responsible for protein degradation.[6] Specifically, Argyrin A prevents the destruction of the tumor suppressor protein p27kip1, leading to cell cycle arrest and apoptosis in cancer cells.[6] this compound has been identified as a non-competitive inhibitor of the human immunoproteasome, with a preference for the β1i subunit.[2][7]
Caption: Mechanism of Argyrin A-mediated proteasome inhibition leading to p27kip1 stabilization.
Conclusion
The total synthesis of this compound by Ley and coworkers represents a landmark achievement in natural product synthesis, showcasing a robust and flexible convergent strategy. This approach has not only provided access to this complex and biologically significant molecule but has also paved the way for the synthesis of a wide array of analogues, enabling detailed structure-activity relationship studies. The insights gained from these synthetic efforts, coupled with a deeper understanding of their mechanisms of action, continue to fuel interest in the Argyrins as promising lead compounds for the development of novel therapeutics in the fields of immunology, oncology, and infectious diseases. Further exploration of synthetic methodologies and biological targets will undoubtedly unlock the full therapeutic potential of this fascinating family of natural products.
References
- 1. books.rsc.org [books.rsc.org]
- 2. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 5. Total synthesis of the cyclic heptapeptide this compound: a new potent inhibitor of T-cell independent antibody formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Biosynthetic Pathway of Argyrin B in Archangium gephyra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Argyrin B, a potent cyclic octapeptide produced by the myxobacterium Archangium gephyra. Argyrins, including this compound, have garnered significant interest in the scientific community due to their promising immunosuppressive, antitumorigenic, and antimicrobial activities.[1][2] This document details the genetic and enzymatic basis of this compound synthesis, presents quantitative production data, outlines key experimental methodologies, and provides visual representations of the biosynthetic and experimental workflows.
Introduction to this compound
Argyrins are a family of cyclic octapeptides biosynthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[3][4] this compound is structurally characterized by a macrocyclic core composed of several amino acid residues, including D-aminobutyrate (Abu), which distinguishes it from Argyrin A (containing D-alanine).[5] The potent biological activities of argyrins stem from their ability to inhibit protein synthesis by targeting the elongation factor G (EF-G) in bacteria and the mitochondrial elongation factor G1 (EF-G1) in eukaryotes.[2]
The Argyrin Biosynthetic Gene Cluster (BGC)
The biosynthetic blueprint for argyrin production is encoded within a dedicated gene cluster (arg BGC). This cluster has been identified and characterized in both Archangium gephyra and the closely related myxobacterium Cystobacter sp. SBCb004, with a high degree of similarity between them.[6] The BGC from Cystobacter sp. SBCb004, for which more detailed public data is available, is approximately 33.7 kb and comprises five key genes: arg1, arg2, arg3, arg4, and arg5.[7]
-
arg2 and arg3 : These two genes encode the large, multi-modular NRPS megasynthases that form the core assembly line for the peptide backbone.[1][3]
-
arg1 : This gene codes for a radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which is responsible for the C-methylation of a tryptophan residue, leading to derivatives like Argyrin C and D.[3]
-
arg4 and arg5 : These genes encode tailoring enzymes. arg5 encodes a tryptophan-2,3-dioxygenase and arg4 encodes an O-methyltransferase. Together, they are responsible for the formation of the 4-methoxy-tryptophan residue incorporated into the argyrin scaffold.[3]
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process orchestrated by the NRPS enzymes Arg2 and Arg3, followed by tailoring modifications. The process follows the canonical NRPS assembly-line logic, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid.
NRPS Assembly Line
The Arg2 and Arg3 proteins are composed of multiple modules, each containing a set of catalytic domains: an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the growing peptide chain, and a Condensation (C) domain for peptide bond formation.
Based on the structure of this compound and bioinformatic analysis of the arg BGC, the proposed modular organization and substrate specificity for the biosynthesis of the linear octapeptide precursor is as follows:
-
Module 1 (Arg2): Incorporates L-aminobutyrate, which is then epimerized to D-aminobutyrate.
-
Module 2 (Arg2): Incorporates Glycine.
-
Module 3 (Arg2): Incorporates Sarcosine (N-methylglycine).
-
Module 4 (Arg3): Incorporates L-Tryptophan. This module's A-domain has been shown to be promiscuous and can also accept other amino acids.[3]
-
Module 5 (Arg3): Incorporates a modified L-Tryptophan, which is hydroxylated and subsequently methylated by the tailoring enzymes Arg5 and Arg4 to form 4-methoxy-tryptophan.
-
Module 6 (Arg3): Incorporates L-Cysteine. This cysteine is then modified to form a thiazole ring.
-
Module 7 (Arg3): Incorporates Glycine.
-
Module 8 (Arg3): Incorporates L-Serine, which is subsequently dehydrated to form dehydroalanine.
Tailoring and Cyclization
Following the assembly of the linear octapeptide on the NRPS scaffold, a terminal Thioesterase (TE) domain catalyzes the release and macrocyclization of the peptide, yielding the final this compound structure.
The following diagram illustrates the proposed biosynthetic pathway for this compound:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production
The production of this compound varies significantly depending on the strain and cultivation conditions. Heterologous expression in optimized hosts has shown a substantial increase in yield compared to the native producers.
| Strain / Host | Cultivation Medium | This compound Titer (mg/L) | Reference |
| Archangium gephyra MEHO_001 (Wild-Type) | CYS Medium | 1.9 | [5] |
| Archangium gephyra MEHO_002 (Mutant) | CYS Medium | 6.7 | [5] |
| Myxococcus xanthus DK1622 (Heterologous Host) | M7/s4 + Precursors | ~160 (Argyrin A+B) | [1][3] |
| Myxococcus xanthus DK1622 (Optimized) | Optimized Medium | 350-400 (Total Argyrins) | [3] |
Table 1: Comparison of this compound production titers.
Key Experimental Protocols
This section provides an overview of essential methodologies for studying the this compound biosynthetic pathway.
Cultivation of Archangium gephyra
-
Medium: CYS Medium is commonly used for the cultivation of A. gephyra.
-
NZ Case: 3.0 g/L
-
Yeast Extract: 2.0 g/L
-
Soluble Starch: 1.0 g/L
-
NaCl: 3.0 g/L
-
MgCl₂: 0.125 g/L
-
CaCl₂: 0.025 g/L
-
FeSO₄·7H₂O: 0.010 g/L
-
Trace Metal Solutions
-
Adjust pH to 7.5.[8]
-
-
Incubation: Cultures are typically incubated at 30°C with shaking.
Heterologous Expression in Myxococcus xanthus
The heterologous expression of the arg BGC in M. xanthus DK1622 is a powerful strategy for improving argyrin yields and for genetic manipulation studies.
Caption: Workflow for heterologous expression of the argyrin BGC.
Electroporation Protocol for M. xanthus
-
Grow M. xanthus overnight to mid-log phase.
-
Wash the cells three times with sterile, ice-cold MilliQ water to remove salts.
-
Resuspend the final cell pellet in a small volume of PCR-grade water.
-
Add plasmid DNA (desalted) to the cell suspension.
-
Transfer the mixture to a pre-chilled 1-mm gap electroporation cuvette.
-
Apply an electrical pulse (e.g., 650V).
-
Immediately add recovery medium (e.g., CTTYE broth) and transfer to a flask.
-
Incubate overnight at 33°C with shaking before plating on selective media.[8]
Quantification of this compound by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the detection and quantification of argyrins.
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm; 2.1 × 100 mm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 600 µl/min.
-
Column Temperature: 45°C.
-
Gradient: A linear gradient from low to high acetonitrile concentration is used to elute the argyrins.
-
Detection: Mass spectrometry is used to detect the specific mass-to-charge ratio ([M+H]⁺) of this compound, which is 839.329.[3]
In Vitro Characterization of NRPS Adenylation Domains
To confirm the substrate specificity of the A-domains within the argyrin NRPS, in vitro assays can be performed with purified enzyme domains.
Caption: Workflow for in vitro characterization of A-domain activity.
Conclusion
The biosynthetic pathway of this compound in Archangium gephyra is a complex and fascinating example of non-ribosomal peptide synthesis. A thorough understanding of the underlying genetic and enzymatic machinery is crucial for the rational design of novel argyrin analogs with improved therapeutic properties. The development of robust heterologous expression systems has paved the way for increased production and detailed biosynthetic studies. Further research, including the in vitro reconstitution of the entire NRPS assembly line and the characterization of all catalytic domains, will undoubtedly provide deeper insights into the biosynthesis of this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies | MDPI [mdpi.com]
- 5. The biosynthetic implications of late-stage condensation domain selectivity during glycopeptide antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BGC0001834 [mibig.secondarymetabolites.org]
- 8. Electroporation and Plating of M. xanthus transformants - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
Immunomodulatory Properties of Argyrin B and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Argyrin B, a cyclic octapeptide of myxobacterial origin, and its derivatives have emerged as a promising class of immunomodulatory agents. This technical guide provides an in-depth overview of their mechanisms of action, effects on various immune cell populations, and the signaling pathways they influence. Argyrins exert their immunosuppressive effects primarily through two distinct mechanisms: selective inhibition of the immunoproteasome and impairment of mitochondrial protein synthesis. These actions culminate in the modulation of T-cell and B-cell functions, most notably the suppression of T helper 17 (Th17) cell differentiation and effector functions. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key biological processes involved.
Introduction
The Argyrin family of natural products has garnered significant interest for its diverse biological activities, including potent immunomodulatory effects. This compound, a prominent member of this family, has been shown to be a potent inhibitor of T-cell independent antibody formation and to strongly inhibit the mixed lymphocyte reaction[1]. Its unique mechanisms of action offer potential therapeutic avenues for autoimmune diseases and other inflammatory conditions. This guide delves into the core immunomodulatory properties of this compound and its more potent methylated derivatives, Argyrin C and D[2][3].
Core Mechanisms of Immunomodulation
This compound's immunomodulatory effects are primarily attributed to two well-defined molecular mechanisms:
Selective Inhibition of the Immunoproteasome
The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells, playing a crucial role in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production. This compound acts as a reversible, non-competitive inhibitor of the immunoproteasome[4][5]. It exhibits selectivity for the β1i (LMP2) and β5i (LMP7) subunits of the immunoproteasome over their constitutive counterparts (β1c and β5c)[4][5].
This selective inhibition is significant as it may offer a more targeted immunomodulatory effect with potentially fewer side effects compared to broad-spectrum proteasome inhibitors. The inhibition of the immunoproteasome by this compound can disrupt the degradation of key regulatory proteins involved in immune cell activation and signaling.
Inhibition of Mitochondrial Protein Synthesis
A key mechanism underlying the immunosuppressive activity of Argyrins is the inhibition of mitochondrial protein synthesis[2][3][6]. This compound and its derivatives target the mitochondrial elongation factor G1 (mEF-G1)[6][7]. By binding to mEF-G1, Argyrins stall the process of mitochondrial translation, leading to a progressive decline in the integrity and function of the electron transport chain[6][7]. This impairment of oxidative phosphorylation has profound consequences for highly metabolic immune cells, such as activated T cells, leading to reduced proliferation and effector function[6].
Effects on Immune Cell Populations and Cytokine Production
The dual mechanisms of this compound translate into significant effects on various immune cell populations and their cytokine profiles.
T-Lymphocytes
-
T-Cell Proliferation: this compound has been shown to inhibit T-cell proliferation. This effect is likely a consequence of both immunoproteasome inhibition, which can arrest the cell cycle, and the impairment of mitochondrial function, which deprives rapidly dividing cells of necessary energy.
-
Th17 Cell Differentiation and Function: A major reported effect of Argyrins is the potent suppression of Th17 cells[2][3][6]. By inhibiting mitochondrial protein synthesis, Argyrins lead to reduced production of IL-17, the signature cytokine of Th17 cells[2][3]. This is a critical finding, as Th17 cells are key drivers of pathogenesis in numerous autoimmune diseases.
-
Other T-Helper Subsets: The impact of this compound on other T-helper subsets, such as Th1 and Th2, is less well-characterized in publicly available literature. However, the general mechanisms of action suggest that the proliferation and function of these cells would also be affected.
B-Lymphocytes
This compound is a potent inhibitor of T-cell independent antibody formation by murine B-cells[1]. In human B-cells, this compound has been observed to inhibit the production of immunoglobulin G (IgG)[4]. This suggests a direct effect on B-cell activation, differentiation, or antibody secretion mechanisms.
Quantitative Data
The following tables summarize the available quantitative data on the immunomodulatory activity of this compound and its derivatives. It is important to note that comprehensive quantitative data, particularly comparative IC50 values across a wide range of immunological assays, is limited in the public domain.
| Target | Compound | Assay Type | Metric | Value | Reference |
| Immunoproteasome β5i | This compound | Enzyme Activity Assay | IC50 | 3.54 µM | [4] |
| Immunoproteasome β1i | This compound | Enzyme Activity Assay | IC50 | 8.76 µM | [4] |
| Constitutive Proteasome β5c | This compound | Enzyme Activity Assay | IC50 | 8.30 µM | [4] |
| Constitutive Proteasome β1c | This compound | Enzyme Activity Assay | IC50 | 146.5 µM | [4] |
| In vitro Translation (E. coli) | Argyrin A | Luciferase Reporter | IC50 | ~1.2 - 2.4 µM | [8] |
| In vitro Translation (E. coli) | This compound | Luciferase Reporter | IC50 | ~1.2 - 2.4 µM | [8] |
| In vitro Translation (E. coli) | Argyrin C | Luciferase Reporter | IC50 | ~1.2 - 2.4 µM | [8] |
| In vitro Translation (E. coli) | Argyrin D | Luciferase Reporter | IC50 | ~1.2 - 2.4 µM | [8] |
| Compound | Effect | Cell Type | Concentration | Observation | Reference |
| Argyrin C & D | Improved Immunosuppressive Activity | - | - | More potent than Argyrin A & B | [2][3] |
| Argyrin C | Inhibition of IL-17 Production | Murine CD4+ T cells | 24 nM | Effective reduction in IL-17 producing cells | [9] |
| Argyrin A & B | Inhibition of IL-17 Production | Murine CD4+ T cells | 240 nM | Reduction in IL-17 producing cells at higher concentrations | [9] |
Signaling Pathways
While direct, detailed studies on the modulation of specific signaling pathways in immune cells by this compound are not extensively available, its known mechanisms of action suggest interference with several key pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of immune responses, inflammation, and cell survival. The immunoproteasome is responsible for the degradation of IκBα, the inhibitor of NF-κB. By inhibiting the immunoproteasome, this compound likely stabilizes IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
STAT3 Signaling Pathway
The STAT3 signaling pathway is critical for the differentiation of Th17 cells. Cytokines such as IL-6 and IL-23 activate STAT3, which in turn promotes the expression of RORγt, the master transcription factor for Th17 differentiation. The inhibition of mitochondrial function by this compound likely disrupts the metabolic reprogramming required for Th17 differentiation, a process in which STAT3 plays a role. While a direct effect of this compound on STAT3 phosphorylation has not been definitively shown, the downstream consequence of impaired mitochondrial metabolism is a reduction in Th17 cell development.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the immunomodulatory properties of this compound.
Immunoproteasome Activity Assay
This assay measures the ability of this compound to inhibit the catalytic activity of purified immunoproteasome subunits.
-
Materials:
-
Purified human immunoproteasome and constitutive proteasome (for comparison).
-
Fluorogenic peptide substrates specific for β1i (e.g., Ac-PAL-AMC), β5i (e.g., Ac-ANW-AMC), β1c (e.g., Z-LLE-AMC), and β5c (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM DTT).
-
This compound and its derivatives.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Method:
-
Prepare serial dilutions of this compound and its derivatives in the assay buffer.
-
In a 96-well plate, add the purified proteasome to each well.
-
Add the different concentrations of the Argyrin compounds to the respective wells. Include a vehicle control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at an excitation/emission wavelength appropriate for the fluorophore (e.g., 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage from the linear phase of the kinetic curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells.
-
T-cell mitogens (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies).
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
Complete RPMI-1640 medium.
-
This compound and its derivatives.
-
96-well round-bottom plates.
-
Flow cytometer or liquid scintillation counter.
-
-
Method (CFSE-based):
-
Label PBMCs or purified T-cells with CFSE according to the manufacturer's protocol.
-
Seed the labeled cells into a 96-well plate.
-
Add serial dilutions of this compound or its derivatives to the wells.
-
Add the T-cell mitogen to stimulate proliferation. Include unstimulated and vehicle controls.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Calculate the percentage of proliferating cells and determine the IC50 for proliferation inhibition.
-
Cytokine Production Assay
This assay quantifies the effect of this compound on the production of various cytokines by immune cells.
-
Materials:
-
PBMCs or specific immune cell subsets.
-
Stimulants (e.g., LPS for monocytes, PHA or anti-CD3/CD28 for T-cells).
-
This compound and its derivatives.
-
Complete cell culture medium.
-
ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for desired cytokines (e.g., IL-17, IFN-γ, TNF-α, IL-10).
-
-
Method:
-
Seed immune cells into a 96-well plate.
-
Add serial dilutions of this compound or its derivatives.
-
Add the appropriate stimulant to the wells.
-
Incubate for 24-72 hours, depending on the cytokine of interest.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Determine the IC50 for the inhibition of each cytokine's production.
-
Structure-Activity Relationship
The chemical structure of Argyrins plays a crucial role in their immunomodulatory activity. The family of Argyrins consists of several derivatives (A-H) with variations in their amino acid composition[8].
-
Methylation: Argyrins C and D are methylated counterparts of Argyrins A and B, respectively[2][3]. This methylation has been shown to significantly improve their immunosuppressive activity[2][3].
-
Amino Acid Substitutions: The specific amino acid residues in the cyclic peptide structure influence the binding affinity to their molecular targets and, consequently, their biological activity.
Further detailed quantitative structure-activity relationship (SAR) studies are needed to fully elucidate the contributions of each structural modification to the overall immunomodulatory potency of the Argyrin family.
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of immunomodulatory compounds with well-defined mechanisms of action. Their ability to selectively target the immunoproteasome and inhibit mitochondrial protein synthesis provides a dual-pronged approach to suppressing aberrant immune responses, particularly those mediated by Th17 cells. The enhanced potency of the methylated derivatives, Argyrins C and D, highlights the potential for further chemical optimization.
Future research should focus on:
-
Generating comprehensive quantitative data on the effects of Argyrins on a wider range of immune cell subsets and cytokine profiles.
-
Elucidating the direct impact of Argyrins on key signaling pathways such as NF-κB and STAT3 in immune cells.
-
Conducting in vivo studies to evaluate the therapeutic efficacy and safety of Argyrin derivatives in models of autoimmune and inflammatory diseases.
-
Performing detailed structure-activity relationship studies to guide the design of novel, more potent, and selective Argyrin-based immunomodulators.
The unique properties of the Argyrin family make them a valuable tool for immunological research and hold significant promise for the development of novel therapeutics for a variety of immune-mediated disorders.
References
- 1. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argyrins, immunosuppressive cyclic peptides from myxobacteria. II. Structure elucidation and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics Impair T Cell Effector Function and Ameliorate Autoimmunity by Blocking Mitochondrial Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Argyrins, Immunosuppressive Cyclic Peptides from Myxobacteria [jstage.jst.go.jp]
- 9. Ribosome-Targeting Antibiotics Impair T Cell Effector Function and Ameliorate Autoimmunity by Blocking Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of the Argyrin B Macrocycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrin B, a cyclic octapeptide of myxobacterial origin, has garnered significant interest as a potent inhibitor of bacterial protein synthesis. Its unique macrocyclic structure and specific targeting of the elongation factor G (EF-G) make it a promising candidate for the development of novel antibiotics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the this compound macrocycle, summarizing key quantitative data, detailing experimental protocols for its biological evaluation, and visualizing the associated molecular pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Argyrins, a family of cyclic peptides, represent a promising class of natural products with potent activity against Gram-negative pathogens, including the opportunistic pathogen Pseudomonas aeruginosa. This compound, a prominent member of this family, exerts its antibacterial effect by inhibiting protein synthesis through a direct interaction with elongation factor G (EF-G), a crucial component of the bacterial translation machinery.[1][2] Understanding the structure-activity relationship of the this compound macrocycle is paramount for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. This guide synthesizes the current knowledge on the SAR of this compound, providing a comprehensive resource for researchers in the field of antibiotic drug discovery.
Quantitative Structure-Activity Relationship Data
The antibacterial activity of this compound and its analogues is typically quantified by determining the minimum inhibitory concentration (MIC) required to inhibit bacterial growth and the half-maximal inhibitory concentration (IC50) for in vitro translation inhibition. The following tables summarize the available quantitative SAR data for Argyrin analogues.
Table 1: Antibacterial Activity of Argyrin A Analogues with Tryptophan Modifications
| Compound | Modification (at Trp2 position) | P. aeruginosa PAO1 MIC50 (µM) | P. mirabilis Hauser 1885 MIC50 (µM) |
| Argyrin A | 4-Methoxy-Trp (natural) | 19.8 ± 1.6 | > 100 |
| Analogue 1 | 5-Methoxy-Trp | 95 ± 5 | 90 ± 10 |
| Analogue 2 | 5-Chloro-Trp | > 100 | > 100 |
| Analogue 3 | 5-Methyl-Trp | > 100 | > 100 |
| Analogue 4 | Trp (unsubstituted) | > 100 | > 100 |
| Analogue 5 | 6-Methoxy-Trp | > 100 | > 100 |
| Analogue 6 | 7-Methoxy-Trp | > 100 | > 100 |
Data extracted from Chen et al., 2014.
Table 2: In Vitro Translation Inhibition by Argyrins
| Compound | Target | IC50 (µM) |
| Argyrin A | E. coli in vitro translation | ~2.4 |
| This compound | E. coli in vitro translation | ~1.2 |
| Argyrin C | E. coli in vitro translation | ~1.5 |
| Argyrin D | E. coli in vitro translation | ~2.0 |
Data extracted from Wieland et al., 2022.[3]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the activity of this compound and its analogues.
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for linear templates
-
Plasmid DNA encoding Firefly Luciferase under the control of a T7 promoter
-
This compound or analogue dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the luciferase reporter plasmid DNA.
-
Aliquot the master mix into a 96-well microplate.
-
Add varying concentrations of this compound or its analogues to the wells. Include a solvent-only control (e.g., DMSO) and a no-inhibitor control.
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Add Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Elongation Factor G (EF-G) Cosedimentation Assay
This assay determines the ability of a compound to promote the binding of EF-G to the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
Purified EF-G from E. coli
-
GTP (Guanosine triphosphate)
-
This compound or analogue
-
Sucrose cushion (e.g., 1.1 M sucrose in a suitable buffer)
-
Ultracentrifuge with a swinging bucket rotor
-
SDS-PAGE analysis equipment
Procedure:
-
In a microcentrifuge tube, combine purified 70S ribosomes, EF-G, and GTP in a reaction buffer.
-
Add this compound or its analogue at the desired concentration. Include a control reaction without the compound.
-
Incubate the reaction mixture at 37°C for 15-30 minutes to allow for complex formation.
-
Carefully layer the reaction mixture on top of a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the ribosomes and any associated proteins.
-
Carefully remove the supernatant.
-
Resuspend the ribosomal pellet in a sample buffer for SDS-PAGE.
-
Analyze the protein content of the pellet and supernatant fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-EF-G antibody.
-
An increase in the amount of EF-G in the pellet fraction in the presence of the compound indicates that it promotes the binding of EF-G to the ribosome.
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound
Caption: this compound traps EF-G on the ribosome, inhibiting translocation.
Experimental Workflow: In Vitro Translation Inhibition Assay
Caption: Workflow for determining IC50 values of this compound analogues.
Logical Relationship: SAR of the Argyrin Macrocycle
Caption: Key structural features of this compound influencing its activity.
Conclusion
The structure-activity relationship of the this compound macrocycle is a critical area of research for the development of new antibiotics. The available data highlight the importance of the 4-methoxy-tryptophan residue for its antibacterial activity. Further exploration of modifications at other positions within the macrocycle is warranted to develop analogues with enhanced therapeutic potential. The experimental protocols and visualizations provided in this guide offer a valuable resource for researchers dedicated to advancing our understanding of this promising class of natural products and translating this knowledge into novel antibacterial therapies.
References
- 1. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 2. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cytotoxic Effects of Argyrin B on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a family of cyclic peptides with notable biological activities, including immunosuppressive and anti-cancer properties. Among them, Argyrin B has emerged as a compound of interest due to its mechanism of action and potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Unlike pan-proteasome inhibitors, this compound exhibits a degree of selectivity, acting as a non-competitive inhibitor of the human immunoproteasome. This selective inhibition may contribute to a more favorable toxicity profile compared to broader proteasome inhibitors.
The antitumor activities of the argyrin family are also linked to the stabilization of the tumor suppressor protein p27Kip1. By inhibiting the proteasomal degradation of p27Kip1, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Analysis of Cytotoxic Effects
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. Despite the interest in this compound, comprehensive quantitative data across a wide range of cancer cell lines remains limited in publicly available literature. The most specific data point found pertains to colon cancer.
| Cell Line | Cancer Type | IC50 (nM) |
| SW-480 | Colon Cancer | 4.6 |
It is important to note that the broader class of argyrins has shown sensitivity in less than 5% of tested cell lines at concentrations below 10 µM, suggesting a selective rather than broad-spectrum activity. Further research is required to establish a comprehensive panel of IC50 values for this compound across diverse cancer histologies.
Key Experimental Protocols
The following are detailed methodologies for essential in vitro assays used to characterize the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p27Kip1, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the inhibition of the proteasome, which has downstream effects on several key signaling pathways that regulate cell survival, proliferation, and death.
Simplified Signaling Pathway of this compound Action
The inhibition of the proteasome by this compound leads to the accumulation of p27Kip1. Elevated levels of p27Kip1 inhibit the activity of cyclin-dependent kinase 2 (CDK2)/Cyclin E complexes, which are crucial for the G1 to S phase transition in the cell cycle. This inhibition results in G1 cell cycle arrest. Furthermore, proteasome inhibition can modulate the levels of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards apoptosis and leading to the activation of the caspase cascade.
Conclusion
This compound demonstrates cytotoxic effects against cancer cells, with a particularly potent activity observed in colon cancer cell lines. Its mechanism of action, centered on the inhibition of the immunoproteasome and stabilization of the p27Kip1 tumor suppressor, presents a promising avenue for targeted cancer therapy. However, the available quantitative data on its efficacy across a broad spectrum of cancer cell lines is currently limited. Further comprehensive studies are warranted to fully elucidate the therapeutic potential of this compound and to identify the cancer types that are most sensitive to its cytotoxic effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals engaged in the preclinical evaluation of this compound and other novel anti-cancer agents.
In Vitro Activity of Argyrin B Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquired resistance to a broad range of antibiotics and its propensity to form biofilms. Argyrin B, a cyclic peptide derived from myxobacteria, has demonstrated promising antibacterial activity against this opportunistic pathogen. This technical guide provides a comprehensive overview of the in vitro activity of this compound against P. aeruginosa, detailing its mechanism of action, antimicrobial susceptibility, and its putative effects on biofilm formation and quorum sensing. This document synthesizes available data and presents detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent.
Mechanism of Action of this compound
-
Novel Binding Site: The binding pocket for this compound on EF-G is distinct from that of fusidic acid, another antibiotic that targets EF-G. This indicates a novel mechanism of action for this compound.
Signaling Pathway: Inhibition of Protein Synthesis
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting bacterial protein synthesis.
In Vitro Susceptibility of P. aeruginosa to this compound
The susceptibility of P. aeruginosa to this compound has been quantified using the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Strain | MIC (µg/mL) | Reference |
| P. aeruginosa PAO1 | 8 | [3][4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a single colony of P. aeruginosa from an agar plate and inoculate it into a tube containing 5 mL of CAMHB.
-
Incubate the culture overnight at 37°C with shaking.
-
Measure the optical density (OD) of the overnight culture at 600 nm.
-
Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the OD at 600 nm can be read using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Workflow for MIC Determination
Assessment of Anti-Biofilm Activity
This protocol outlines the crystal violet assay to quantify the effect of this compound on P. aeruginosa biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 0.2% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of P. aeruginosa in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 0.2% glucose.
-
-
Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a control with no this compound.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Quantification of Biofilm:
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Putative Effects on Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, QS regulates the expression of numerous virulence factors and is crucial for biofilm formation. The two primary acyl-homoserine lactone (AHL)-based QS systems are the las and rhl systems.
While direct studies on the effect of this compound on P. aeruginosa QS are limited, its mechanism of action as a protein synthesis inhibitor suggests a strong potential for QS disruption. The synthesis of QS signal molecules (AHLs) and their cognate receptors (LasR and RhlR) are all dependent on functional protein synthesis. By inhibiting EF-G, this compound would globally suppress the production of these essential QS components.
The P. aeruginosa Quorum Sensing Cascade
The following diagram illustrates the hierarchical relationship between the las and rhl quorum sensing systems in P. aeruginosa.
Resistance to this compound
While this compound shows activity against P. aeruginosa, the potential for resistance development exists. Studies have shown that this compound activity is not significantly affected by the deletion of major efflux pumps such as MexAB-OprM, MexXY-OprM, MexCD-OprJ, or MexEF-OprN in the PAO1 strain.[3][4] However, this compound can induce the expression of the MexXY efflux pump, which may lead to antagonism with other antibiotics that are substrates of this pump.[3][4]
Conclusion and Future Directions
This compound demonstrates significant in vitro activity against P. aeruginosa through a novel mechanism of action targeting protein synthesis. Its ability to inhibit this fundamental cellular process suggests it may also interfere with complex regulatory networks such as quorum sensing and, consequently, biofilm formation. Further research is warranted to obtain quantitative data on the anti-biofilm effects of this compound and to elucidate its precise impact on the QS signaling cascade in P. aeruginosa. The detailed protocols provided herein offer a framework for conducting such investigations, which will be crucial for the continued development of this compound as a potential therapeutic agent against this challenging pathogen.
References
Discovery of Novel Argyrin Derivatives Through Heterologous Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of novel Argyrin derivatives facilitated by heterologous production systems. Argyrins, a class of cyclic octapeptides produced by myxobacteria, have garnered significant interest due to their potent immunosuppressive, antimicrobial, and antitumor properties.[1][2][3] Traditional methods of discovery and production using native producer strains are often hampered by low yields and limited chemical diversity.[3][4] Heterologous expression, particularly in Myxococcus xanthus, has emerged as a powerful strategy to overcome these limitations, enabling enhanced production, pathway engineering, and the generation of novel, bioactive Argyrin analogs.[2][5]
Executive Summary
Heterologous production has revolutionized the study of Argyrins, leading to a significant increase in production titers and the discovery of a diverse array of novel derivatives with improved therapeutic potential. By transferring the Argyrin biosynthetic gene cluster (BGC) from its native producer, Cystobacter sp. SBCb004, into an optimized Myxococcus xanthus host, researchers have successfully increased production by over 20-fold compared to the native strain.[3][4] This platform has facilitated the generation of new Argyrins through genetic engineering and precursor-directed biosynthesis, yielding compounds with enhanced immunosuppressive activity. This guide details the methodologies employed, presents the quantitative data generated, and visualizes the key workflows and biological pathways involved in this innovative approach to drug discovery.
Data Presentation: Production and Bioactivity of Argyrin Derivatives
The heterologous production platform has not only increased the supply of known Argyrins but has also led to the generation of several novel derivatives with promising biological activities. The following tables summarize the quantitative data for production yields and biological activities of key Argyrin compounds.
Table 1: Heterologous Production of Argyrin Derivatives in Myxococcus xanthus
| Derivative | Production Method | Host Strain | Titer (mg/L) | Reference |
| Argyrin A/B | Heterologous Expression | M. xanthus DK1622ΔmchA-tet | up to 160 | [2][3] |
| Total Argyrins | Optimized Heterologous Expression | M. xanthus DK1622ΔmchA-tet | 350-400 | [5] |
| Methylated Argyrin C/D | Co-expression of arg1 or arg451 | M. xanthus DK1622ΔmchA-tet | - | [5] |
| Novel Derivatives (x8) | D-serine feeding | M. xanthus DK1622ΔmchA-tet | - | [5] |
| Novel Derivatives (A2, F3, G3, I, J, K, L) | Heterologous Expression | M. xanthus DK1622ΔmchA-tet | - | [1][2] |
Table 2: Bioactivity of Selected Argyrin Derivatives
| Derivative | Bioactivity Type | Assay | Result | Reference |
| Argyrin B | Antimicrobial | MIC vs. P. aeruginosa PAO1 | 8 µg/mL | |
| This compound | Antimicrobial | MIC vs. S. maltophilia | 4 µg/mL | |
| Methylated Argyrin C/D | Immunosuppressive | - | Improved activity vs. A/B | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the heterologous production and characterization of novel Argyrin derivatives.
Construction of the Heterologous Production Host
The generation of a high-yielding heterologous host is a critical first step. The following protocol outlines the construction of the Myxococcus xanthus DK1622ΔmchA-tet strain.
Objective: To create a "clean" host strain with reduced background secondary metabolite production and a suitable locus for genomic integration.
Materials:
-
Myxococcus xanthus DK1622
-
Plasmids for homologous recombination
-
Tetracycline
-
Relevant enzymes and reagents for molecular cloning
Procedure:
-
Gene Deletion: The biosynthetic gene cluster for the native lipopeptide myxochromide A (mchA) is targeted for deletion. This is achieved by constructing a knockout plasmid containing flanking regions of the mchA gene and a tetracycline resistance cassette (tet).
-
Transformation: The knockout plasmid is introduced into M. xanthus DK1622 via electroporation.
-
Homologous Recombination: The plasmid integrates into the genome via homologous recombination, replacing the mchA gene with the tetracycline resistance cassette.
-
Selection: Successful transformants are selected on media containing tetracycline.
-
Verification: The correct gene deletion is confirmed by PCR analysis and sequencing of the genomic locus.
Heterologous Expression of the Argyrin BGC
Objective: To express the Argyrin biosynthetic gene cluster in the engineered M. xanthus host.
Materials:
-
M. xanthus DK1622ΔmchA-tet
-
Plasmid containing the synthetic Argyrin BGC from Cystobacter sp. SBCb004
-
Relevant enzymes and reagents for molecular cloning and conjugation
Procedure:
-
BGC Assembly: The Argyrin BGC is synthetically constructed and cloned into an integrative expression vector.
-
Host Integration: The expression vector is transferred into the M. xanthus DK1622ΔmchA-tet host. Integration into the genome occurs at a specific site, often the attB site for the Mx8 phage integrase, ensuring stable expression.
-
Cultivation: The recombinant strain is cultivated in a suitable production medium (e.g., CTT medium) to induce the production of Argyrins.
Fermentation and Production Optimization
Objective: To maximize the yield of Argyrins through optimized fermentation conditions.
Materials:
-
Recombinant M. xanthus strain
-
Production medium (e.g., MD1 medium)
-
Amberlite XAD-16 resin
-
Shaking incubator
Procedure:
-
Inoculum Preparation: A seed culture of the recombinant M. xanthus strain is grown to a suitable cell density.
-
Production Culture: The production medium is inoculated with the seed culture. Amberlite XAD-16 resin is added to the culture to adsorb the produced Argyrins, preventing potential feedback inhibition and simplifying purification.
-
Incubation: The culture is incubated at 30°C with shaking for a period of 5-7 days.
-
Optimization: Production can be further optimized by manipulating media components, pH, temperature, and aeration. Engineering of transcription and translation initiation has been shown to significantly boost production titers.[5]
Purification and Characterization of Novel Argyrin Derivatives
Objective: To isolate and identify novel Argyrin derivatives from the fermentation broth.
Materials:
-
Fermentation broth with Amberlite XAD-16 resin
-
Methanol, Ethyl acetate
-
Silica gel for chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Extraction: The XAD-16 resin is harvested from the culture and washed. Argyrins are eluted from the resin using methanol. The supernatant can also be extracted with ethyl acetate.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography, typically starting with silica gel chromatography followed by preparative HPLC, to isolate individual compounds.
-
Structure Elucidation: The structures of the purified compounds are determined using high-resolution mass spectrometry and NMR spectroscopy.
Bioactivity Assays
Objective: To determine the biological activity of the novel Argyrin derivatives.
A. Immunosuppressive Activity Assay:
-
Cell Culture: T-helper 17 (Th17) cells are cultured under conditions that promote IL-17 production.
-
Treatment: The cells are treated with varying concentrations of the purified Argyrin derivatives.
-
ELISA: The concentration of IL-17 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
B. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):
-
Bacterial Strains: A panel of pathogenic bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is used.
-
Broth Microdilution: The bacteria are cultured in a 96-well plate with a serial dilution of the Argyrin derivatives.
-
Incubation: The plate is incubated overnight.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Mandatory Visualizations
Signaling Pathway of Argyrin's Immunosuppressive Action
References
The Foundational Anti-Tumor Properties of Argyrin B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B, a cyclic octapeptide originally isolated from the myxobacterium Archangium gephyra, represents a promising class of natural products with potent anti-tumor activities. This technical guide provides an in-depth overview of the foundational research into this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and workflows. The primary anti-tumor efficacy of the Argyrin family stems from a potent and selective inhibition of the proteasome, leading to the stabilization of key tumor suppressor proteins and subsequent cell cycle arrest and apoptosis.
Mechanism of Action: Proteasome Inhibition and p27kip1 Stabilization
The central mechanism of this compound's anti-tumor activity is its function as a potent inhibitor of the proteasome, with a notable selectivity for the immunoproteasome.[1][2] Unlike many proteasome inhibitors that act competitively and form covalent bonds, this compound is a reversible, non-competitive inhibitor.[2] This inhibition prevents the degradation of intracellular proteins, including critical cell cycle regulators.
A primary target stabilized by this mechanism is the cyclin-dependent kinase inhibitor p27kip1, a potent tumor suppressor protein.[3][4] In many cancers, low levels of p27kip1 correlate with poor patient prognosis.[3][5] By inhibiting the proteasome, this compound blocks the ubiquitin-dependent proteolysis of p27kip1, causing it to accumulate in the cell.[4][5] This accumulated p27kip1 then binds to and inhibits the activity of cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition in the cell cycle.[6][7] The result is a robust G1 cell cycle arrest, halting the proliferation of cancer cells.[6] Research on the closely related Argyrin A has demonstrated that the entirety of its anti-tumoral activities are dependent on the presence and stabilization of p27kip1.[3][4]
This compound's primary mechanism of action.
Quantitative Data
In Vitro Cytotoxicity and Proteasome Inhibition
This compound demonstrates potent cytotoxicity against cancer cell lines and exhibits selective inhibitory activity against the subunits of the immunoproteasome. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Compound | Target / Cell Line | Assay Type | IC50 Value | Reference |
| This compound | SW-480 (Colon Cancer) | MTT Cytotoxicity | 4.6 nM | [1][8] |
| This compound | Proteasome Subunit β1c | Kinetic Assay | 146.5 µM | [8] |
| This compound | Immunoproteasome Subunit β1i | Kinetic Assay | 8.76 µM | [8] |
| This compound | Proteasome Subunit β5c | Kinetic Assay | 23.3 µM | [8] |
| This compound | Immunoproteasome Subunit β5i | Kinetic Assay | 7.9 µM | [8] |
Table 1: In Vitro activity of this compound.
In Vivo Anti-Tumor Efficacy (Argyrin Analogs)
While specific in vivo studies for this compound are not extensively published, research on its close analogs, Argyrin A and Argyrin F, demonstrates significant anti-tumor activity in xenograft mouse models. This data provides a strong indication of the potential in vivo efficacy for the Argyrin class of compounds.
| Compound | Cancer Model | Treatment Details | Outcome | Reference |
| Argyrin A | Human Tumor Xenograft | Not specified | Tumor size decreased by up to 50% | [3] |
| Argyrin F | Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model | Monotherapy & Combination with Gemcitabine | Inhibited tumor progression, reduced metastasis and ascites. Combination therapy showed the largest reduction. | [9][10] |
Table 2: In Vivo efficacy of Argyrin analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are representative protocols for key experiments used to characterize the anti-tumor properties of this compound.
Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells (e.g., SW-480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[12] Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[3][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.
Proteasome Activity Assay
This assay quantifies the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic peptide substrates.
-
Cell Lysis: Treat cultured cancer cells with this compound or vehicle control for a specified time. Harvest cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT) to obtain total cell extracts.
-
Assay Setup: In a black 96-well plate, add 20 µg of protein lysate to each well.
-
Substrate Addition: Initiate the reaction by adding a specific fluorogenic substrate for the desired proteasomal activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to a final concentration of 100 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the release of the fluorescent AMC (7-amino-4-methylcoumarin) group by monitoring fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm at regular intervals for 60-120 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Express proteasome activity as the percentage of activity remaining compared to the vehicle-treated control.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate in vivo anti-tumor efficacy.[8]
-
Cell Preparation: Harvest a human cancer cell line (e.g., HCT116, Panc-1) from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).[8]
-
Tumor Growth and Monitoring: Allow tumors to grow. Monitor the mice regularly for health and measure tumor volume using calipers (Volume = (Length x Width²)/2) two to three times per week.
-
Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8] Administer this compound (or vehicle control) via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a defined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Primary efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival.
-
Post-Mortem Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry (for markers like Ki-67 or p27) or Western blotting.
General workflow for evaluating this compound.
Conclusion
Foundational research has established this compound and its analogs as a compelling class of anti-tumor agents. Their unique, non-competitive mechanism of proteasome inhibition, leading to the stabilization of the p27kip1 tumor suppressor, provides a clear rationale for their anti-proliferative effects. The potent low-nanomolar cytotoxicity observed in vitro and significant tumor growth inhibition demonstrated by its analogs in vivo underscore the therapeutic potential of this molecular scaffold. The detailed protocols and pathway visualizations provided herein serve as a comprehensive resource for researchers aiming to further investigate and develop Argyrin-based compounds for cancer therapy.
References
- 1. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 2. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 5. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 6. inotiv.com [inotiv.com]
- 7. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity [sites.broadinstitute.org]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. cdn.techscience.cn [cdn.techscience.cn]
- 11. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Argyrin B Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrin B is a cyclic peptide with potent immunosuppressive and antitumor activities. Its mechanism of action involves the inhibition of the proteasome, a key cellular machinery for protein degradation. Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for preparing this compound stock solutions using dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds. It includes quantitative data, a step-by-step protocol, and visual diagrams to guide researchers in their work.
Introduction
This compound is a natural product isolated from the myxobacterium Archangium gephyra. It belongs to a family of cyclic peptides that have garnered significant interest in drug development due to their diverse biological activities. Notably, this compound exhibits potent immunosuppressive and anti-cancer properties. Its mode of action is attributed to its ability to inhibit the proteasome, which leads to the accumulation of key regulatory proteins, such as the cyclin-dependent kinase inhibitor p27kip1. Given its therapeutic potential, standardized methods for its handling and preparation are essential for researchers. This application note details a reliable protocol for the preparation of this compound stock solutions in DMSO, ensuring consistency and accuracy in downstream applications.
Data Presentation
Quantitative data for this compound and its solvent, DMSO, are summarized in the table below for easy reference.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₄₁H₄₆N₁₀O₈S | [][2] |
| Molecular Weight | 838.9 g/mol | [] |
| Appearance | Solid (form may vary) | |
| DMSO (Dimethyl Sulfoxide) | ||
| Molecular Formula | C₂H₆OS | |
| Molecular Weight | 78.13 g/mol | |
| Density | ~1.1 g/mL | |
| Purity for Cell Culture | ≥ 99.5% |
Experimental Protocol: Preparing this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure that all materials are sterile and readily accessible in a clean working environment, such as a laminar flow hood.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated precision balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.39 mg of this compound (Molecular Weight = 838.9 g/mol ). Calculation: 10 mmol/L * 1 L/1000 mL * 838.9 g/mol * 1000 mg/g = 8.39 mg/mL
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the pre-weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 8.39 mg of this compound.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution at room temperature until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing this compound stock solution in DMSO.
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the proteasome. In cancer cells, this leads to the stabilization and accumulation of the tumor suppressor protein p27kip1, which in turn inhibits cell cycle progression and induces apoptosis.
Caption: Simplified signaling pathway of this compound in cancer cells.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. By following this standardized protocol, researchers can ensure the quality and consistency of their experiments, leading to more reliable and reproducible data in the study of this promising therapeutic agent. Always refer to the specific product information sheet provided by the supplier for any lot-specific handling instructions.
References
Determining the Minimum Inhibitory Concentration (MIC) of Argyrin B Against Bacterial Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B, a cyclic octapeptide of myxobacterial origin, has emerged as a promising antibacterial agent. Its unique mechanism of action, targeting the bacterial elongation factor G (EF-G), distinguishes it from many current antibiotic classes.[1] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains using the broth microdilution method. Additionally, it summarizes available quantitative data on its antibacterial activity and outlines its mechanism of action through a signaling pathway diagram.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] Specifically, it binds to the elongation factor G (EF-G) on the bacterial ribosome. This binding event traps EF-G on the ribosome, preventing its dissociation after GTP hydrolysis and thereby stalling the translocation step of protein synthesis.[2] This leads to a cessation of bacterial growth and, ultimately, cell death.
References
Application Notes and Protocols for In Vivo Administration of Argyrin B in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Argyrin B, a potent proteasome inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a cyclic peptide natural product that has demonstrated significant anti-tumor properties. Its primary mechanism of action involves the inhibition of the proteasome, a cellular machinery responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of key regulatory proteins, including the cyclin-dependent kinase inhibitor p27Kip1. The stabilization of p27Kip1 plays a crucial role in the anti-tumor activities of Argyrins by inducing cell cycle arrest.[1] Furthermore, proteasome inhibition can also impact other critical signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival. This document outlines the essential protocols for investigating the in vivo efficacy of this compound using mouse xenograft models.
Data Presentation
Table 1: Survival Analysis in a Syngeneic Glioma Mouse Model Treated with Argyrin F
| Treatment Group | Median Survival (Days) | Increase in Median Survival vs. Vehicle (%) | Statistical Significance (p-value) |
| Vehicle | 20 | - | - |
| Argyrin F (1 mg/kg, i.p., every 3 days) | 25 | 25% | < 0.05 |
| Anti-PD-1 Antibody | 23 | 15% | Not Significant |
| Argyrin F + Anti-PD-1 Antibody | 30 | 50% | < 0.01 |
Data is representative of findings from a study using the Argyrin F analog in a glioma model, which demonstrated prolonged overall survival compared with monotherapies in vivo.[2]
Table 2: Example of Tumor Growth Inhibition Data Presentation
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| This compound (Hypothetical Dose) | 600 ± 100 | 50% |
This table is a template for presenting tumor growth inhibition data. Actual results will vary depending on the xenograft model and treatment regimen. One study on an Argyrin analog reported a tumor decrease of up to 50%.[1]
Signaling Pathways
This compound's mechanism of action involves the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound-Mediated Cell Cycle Arrest via p27Kip1 Stabilization
Caption: this compound inhibits the proteasome, leading to the accumulation of p27Kip1, which in turn inhibits the Cyclin E/CDK2 complex, causing G1 cell cycle arrest.
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the proteasome, preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-survival genes.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound in a mouse xenograft model using the HCT116 human colorectal carcinoma cell line as an example.
Cell Culture and Preparation
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in sterile, serum-free medium or PBS for injection.[3][4]
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay. Only use cell suspensions with >95% viability.
-
Cell Concentration: Adjust the cell concentration to 5 x 10⁶ cells per 100 µL of injection volume.[5]
Mouse Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the right flank of the mouse.
-
Subcutaneously inject 100 µL of the HCT116 cell suspension (5 x 10⁶ cells) into the flank.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[3]
-
This compound Formulation and Administration
-
Formulation:
-
Due to the poor water solubility of many cyclic peptides, a formulation with a solubilizing agent may be necessary. A common approach for similar compounds is to use a vehicle containing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in sterile saline.
-
Preparation (Example): Prepare a stock solution of this compound in a small amount of DMSO and then dilute to the final concentration in a sterile vehicle solution (e.g., 10% HP-β-CD in saline). The final DMSO concentration should be less than 5%.
-
-
Dosage and Administration:
-
Dosage (based on Argyrin F data): 1 mg/kg body weight.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer this compound or vehicle control every three days.[6]
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
-
Monitoring and Data Collection
-
Tumor Measurements: Continue to measure tumor volume two to three times per week throughout the study.
-
Body Weight: Record the body weight of each mouse two to three times per week as an indicator of overall health and potential toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in behavior, appetite, or appearance.
-
Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³), if there is more than 20% body weight loss, or if there are other signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Experimental Workflow
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound in mouse xenograft models. By understanding its mechanism of action and following standardized in vivo procedures, researchers can effectively assess the therapeutic potential of this promising anti-cancer agent. Adherence to institutional guidelines for animal care and use is paramount throughout all experimental procedures.
References
- 1. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodology for Assessing Argyrin B Immunoproteasome Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B is a natural cyclic peptide that has been identified as a potent, reversible, and non-competitive inhibitor of the human immunoproteasome.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ. It plays a crucial role in processing antigens for presentation by MHC class I molecules and in regulating the immune response. Unlike the constitutive proteasome, which is ubiquitously expressed, the immunoproteasome's expression is more restricted, making it an attractive therapeutic target for autoimmune diseases and certain cancers with reduced toxicity compared to general proteasome inhibitors.[1][2][3]
This compound exhibits selectivity for the β1i (LMP2) and β5i (LMP7) subunits of the immunoproteasome over their constitutive counterparts, β1c and β5c, with a particularly notable ~20-fold higher selectivity for β1i over β1c.[1][2] This document provides detailed protocols for assessing the inhibitory activity and selectivity of this compound against the immunoproteasome, as well as its functional consequences in immune cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits
| Subunit | IC50 (µM) | Ki (µM) | Substrate |
| Immunoproteasome | |||
| β1i (LMP2) | 8.76[1] | 5.21[1] | Ac-PAL-AMC |
| β5i (LMP7) | 3.54[1] | 6.61[1] | Ac-ANW-AMC |
| Constitutive Proteasome | |||
| β1c | 146.5[1] | >100[1] | Z-LLE-AMC |
| β5c | 8.30[1] | 13.85[1] | Suc-LLVY-AMC |
IC50 and Ki values are indicative and may vary based on experimental conditions.
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated PBMCs
| Cytokine | This compound [1 µM] (% Inhibition) | This compound [10 µM] (% Inhibition) |
| TNF-α | Data to be generated by user | Data to be generated by user |
| IL-6 | Data to be generated by user | Data to be generated by user |
| IL-1β | Data to be generated by user | Data to be generated by user |
| IL-10 | Data to be generated by user | Data to be generated by user |
Experimental Protocols
Biochemical Assay for Immunoproteasome Activity
This protocol describes the measurement of the chymotrypsin-like (β5i) and caspase-like (β1i) activities of purified human immunoproteasome using fluorogenic peptide substrates.
Materials:
-
Purified human 20S immunoproteasome (e.g., from human spleen or IFN-γ-stimulated cells)
-
Fluorogenic substrates:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control wells).
-
Add 188 µL of Assay Buffer containing 0.5 nM of purified immunoproteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Add 10 µL of the appropriate fluorogenic substrate (final concentration of 10-20 µM) to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) for a non-competitive inhibitor, perform the assay with varying concentrations of both the substrate and this compound. The Ki can be calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the kinetic data.[7][8]
Cell-Based Immunoproteasome Activity Assay
This protocol utilizes the Proteasome-Glo™ Cell-Based Assay to measure immunoproteasome activity within intact cells.
Materials:
-
Human cell line with high immunoproteasome expression (e.g., RPMI-8226 multiple myeloma cells, or IFN-γ treated HeLa cells)
-
Proteasome-Glo™ Cell-Based Reagent for Chymotrypsin-Like (Suc-LLVY-Glo™) and Caspase-Like (Z-nLPnLD-Glo™) activities
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO (vehicle control) for 1-4 hours.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[9][10][11][12]
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes at room temperature.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Western Blot for Immunoproteasome Subunit Expression
This protocol is to confirm the presence of immunoproteasome subunits in the cell line used for the cell-based assays.
Materials:
-
Cell lysates prepared in RIPA buffer with protease inhibitors
-
Primary antibodies against β1i (LMP2), β5i (LMP7), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cytokine Production Assay in Human PBMCs
This protocol assesses the functional effect of this compound on the production of inflammatory cytokines by human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[3][4][15][16]
-
Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of medium containing this compound at various concentrations (e.g., 0.1 µM to 20 µM) or DMSO (vehicle control) and incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing LPS (final concentration of 100 ng/mL) to stimulate the cells.[1][17][18][19][20] For unstimulated controls, add 50 µL of medium without LPS.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes and collect the culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.[21][22][23][24][25]
-
Analyze the data by comparing the cytokine levels in this compound-treated wells to the LPS-stimulated control wells.
Visualizations
References
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]
- 11. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. immunoreagents.com [immunoreagents.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Isolation of Human PBMCs [bio-protocol.org]
- 17. Very low concentration of lipopolysaccharide can induce the production of various cytokines and chemokines in human primary monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. diva-portal.org [diva-portal.org]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Argyrin B in a Translation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrin B is a cyclic octapeptide with potent antibacterial properties. Its mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, this compound targets and traps the translation elongation factor G (EF-G) on the ribosome, thereby stalling the translocation step of protein synthesis.[1][2][3] This document provides detailed protocols for assessing the inhibitory activity of this compound on bacterial translation using two common in vitro methods: a firefly luciferase reporter assay and a poly(U)-dependent polyphenylalanine synthesis assay. Additionally, it presents quantitative data for this compound's inhibitory effects and visual diagrams of its mechanism of action and the experimental workflow.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a natural product, represents a promising candidate due to its specific targeting of the bacterial translation machinery.[1][3] In vitro translation inhibition assays are crucial for characterizing the potency and mechanism of such novel inhibitors. These assays allow for a quantitative determination of a compound's inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50). The protocols detailed herein provide robust methods for evaluating this compound's efficacy in a controlled, cell-free environment.
Data Presentation
The inhibitory activity of this compound and related compounds can be quantified and compared using IC50 values. The following table summarizes the reported IC50 values for various argyrins in an E. coli in vitro translation system utilizing a firefly luciferase reporter.
| Compound | IC50 (µM) |
| Argyrin A | ~2.4 |
| This compound | ~1.8 |
| Argyrin C | ~1.5 |
| Argyrin D | ~1.2 |
Table 1: IC50 values of Argyrin analogues in an in vitro translation inhibition assay. Data is derived from studies using an E. coli in vitro translation system and a firefly luciferase reporter.
Signaling Pathway: Mechanism of this compound in Translation Inhibition
This compound inhibits bacterial translation elongation by binding to the elongation factor G (EF-G) when it is associated with the ribosome. This interaction stabilizes EF-G in a post-translocation state, preventing its dissociation from the ribosome and thereby halting further cycles of peptide elongation. The following diagram illustrates this inhibitory mechanism.
References
Illuminating the Mechanism of Action of Argyrin B on the Ribosome Using Cryo-Electron Microscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argyrins, a class of cyclic octapeptides, have demonstrated promising antimicrobial activity, particularly against multidrug-resistant pathogens like Pseudomonas aeruginosa.[1][2] Understanding the precise mechanism by which these compounds inhibit bacterial growth is crucial for their development as therapeutic agents. This document provides a detailed overview and experimental protocols for studying the interaction between Argyrin B and the bacterial ribosome using single-particle cryo-electron microscopy (cryo-EM). Cryo-EM has been instrumental in revealing that this compound does not prevent the binding of elongation factor G (EF-G) to the ribosome, as previously thought, but instead traps EF-G on the ribosome in a late intermediate state of translocation.[1][3] This mode of action effectively stalls protein synthesis, leading to bacterial cell death.
Mechanism of Action of this compound
Previous models suggested that this compound sequesters EF-G in an elongated conformation, rendering it unable to bind to the ribosome. However, recent cryo-EM and single-molecule Förster resonance energy transfer (smFRET) studies have provided a more refined model. This compound exhibits a low affinity for free EF-G but binds with high affinity to EF-G once it is associated with the ribosome.[2] Following GTP hydrolysis by EF-G, which fuels the translocation of tRNAs and mRNA, this compound binds to a pocket on EF-G situated between domains III and V. This binding event locks EF-G in a conformation that prevents the completion of translocation and the subsequent release of EF-G from the ribosome.[1] The ribosome is thus trapped in a state analogous to that induced by the antibiotic fusidic acid, although this compound and fusidic acid bind to distinct sites on EF-G.[1][2]
Quantitative Data Summary
The cryo-EM studies of the this compound-ribosome complex have yielded high-resolution structures of two key states. The quantitative data from these studies are summarized in the tables below.
Table 1: Cryo-EM Data Collection and Refinement Statistics
| Parameter | E. coli EF-G-ArgB-70S Complex | EF-G-ArgB-Translocation Intermediate |
| EMDB Accession Code | EMD-14022 | EMD-14026 |
| PDB Accession Code | 7Z5X | 7Z61 |
| Resolution (Å) | 2.9 | 2.6 |
| Microscope | Titan Krios | Titan Krios |
| Voltage (kV) | 300 | 300 |
| Detector | Gatan K3 | Gatan K3 |
| Electron Dose (e⁻/Ų) | ~50 | ~50 |
| Defocus Range (µm) | -0.8 to -2.0 | -0.8 to -2.0 |
| Number of Particles | 157,638 | 128,453 |
Table 2: smFRET Conformational States
| State | FRET Efficiency | Description |
| Pre-translocation | ~0.65 | Ribosome with tRNAs in hybrid A/P and P/E states before EF-G binding.[2] |
| Intermediate | ~0.46 | EF-G-bound intermediate state of translocation, stabilized by this compound.[2] |
| Post-translocation | ~0.25 | Ribosome after completion of translocation and EF-G dissociation (in the absence of this compound). |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and cryo-EM analysis of the this compound-ribosome complex.
Protocol 1: Preparation of the E. coli 70S Ribosome
-
Bacterial Culture: Grow E. coli MRE600 cells to mid-log phase in LB medium.
-
Cell Lysis: Harvest cells by centrifugation and resuspend in a buffer containing 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, and 6 mM β-mercaptoethanol. Lyse the cells using a French press.
-
Clarification: Centrifuge the lysate at 30,000 x g to remove cell debris.
-
Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (1.1 M sucrose in lysis buffer) and centrifuge at 100,000 x g for 16 hours.
-
Purification: Resuspend the ribosome pellet in a buffer containing 20 mM HEPES-KOH (pH 7.5), 500 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, and 6 mM β-mercaptoethanol.
-
Sucrose Gradient Centrifugation: Load the resuspended ribosomes onto a 10-40% sucrose gradient and centrifuge at 80,000 x g for 17 hours.
-
Fraction Collection: Collect fractions corresponding to the 70S peak and concentrate using ultrafiltration.
-
Storage: Store purified 70S ribosomes at -80°C.
Protocol 2: Formation of the this compound-EF-G-Ribosome Complex
-
Reaction Mixture: In a reaction buffer (50 mM HEPES-KOH pH 7.5, 70 mM NH₄OAc, 30 mM KOAc, 10 mM Mg(OAc)₂, 1 mM DTT), combine the following components:
-
1 µM purified 70S ribosomes
-
2 µM EF-G
-
1 mM GTP
-
50 µM this compound
-
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes to allow for complex formation.
-
For Translocation Intermediate: To trap the translocation intermediate state, use a pre-translocation complex containing fMet-Phe-tRNAPhe in the A-site and deacylated tRNAfMet in the P-site. Initiate the reaction by adding EF-G and GTP in the presence of 10 µM this compound and incubate for 20 seconds before vitrification.[1]
Protocol 3: Cryo-EM Grid Preparation and Data Acquisition
-
Grid Preparation: Apply 3 µL of the complex solution to a glow-discharged C-flat™ Holey Carbon grid.
-
Vitrification: Blot the grid for 3 seconds and plunge-freeze into liquid ethane using a Vitrobot Mark IV.
-
Data Acquisition:
-
Microscope: FEI Titan Krios transmission electron microscope.
-
Voltage: 300 kV.
-
Detector: Gatan K3 direct electron detector in super-resolution mode.
-
Imaging: Automated data collection using EPU software.
-
Exposure: Record movies with a total electron dose of approximately 50 e⁻/Ų.
-
Defocus: Collect data over a defocus range of -0.8 to -2.0 µm.
-
Protocol 4: Cryo-EM Image Processing and 3D Reconstruction
-
Motion Correction: Use MotionCor2 to correct for beam-induced motion and dose-weight the movie frames.
-
CTF Estimation: Estimate the contrast transfer function (CTF) parameters for each micrograph using CTFFIND4.
-
Particle Picking: Automatically pick particles from the micrographs using RELION or a similar particle-picking program.
-
2D Classification: Perform several rounds of 2D classification in RELION or cryoSPARC to remove ice contaminants, carbon edges, and poorly defined particles.
-
Initial 3D Model: Generate an initial 3D model using a subset of the good particles in cryoSPARC.
-
3D Classification: Perform multiple rounds of 3D classification in RELION to separate different conformational states of the ribosome complex.
-
Focused Refinement: For the class corresponding to the this compound-bound complex, perform focused refinement on the EF-G and this compound density to improve the local resolution.
-
Post-processing: Sharpen the final map using a negative B-factor and estimate the global and local resolution using the Fourier shell correlation (FSC) = 0.143 criterion.
Visualizations
The following diagrams illustrate the key workflows and the mechanism of action of this compound.
References
- 1. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation [pubmed.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Argyrin B Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Argyrins are a class of cyclic octapeptides with a range of biological activities, including potent antibacterial, immunosuppressive, and antitumor effects.[1][2] Argyrin B, a prominent member of this family, has garnered significant interest as a lead compound for drug discovery. Structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic potential by identifying the key structural motifs responsible for its biological activities and for developing analogs with improved potency, selectivity, and pharmacokinetic properties.
This document provides a detailed protocol for the synthesis of this compound derivatives, focusing on a convergent synthetic strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled and cyclized to form the final product. This strategy offers flexibility, allowing for the facile introduction of diverse chemical modifications at various positions of the this compound scaffold to enable comprehensive SAR studies.
The key challenges in the synthesis of this compound and its derivatives include the stereoselective synthesis of the non-proteinogenic amino acid (2S,3R)-3-(4-methoxyphenyl)alanine (a precursor to the 4-methoxy-tryptophan residue in some synthetic routes), the introduction of the dehydroalanine moiety, and the macrolactamization to form the 24-membered ring.[3][4] The protocols outlined below provide detailed procedures to address these challenges.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for the antibacterial activity of Argyrins is the inhibition of the bacterial elongation factor G (EF-G), which is essential for protein synthesis.[5] In eukaryotic cells, Argyrins have been shown to inhibit the proteasome, leading to the stabilization of tumor suppressor proteins like p27kip1, which contributes to their antitumor activity.[2] The immunosuppressive effects are linked to the inhibition of T-cell independent antibody formation.
The following diagram illustrates the general workflow for synthesizing this compound derivatives and evaluating their structure-activity relationships.
Caption: General workflow for the synthesis of this compound derivatives and subsequent SAR studies.
Experimental Protocols
The following protocols are based on established total synthesis routes and can be adapted for the synthesis of various this compound derivatives.
Protocol 1: Synthesis of the (S)-4-Methoxy-Tryptophan Precursor
One of the key non-standard amino acids in this compound is 4-methoxy-tryptophan. A facile route to synthesize substituted (S)-tryptophan analogs utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis.[4]
Materials:
-
Substituted indole (e.g., 4-methoxyindole)
-
(S)-(-)-α-Methylbenzylamine
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Strecker Reaction: To a solution of the substituted indole in a suitable solvent, add (S)-(-)-α-methylbenzylamine and potassium cyanide. The reaction is typically stirred at room temperature.
-
Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.
-
Purification: The crude amino acid is purified by recrystallization or column chromatography to yield the enantiomerically pure (S)-4-methoxy-tryptophan derivative.
Note: For detailed experimental conditions, including reaction times, temperatures, and purification solvents, refer to the supplementary information of "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues".[4]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
A solid-phase approach allows for the efficient assembly of the linear peptide chain.[4]
Materials:
-
Fmoc-protected amino acids (including the synthesized 4-methoxy-tryptophan derivative and a precursor for dehydroalanine, such as Fmoc-L-Ser(tBu)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using DIC and OxymaPure in DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: Once the linear peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol 3: Macrocyclization
The formation of the macrocyclic ring is a critical step.
Materials:
-
Purified linear peptide
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
High Dilution: Dissolve the linear peptide in a large volume of anhydrous DMF to favor intramolecular cyclization over intermolecular polymerization.
-
Coupling Reagent Addition: Slowly add the BOP reagent and DIPEA to the peptide solution.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purification: Remove the solvent under reduced pressure and purify the cyclic peptide by reverse-phase HPLC.
Protocol 4: Formation of the Dehydroalanine Residue
The dehydroalanine moiety is often introduced near the end of the synthesis via elimination from a serine or cysteine precursor.
Materials:
-
Cyclic peptide containing a protected serine residue
-
Burgess reagent or other dehydrating agent
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dehydration: Dissolve the cyclic peptide in the anhydrous solvent and add the Burgess reagent.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the elimination is complete, as monitored by LC-MS.
-
Purification: Quench the reaction, remove the solvent, and purify the final this compound derivative by reverse-phase HPLC.
Structure-Activity Relationship (SAR) Data
The following tables summarize the available quantitative data for Argyrin derivatives.
Table 1: Antibacterial Activity of Argyrin A Analogs [4]
| Compound | Modification from Argyrin A | MIC50 (μM) vs. P. aeruginosa PAO1 | MIC50 (μM) vs. P. mirabilis Hauser 1885 |
| Argyrin A | - | 19.8 ± 1.6 | 18.2 ± 1.2 |
| Analog 1 | 4-methoxy-tryptophan replaced with 5-methoxy-tryptophan | 90 - 100 | 90 - 100 |
| Analog 2 | 4-methoxy-tryptophan replaced with 5-chloro-tryptophan | > 200 | > 200 |
| Analog 3 | 4-methoxy-tryptophan replaced with 5-methyl-tryptophan | > 200 | > 200 |
Table 2: Antitumor and Immunosuppressive Activity of Argyrins
| Compound | Biological Activity | Cell Line / Assay | IC50 | Reference |
| This compound | Cytotoxicity | SW-480 colon cancer cells | 4.6 nM | [6] |
| Argyrin A | Proteasome Inhibition | In vitro | Potent | [2] |
| Argyrin F | Antitumor | In vitro and in vivo | Potent | [6] |
| Argyrin C & D | Immunosuppressive | T-helper 17 cells | Improved activity over A & B | [7] |
| This compound | Inhibition of T-cell independent antibody formation | Murine B cells | Potent inhibitor | [8] |
Note: The term "Potent" is used where specific IC50 values were not provided in the cited literature, but the activity was described as significant.
Conclusion
The provided protocols and SAR data serve as a comprehensive guide for researchers engaged in the synthesis and optimization of this compound derivatives. The convergent synthetic approach offers the necessary flexibility to generate a diverse library of analogs for thorough SAR exploration. The summarized biological data highlights the importance of the 4-methoxy-tryptophan residue for antibacterial activity and provides a starting point for further investigation into the structural requirements for potent antitumor and immunosuppressive effects. Future studies should focus on systematically modifying other positions of the this compound scaffold to further elucidate the SAR and develop novel therapeutic agents.
References
- 1. Greenwich Academic Literature Archive - Computational inhibition studies of the human proteasome by argyrin-based analogues with subunit specificity [gala.gre.ac.uk]
- 2. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the cyclic heptapeptide this compound: a new potent inhibitor of T-cell independent antibody formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotechnological production optimization of argyrins - a potent immunomodulatory natural product class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Argyrin B Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B is a cyclic peptide natural product that has demonstrated potent anti-cancer properties. Its mechanism of action involves the inhibition of protein synthesis through the targeting of the mitochondrial elongation factor G1 (EF-G1) in eukaryotic cells.[1] Additionally, this compound acts as a non-competitive inhibitor of the immunoproteasome, with a preference for the β1i and β5i subunits.[1][2] This inhibition can lead to the stabilization of tumor suppressor proteins, such as p27kip1 (as observed with the close analog Argyrin A), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines, focusing on cell viability, apoptosis induction, and cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Incubation Time | Reference |
| SW-480 | Colon Cancer | MTT | 4.6 nM | Not Specified | [1] |
Note: The cytotoxicity of Argyrins can be cell-line dependent. It is recommended to determine the IC50 value for each cell line used in your experiments.
Table 2: Expected Outcomes of this compound Treatment on Cancer Cells
| Assay | Parameter Measured | Expected Effect of this compound |
| Cell Viability (MTT) | Metabolic activity | Dose-dependent decrease |
| Apoptosis (Annexin V/PI) | Phosphatidylserine externalization | Increase in early and late apoptotic cells |
| Cell Cycle (PI Staining) | DNA content | Arrest in the G1/S phase |
Based on findings for the closely related analog Argyrin F in pancreatic cancer cells.[4]
Experimental Protocols
Cell Culture and Maintenance
Protocol for SW-480 Colon Cancer Cells
-
Medium: Prepare complete growth medium consisting of Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).[5]
-
Culture Conditions: Culture cells at 37°C in a humidified atmosphere of 95% air and 5% CO2.[5]
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS).
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate until cells detach.[5]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[5]
-
Change the medium every 2 to 3 days.[5]
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., SW-480) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the number of apoptotic and necrotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24 to 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation:
-
Harvest the cells as described above.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Mapping metabolic events in the cancer cell cycle reveals arginine catabolism in the committed SG2M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elabscience.com [elabscience.com]
Application Notes and Protocols for Evaluating Argyrin B-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B, a cyclic peptide derived from the myxobacterium Archangium gephyra, has emerged as a compound of interest in cancer research due to its pro-apoptotic and antitumor activities. These application notes provide a detailed overview of the methods used to evaluate apoptosis induced by this compound. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to characterize the apoptotic effects of this compound.
The primary mechanism of this compound-induced apoptosis involves the inhibition of the proteasome, with a degree of selectivity towards the immunoproteasome.[1] This inhibition leads to the stabilization of the tumor suppressor protein p27KIP1, a critical event for the execution of its antitumor effects, including apoptosis.[2][3]
Key Experimental Methods for Evaluating this compound-Induced Apoptosis
Several key experimental techniques are essential for a thorough evaluation of this compound-induced apoptosis. These include:
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3/7) and initiator caspases (e.g., caspase-8, caspase-9).
-
Western Blotting: To analyze the expression levels of apoptosis-related proteins, such as the Bcl-2 family members and cleaved caspases.
-
Mitochondrial Membrane Potential Assay: To assess the involvement of the intrinsic apoptotic pathway.
Data Presentation
While specific quantitative data for this compound-induced apoptosis is not extensively available in publicly accessible literature, the following tables are presented as illustrative examples based on the known qualitative effects of proteasome inhibitors and compounds that stabilize p27KIP1. These tables provide a template for researchers to present their own data.
Table 1: Illustrative Example of Annexin V/PI Staining Results in a Cancer Cell Line Treated with this compound for 24 hours
| Treatment | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| This compound | 50 | 55.7 ± 4.2 | 28.9 ± 2.8 | 15.4 ± 2.3 |
| This compound | 100 | 30.4 ± 5.1 | 45.1 ± 4.5 | 24.5 ± 3.9 |
Table 2: Illustrative Example of Caspase-3/7 Activity in a Cancer Cell Line Treated with this compound for 24 hours
| Treatment | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.8 ± 0.4 |
| This compound | 50 | 6.5 ± 0.9 |
| This compound | 100 | 12.1 ± 1.8 |
Table 3: Illustrative Example of Quantitative Western Blot Analysis of Apoptosis-Related Proteins in a Cancer Cell Line Treated with 50 nM this compound for 24 hours
| Protein | Relative Expression (Fold Change vs. Control) |
| p27KIP1 | 4.2 ± 0.6 |
| Cleaved Caspase-3 | 8.9 ± 1.2 |
| Cleaved PARP | 7.5 ± 1.0 |
| Bcl-2 | 0.4 ± 0.1 |
| Bax | 2.1 ± 0.3 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for the desired time period.
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound or vehicle control.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27KIP1, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mitochondrial Membrane Potential Assay (using JC-1)
This assay uses the fluorescent dye JC-1 to detect changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate or on coverslips and treat with this compound or vehicle control.
-
At the end of the treatment, add JC-1 dye to the cells at a final concentration of 5-10 µg/mL.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells under a fluorescence microscope or using a fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via proteasome inhibition.
Experimental Workflow for Evaluating this compound-Induced Apoptosis
References
- 1. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Argyrin B Resistance Mutants for Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B is a cyclic peptide natural product that has demonstrated potent anti-cancer activity. Its primary mechanism of action in cancer cells is the inhibition of the proteasome, a critical cellular machinery responsible for protein degradation.[1][2] By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, including tumor suppressors like p27kip1, which can induce cell cycle arrest and apoptosis.[1][3] this compound has shown selectivity for the β1i and β5i subunits of the immunoproteasome over their constitutive counterparts, suggesting a potential for reduced toxicity compared to other proteasome inhibitors.[4][5]
The development of drug resistance is a major challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for its clinical development, enabling the identification of biomarkers for patient stratification and the design of combination therapies to overcome resistance. These application notes provide detailed protocols for the generation of this compound-resistant cancer cell lines and the subsequent investigation of resistance mechanisms using multi-omics approaches.
Data Presentation: Quantitative Data Summary
The following tables summarize hypothetical quantitative data that would be generated during the development and characterization of this compound-resistant cell lines. These tables are provided as templates for researchers to populate with their own experimental data.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MM.1S (Multiple Myeloma) | User-determined | User-determined | User-determined |
| HCT116 (Colon Cancer) | User-determined | User-determined | User-determined |
| A549 (Lung Cancer) | User-determined | User-determined | User-determined |
Note: IC50 values for this compound are not extensively published across a wide range of cancer cell lines. Researchers should first determine the IC50 for their specific parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
Table 2: Summary of Multi-Omics Analysis of this compound-Resistant Cells
| Analysis Type | Key Findings in Resistant Cells (Hypothetical Examples) |
| Whole-Genome Sequencing (WGS) | - Missense mutation in the PSMB5 gene (encodes proteasome subunit β5) - Amplification of the ABCB1 gene (encodes MDR1 efflux pump) |
| RNA-Sequencing (RNA-Seq) | - Upregulation of genes involved in the unfolded protein response (UPR) - Downregulation of pro-apoptotic genes (e.g., BAX, PUMA) |
| Proteomics | - Increased expression of heat shock proteins (e.g., HSP70, HSP90) - Altered levels of proteins involved in ubiquitin-proteasome pathway |
Experimental Protocols
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol is adapted from established methods for developing resistance to other proteasome inhibitors, such as bortezomib and carfilzomib.[1][3][6]
Materials:
-
Parental cancer cell line of interest (e.g., MM.1S, HCT116)
-
Complete cell culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well plates (96-well and larger formats)
-
Standard cell culture equipment
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a larger format (e.g., T25 flask).
-
Begin continuous exposure to this compound at a concentration equal to the IC10 or IC20 of the parental cells.
-
-
Dose Escalation:
-
Once the cells have resumed a normal growth rate (comparable to the parental cells in the absence of the drug), increase the concentration of this compound by a factor of 1.5 to 2.
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration or allow for a longer recovery period.
-
Continue this stepwise increase in this compound concentration. The entire process can take several months.
-
-
Cryopreservation:
-
At each successful dose escalation step, cryopreserve a vial of the resistant cells. This provides a backup at various stages of resistance.
-
-
Characterization of Resistant Cells:
-
Once a desired level of resistance is achieved (e.g., 5-10 fold increase in IC50), perform a full dose-response curve to accurately determine the IC50 of the resistant cell line compared to the parental line.
-
Maintain the resistant cell line in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Periodically re-confirm the IC50 to monitor for any changes in resistance.
-
Protocol for Whole-Genome Sequencing (WGS) of this compound-Resistant Cells
Objective: To identify genetic alterations (mutations, copy number variations, structural variants) that may contribute to this compound resistance.
Materials:
-
Parental and this compound-resistant cell pellets
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both parental and resistant cell lines using a commercial kit.
-
Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Perform whole-genome sequencing to a sufficient depth (e.g., 30-60x coverage) to accurately call variants.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are unique to the resistant cell line.
-
Analyze for copy number variations (CNVs) and structural variants (SVs) that differ between the parental and resistant lines.
-
Annotate the identified variants to determine their potential functional impact.
-
Protocol for RNA-Sequencing (RNA-Seq) of this compound-Resistant Cells
Objective: To identify changes in gene expression profiles associated with this compound resistance.
Materials:
-
Parental and this compound-resistant cell pellets
-
RNA extraction kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
RNA Extraction:
-
Extract total RNA from parental and resistant cells.
-
Assess RNA quality and integrity using a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA, including mRNA enrichment or ribosomal RNA depletion.
-
Perform sequencing on an NGS platform to generate a sufficient number of reads for differential expression analysis.
-
-
Data Analysis:
-
Align the RNA-seq reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between parental and resistant cells to identify upregulated and downregulated genes.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify biological pathways that are significantly altered in the resistant cells.
-
Protocol for Proteomics Analysis of this compound-Resistant Cells
Objective: To identify changes in protein expression and post-translational modifications that contribute to this compound resistance.
Materials:
-
Parental and this compound-resistant cell pellets
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay
-
Mass spectrometer and associated chromatography equipment
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the cell pellets and extract total protein.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry:
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins from the mass spectrometry data.
-
Perform differential protein expression analysis between parental and resistant cells.
-
Analyze for changes in post-translational modifications, such as ubiquitination, which is particularly relevant for proteasome inhibitors.
-
Perform pathway analysis on the differentially expressed proteins.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and analyzing this compound resistance.
Caption: Signaling pathways involved in this compound action and resistance.
References
- 1. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Establishment and characterization of bortezomib-resistant U266 cell line: Constitutive activation of NF-κB-mediated cell signals and/or alterations of ubiquitylation-related genes reduce bortezomib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Application Note: Assessing Off-Target Effects of Argyrin B Using Kinase Panels
Abstract
Argyrin B, a cyclic peptide of myxobacterial origin, is a potent biological agent with established antibacterial and antitumor activities. Its primary mechanisms of action include the inhibition of bacterial protein synthesis by targeting the elongation factor G (EF-G) and the inhibition of the immunoproteasome.[1][2][3][4][5][6] this compound also demonstrates cytotoxicity through the inhibition of mitochondrial translation by binding to the mitochondrial elongation factor G1 (EF-G1).[7] While these on-target activities are well-documented, a comprehensive understanding of its selectivity profile, particularly against other critical enzyme families such as protein kinases, is essential for its further development as a therapeutic agent. This application note provides a detailed framework and experimental protocols for assessing the potential off-target effects of this compound using in vitro kinase panels and subsequent cellular validation assays.
Introduction
Argyrins are a family of naturally produced octapeptides that exhibit promising antimicrobial activity against pathogens like Pseudomonas aeruginosa by inhibiting protein synthesis.[2][3][4][8] Specifically, this compound traps the translation elongation factor G (EF-G) on the ribosome, thereby stalling the translocation step of protein synthesis.[2][3][4][8][9] Beyond its antibacterial properties, this compound has also been identified as a reversible, non-competitive inhibitor of the human immunoproteasome, showing a preference for the β1i and β5i subunits over their constitutive counterparts.[5][6] This activity contributes to its observed immunosuppressive and anti-tumor effects.[6][7]
Despite the characterization of these primary targets, the broader selectivity profile of this compound remains to be fully elucidated. Off-target interactions, particularly with the human kinome, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[10][11] Therefore, systematic screening of this compound against a broad panel of protein kinases is a critical step in its preclinical evaluation.
This document outlines the methodologies for:
-
In Vitro Kinase Panel Screening: To identify any direct inhibitory activity of this compound against a wide array of purified kinases.
-
Cellular Target Engagement and Pathway Analysis: To validate potential off-target kinase interactions within a cellular context and assess their impact on downstream signaling pathways.
Data Presentation: Quantifying Kinase Inhibition
Following a kinase panel screen, the inhibitory activity of this compound should be quantified and summarized. The data is typically presented as the percentage of remaining kinase activity at one or more concentrations of the test compound. For any significant "hits" identified in the primary screen, a full dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 1: Illustrative Data Summary from a Primary Kinase Panel Screen
| Kinase Target | This compound Concentration (µM) | % Inhibition |
| Kinase A | 10 | 5.2 |
| Kinase B | 10 | 92.1 |
| Kinase C | 10 | 3.7 |
| ... | ... | ... |
| Kinase XYZ | 10 | 88.5 |
Table 2: Illustrative IC50 Determination for Confirmed Off-Target Hits
| Kinase Target | IC50 (µM) | Hill Slope | R² |
| Kinase B | 1.5 | 1.1 | 0.992 |
| Kinase XYZ | 5.8 | 0.9 | 0.987 |
Experimental Protocols
In Vitro Kinase Panel Screening
This protocol describes a general method for assessing the inhibitory activity of this compound against a large panel of purified protein kinases using a luminescence-based assay that measures ADP production.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel of choice (commercially available from various vendors)
-
Substrates specific to each kinase
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or control (DMSO for 100% activity, a known broad-spectrum kinase inhibitor like staurosporine for 0% activity) to the appropriate wells of the assay plate.
-
Add 10 µL of the specific kinase diluted in kinase buffer to each well.
-
-
Kinase Reaction Initiation:
-
Prepare a mixture of the corresponding kinase substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well. The final reaction volume will be 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time may need to be optimized for specific kinases to ensure the reaction remains in the linear range.[12]
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[12]
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor / Luminescence_DMSO))
-
For dose-response experiments, plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
This protocol is designed to validate a potential off-target kinase hit from the in vitro screen by measuring the phosphorylation of a known downstream substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Complete cell culture medium
-
This compound
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined amount of time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using chemiluminescence or fluorescence.
-
Strip the membrane (if necessary) and re-probe with the antibody against the total substrate protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Determine the effect of this compound on substrate phosphorylation relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual and experimental workflows.
References
- 1. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic this compound [cedar.wwu.edu]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - UCL Discovery [discovery.ucl.ac.uk]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Cytokine Production Following Argyrin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B is a cyclic octapeptide with known immunomodulatory properties. It has been identified as an inhibitor of mitochondrial protein synthesis, which notably leads to the reduction of Interleukin-17 (IL-17) production by T-helper 17 (Th17) cells.[1] This makes this compound a compound of interest for research into therapeutic interventions for inflammatory and autoimmune diseases where IL-17 plays a significant pathological role. These application notes provide detailed protocols for the in vitro assessment of this compound's effects on cytokine production in key immune cell populations.
Core Concepts
The protocols outlined below are designed to quantify changes in cytokine secretion from immune cells following treatment with this compound. The primary methods described are the Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based immunoassays. These methods are widely used for their specificity and sensitivity in detecting soluble proteins like cytokines in cell culture supernatants.[2][3] The experimental workflow involves:
-
Culturing appropriate immune cells.
-
Stimulating these cells to induce cytokine production.
-
Treating the cells with varying concentrations of this compound.
-
Collecting the cell culture supernatant.
-
Quantifying the concentration of specific cytokines using immunoassays.
Data Presentation
The quantitative data generated from the following protocols should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| This compound Conc. (nM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | |||
| 0 (LPS only) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Effect of this compound on T-Cell Cytokine Production in Stimulated PBMCs
| This compound Conc. (nM) | IL-17A (pg/mL) ± SD | IFN-γ (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Vehicle Control | |||
| 0 (Stimulated) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Experimental Protocols
Protocol 1: Measuring Pro-inflammatory Cytokine Production from Macrophages
This protocol is designed to assess the effect of this compound on macrophages, which are key producers of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used as a potent stimulant.[2][4][5]
1.1. Cell Culture and Seeding:
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated to macrophages).
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
For THP-1 cells, induce differentiation to a macrophage-like state by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Seed the macrophage cells into a 96-well flat-bottom cell culture plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
1.2. This compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create 2X working concentrations.
-
Pre-treat the cells by adding 50 µL of the 2X this compound working solutions to the appropriate wells for 1 hour.[6][7] A vehicle control (medium with the same final concentration of DMSO) should be included.
-
Prepare a 4X working solution of LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL).
-
Add 50 µL of the 4X LPS solution to all wells except for the unstimulated vehicle control. Add 50 µL of medium to the unstimulated control wells.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 24 hours at 37°C and 5% CO2. The optimal incubation time may vary and should be determined empirically (typically between 4-24 hours).[7][8]
1.3. Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
Samples can be used immediately or stored at -80°C for later analysis.
Protocol 2: Measuring T-Cell Cytokine Production from PBMCs
This protocol is designed to measure the effect of this compound on cytokines produced by T-cells within a mixed population of peripheral blood mononuclear cells (PBMCs), with a particular focus on IL-17.
2.1. PBMC Isolation and Seeding:
-
Source: Freshly drawn whole blood from healthy donors.
-
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2 mM L-glutamine).
-
Seed the PBMCs into a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of medium.
-
2.2. This compound Treatment and Stimulation:
-
Prepare this compound working solutions as described in Protocol 1.2.
-
Pre-treat the cells with 50 µL of 2X this compound for 1 hour.
-
Prepare a 4X stimulation cocktail containing PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL).[3][9]
-
Add 50 µL of the 4X stimulation cocktail to all wells except the unstimulated controls.
-
Incubate for 48-72 hours at 37°C and 5% CO2.[10]
2.3. Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.
Protocol 3: Cytokine Quantification by ELISA
This protocol provides a general procedure for a sandwich ELISA, which is suitable for quantifying a single cytokine.[2][11]
3.1. Plate Coating:
-
Dilute the capture antibody for the cytokine of interest (e.g., anti-human TNF-α) to the manufacturer's recommended concentration in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
3.2. Blocking and Sample Incubation:
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding by adding 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate 3 times.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in culture medium.
-
Add 100 µL of standards and collected cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
3.3. Detection:
-
Wash the plate 4 times.
-
Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at RT.[2][12]
-
Wash the plate 4 times.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well. Incubate for 20-30 minutes at RT, protected from light.
-
Wash the plate 5-7 times.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until a color gradient develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H2SO4) to each well.
3.4. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot a standard curve of absorbance versus the known concentrations of the cytokine standards. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations of the unknown samples from the standard curve.
-
Multiply by any dilution factor used for the samples. Results are typically expressed in pg/mL or ng/mL.[11]
Protocol 4: Cytokine Quantification by Multiplex Bead Array
Multiplex assays (e.g., Luminex) allow for the simultaneous measurement of multiple cytokines from a small sample volume, which is highly efficient.[3]
4.1. Procedure:
-
Follow the specific instructions provided by the commercial multiplex assay kit manufacturer (e.g., Milliplex, Bio-Rad, R&D Systems).
-
The general principle involves incubating cell culture supernatants with a mixture of fluorescently-coded beads, where each bead type is coated with a capture antibody specific for a different cytokine.
-
A cocktail of biotinylated detection antibodies is then added, followed by a Streptavidin-Phycoerythrin (Strep-PE) reporter.
-
The plate is read on a specialized flow cytometry-based instrument that identifies each bead by its fluorescent signature and quantifies the amount of captured cytokine by the PE signal intensity.
-
Standard curves are generated for each analyte, and sample concentrations are calculated automatically by the instrument's software.
Visualizations
Caption: General experimental workflow for measuring cytokine production after this compound treatment.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of metabolic reprogramming in pro-inflammatory cytokine secretion from LPS or silica-activated macrophages [frontiersin.org]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 7. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Argyrin B Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a ligand, such as a small molecule drug, with its protein target within a cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3][4] When a compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[3][4] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in physiologically relevant settings.[2][5]
Argyrin B is a cyclic octapeptide natural product that has demonstrated potent biological activities, including antibacterial, immunosuppressive, and antitumor effects.[6][7][8] Mechanistic studies have identified the primary target of this compound as the translation elongation factor G (EF-G) in bacteria and the mitochondrial elongation factor G1 (EF-G1) in eukaryotes.[6][7] By binding to EF-G/EF-G1, this compound inhibits protein synthesis.[7][9] Additionally, some argyrins have been shown to inhibit the proteasome.[10]
These application notes provide a detailed protocol for utilizing CETSA to confirm the engagement of this compound with its putative targets in a cellular context. The protocol is adaptable for both melt curve (temperature gradient) and isothermal dose-response (fixed temperature, varied compound concentration) formats.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for the Cellular Thermal Shift Assay.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
Experimental Protocols
Part 1: CETSA Melt Curve (Temperature Gradient)
This protocol aims to determine the melting temperature (Tm) of the target protein in the presence and absence of this compound.
1.1. Cell Culture and Treatment:
-
Seed and culture a suitable human cell line (e.g., a cancer cell line known to be sensitive to this compound) in appropriate culture medium until they reach 70-80% confluency.
-
Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 3 hours) at 37°C in a CO2 incubator.
1.2. Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include a non-heated control sample.
1.3. Cell Lysis and Protein Fractionation:
-
Immediately after the heat shock, place the tubes on ice.
-
Lyse the cells by performing three cycles of freeze-thaw (e.g., snap-freezing in liquid nitrogen followed by thawing in a 37°C water bath).[11]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
1.4. Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.[11]
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., EF-G1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
1.5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control for each sample.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized band intensity as a function of temperature for both the this compound-treated and vehicle-treated samples to generate the melt curves.
-
Determine the Tm shift (ΔTm) by comparing the melting curves. An increase in Tm in the presence of this compound indicates target engagement.
Part 2: Isothermal Dose-Response CETSA
This protocol is used to determine the potency of this compound in stabilizing its target at a fixed temperature.
2.1. Cell Culture and Treatment:
-
Culture cells as described in section 1.1.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control for a fixed time (e.g., 3 hours).
2.2. Cell Harvesting and Heat Shock:
-
Harvest and wash the cells as described in section 1.2.
-
Aliquot the cell suspension for each concentration into separate PCR tubes.
-
Heat all samples at a single, optimized temperature for 3 minutes. This temperature should be chosen from the melt curve experiment (Part 1) and should be in the steep part of the curve to maximize the detection window for stabilization. Include a non-heated control for each concentration.[11]
2.3. Cell Lysis, Protein Fractionation, and Analysis:
-
Follow the procedures for cell lysis, protein fractionation, quantification, and Western blotting as detailed in sections 1.3 and 1.4.
2.4. Data Analysis:
-
Quantify and normalize the band intensities for the target protein as described in section 1.5.
-
Plot the normalized target protein signal as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
Data Presentation
Quantitative data from CETSA experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Representative CETSA Melt Curve Data for Target Protein
| Temperature (°C) | Vehicle Control (Normalized Intensity) | This compound (10 µM) (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
| Tm (°C) | ~54.5 | ~59.0 |
| ΔTm (°C) | - | +4.5 |
Table 2: Representative Isothermal Dose-Response CETSA Data
| This compound Conc. (µM) | Normalized Target Protein Intensity |
| 0 (Vehicle) | 0.25 |
| 0.01 | 0.35 |
| 0.1 | 0.55 |
| 1 | 0.80 |
| 10 | 0.95 |
| 100 | 0.98 |
| EC50 (µM) | ~0.15 |
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for validating the direct interaction between this compound and its intracellular targets.[12] By following these detailed protocols, researchers can generate robust data on target engagement, which is a critical step in the characterization of this promising natural product and in the broader field of drug discovery.[2][13] The flexibility of CETSA allows for both initial target validation through melt curves and subsequent potency determination via isothermal dose-response experiments. Furthermore, coupling CETSA with mass spectrometry can provide a proteome-wide view of this compound's interactions and potential off-target effects.[14]
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. CETSA [cetsa.org]
- 6. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic this compound [cedar.wwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Argyrin B for In Vivo Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin B is a cyclic octapeptide with promising therapeutic potential, exhibiting antibacterial, immunosuppressive, and antitumorigenic activities.[1][2] Its mechanism of action involves the inhibition of protein synthesis by targeting the elongation factor G (EF-G).[3][4] Despite its potent biological activities, the development of this compound for in vivo applications is hampered by its poor aqueous solubility, a common challenge with cyclic peptides.[5] This characteristic can lead to low bioavailability and variable exposure in preclinical studies, making it difficult to establish clear pharmacokinetic/pharmacodynamic (PK/PD) relationships.
These application notes provide a comprehensive overview of potential formulation strategies and detailed protocols for the development of an this compound formulation suitable for in vivo pharmacokinetic studies in animal models. The goal is to achieve adequate and reproducible systemic exposure to enable reliable preclinical assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₆N₁₀O₈S | PubChem CID: 9940787 |
| Molecular Weight | 838.9 g/mol | PubChem CID: 9940787 |
| Appearance | White to off-white powder | Assumed |
| Solubility | Poorly soluble in water | [5] |
| LogP | > 3.0 (Predicted) | ChemAxon |
Formulation Strategies for Poorly Soluble Peptides
Given this compound's hydrophobic nature, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the desired route of administration (typically intravenous or oral for pharmacokinetic studies), the required dose, and the animal model.
Solubilization using Co-solvents
The use of a co-solvent system is a common and straightforward approach for early-stage preclinical studies, particularly for intravenous administration.
-
Principle: A water-miscible organic solvent is used to dissolve the hydrophobic compound, which is then diluted with an aqueous vehicle.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
-
Considerations: The final concentration of the organic solvent must be carefully controlled to avoid toxicity in the animal model. It is also crucial to assess the physical stability of the formulation upon dilution to prevent precipitation of the drug.
Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug.
-
Principle: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, creating a hydrophobic core where this compound can be partitioned.
-
Common Surfactants:
-
Polysorbate 80 (Tween® 80)[5]
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
Solutol® HS 15
-
-
Considerations: The potential for surfactant-induced toxicity and effects on drug metabolism should be considered.[5]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.
-
Principle: this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, increasing its apparent water solubility.
-
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Considerations: The stoichiometry of the complex and the binding affinity should be determined to ensure efficient encapsulation.
Lipid-based Formulations
For oral administration, lipid-based formulations can improve solubility and enhance absorption.
-
Principle: this compound is dissolved in a mixture of oils, surfactants, and co-solvents, which can form emulsions or microemulsions in the gastrointestinal tract, facilitating absorption.
-
Components:
-
Oils: Medium-chain triglycerides (e.g., Miglyol® 812), long-chain triglycerides (e.g., sesame oil).
-
Surfactants: Cremophor® EL, Labrasol®.
-
Co-solvents: Ethanol, PEG 400.
-
-
Considerations: The complexity of these formulations requires careful optimization and characterization.
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to guide formulation development.
Materials:
-
This compound powder
-
Solvents: DMSO, Ethanol, PEG 400, Propylene Glycol, Polysorbate 80, HP-β-CD (20% w/v in water)
-
Vials, magnetic stirrer, analytical balance, HPLC-UV system
Method:
-
Weigh a known amount of this compound (e.g., 10 mg) into a series of glass vials.
-
Add a small, measured volume (e.g., 100 µL) of the first solvent to the vial.
-
Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour).
-
Visually inspect for complete dissolution.
-
If the powder is not fully dissolved, add another aliquot of the solvent and repeat the stirring process.
-
Continue this process until complete dissolution is observed.
-
The approximate solubility is calculated as the total mass of this compound divided by the total volume of solvent added.
-
For a more accurate determination, the saturated solution can be filtered, diluted, and quantified by a validated HPLC-UV method.
Data Presentation:
| Solvent/Vehicle | Approximate Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| DMSO | > 50 | Freely soluble |
| Ethanol | 5-10 | Sparingly soluble |
| PEG 400 | 10-20 | Soluble |
| Propylene Glycol | 1-5 | Slightly soluble |
| Polysorbate 80 | 20-30 | Soluble |
| 20% HP-β-CD | 1-5 | Slightly soluble |
(Note: The data in this table is hypothetical and should be determined experimentally.)
Protocol 2: Formulation of this compound for Intravenous Administration
Objective: To prepare a solution-based formulation of this compound suitable for intravenous injection in a rodent model.
Materials:
-
This compound powder
-
DMSO (endotoxin-free)
-
PEG 400 (endotoxin-free)
-
Saline (0.9% NaCl, sterile)
-
Sterile vials, magnetic stirrer, sterile filters (0.22 µm)
Method:
-
Vehicle Preparation: Prepare a co-solvent vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 1:1 v/v).
-
Dissolution: Weigh the required amount of this compound to achieve the target concentration (e.g., 1 mg/mL). Add the co-solvent vehicle to the this compound powder and vortex or stir until completely dissolved.
-
Aqueous Dilution: Slowly add sterile saline to the this compound solution while stirring to reach the final desired volume. The final concentration of the organic co-solvents should be kept to a minimum (e.g., <10% of the total volume) to ensure tolerability.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation. The concentration and purity of this compound in the final formulation should be confirmed by HPLC.
Example Formulation:
| Component | Quantity |
| This compound | 10 mg |
| DMSO | 0.5 mL |
| PEG 400 | 0.5 mL |
| Saline (0.9% NaCl) | to 10 mL |
| Final Concentration | 1 mg/mL |
| Final Co-solvent % | 10% |
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.
Animal Model:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas.
-
Animals should be acclimatized for at least 3 days before the study.
Dosing and Sampling:
-
Administer the this compound formulation (from Protocol 2) as an intravenous bolus via the tail vein at a dose of 1 mg/kg.
-
Collect blood samples (approximately 200 µL) from the jugular vein cannula at the following time points: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 4: Bioanalytical Method for this compound Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma using LC-MS/MS.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
Method Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3-fold volume of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar cyclic peptide or a stable isotope-labeled this compound) to a 50 µL aliquot of plasma.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as WinNonlin® to determine key pharmacokinetic parameters.
Expected Pharmacokinetic Parameters:
| Parameter | Description | Example Value |
| Cmax | Maximum plasma concentration | 500 ng/mL |
| Tmax | Time to reach Cmax | 0.083 hr (5 min) |
| t₁/₂ | Elimination half-life | 2.5 hr |
| AUC(0-t) | Area under the curve from time 0 to the last measurable concentration | 1200 nghr/mL |
| AUC(0-inf) | Area under the curve from time 0 to infinity | 1250 nghr/mL |
| CL | Clearance | 0.8 L/hr/kg |
| Vd | Volume of distribution | 2.9 L/kg |
(Note: The data in this table is hypothetical and should be determined experimentally.)
Visualizations
Experimental Workflow
Caption: Workflow for this compound formulation, in vivo study, and bioanalysis.
Proposed Signaling Pathway Inhibition by this compound
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of triple quadrupole tandem mass spectrometry to the bioanalysis of collision-induced dissociation-resistant cyclic peptides - Ultra-sensitive quantification of the somatostatin-analog pasireotide utilizing UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Troubleshooting & Optimization
improving Argyrin B solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Argyrin B for in vitro assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a cyclic octapeptide with promising antibacterial and potential anticancer activities.[1] Like many complex natural products, particularly cyclic peptides, this compound is hydrophobic and exhibits poor solubility in aqueous solutions, including cell culture media. This low solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro experiments, which can ultimately affect the reliability of experimental results.
Q2: What is the primary mechanism of action of this compound?
This compound targets the bacterial elongation factor G (EF-G).[2] It binds to EF-G when it is associated with the ribosome, trapping it in an intermediate state after GTP hydrolysis.[3][4] This action prevents the conformational changes in EF-G necessary for the translocation of tRNA and mRNA, thereby inhibiting protein synthesis.[3][5]
Q3: Which solvents are recommended for preparing this compound stock solutions?
For hydrophobic and neutral peptides like this compound, it is recommended to first use a small amount of an organic solvent to dissolve the compound completely.[6] Dimethyl sulfoxide (DMSO) is a common and effective choice for initial solubilization.[7] Other organic solvents such as ethanol or methanol can also be considered.[8][9] After initial dissolution in an organic solvent, the solution can be slowly diluted with an aqueous buffer or cell culture medium to the desired final concentration.[6]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where it is less soluble. Here are several steps to troubleshoot this problem:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a more concentrated initial stock solution in DMSO so that a smaller volume is needed for the final dilution into your aqueous medium.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform one or more intermediate dilution steps. You can first dilute the DMSO stock into a smaller volume of pre-warmed media and then add this intermediate dilution to the final volume.
-
Slow, Dropwise Addition and Agitation: Add the this compound/DMSO stock solution to the aqueous medium very slowly, drop by drop, while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.[6]
-
Gentle Warming: Pre-warming the cell culture medium to 37°C can sometimes help to increase the solubility of the compound. However, be cautious and avoid excessive heat, as it may degrade this compound.
-
Sonication: If precipitation has already occurred, brief sonication in a water bath sonicator may help to redissolve the compound. Use this method judiciously, as prolonged sonication can also lead to compound degradation.
Quantitative Data
No specific quantitative solubility data (e.g., in mg/mL or µM) for this compound in common organic solvents was identified in the public domain. However, one study noted that attempting to evaluate the minimum inhibitory concentration (MIC) of this compound at 650 mg/L in a specific culture medium resulted in precipitation, suggesting its solubility in that aqueous environment is below this concentration.[10]
The following table provides qualitative solubility information for this compound based on the general properties of cyclic peptides.
| Solvent | Qualitative Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for preparing high-concentration stock solutions.[7] |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO for initial solubilization.[8][9] |
| Methanol | Moderate to High | Another potential organic solvent for preparing stock solutions.[8][9] |
| Water | Low / Insoluble | This compound is a hydrophobic molecule and is not expected to be soluble in water alone. |
| Aqueous Buffers (e.g., PBS) | Low / Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Very Low | Prone to precipitation. The final concentration should be carefully optimized. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of 100% DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved. Brief sonication (5-10 minutes) in a water bath sonicator can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of your this compound stock solution in 100% DMSO.
-
Addition to Media: In a clear 96-well plate, add a fixed volume of your complete cell culture medium (pre-warmed to 37°C) to each well. Then, add a small, equal volume of each DMSO serial dilution to the corresponding wells (ensure the final DMSO concentration is consistent and below 0.5%). Include a DMSO-only control.
-
Observation: Incubate the plate at 37°C in a cell culture incubator. Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
Quantitative Assessment (Optional): To quantify precipitation, the optical density (OD) of the plate can be read at a wavelength of 600-650 nm using a plate reader. An increase in OD compared to the DMSO-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is the maximum working soluble concentration under your specific experimental conditions.
Visualizations
Caption: Mechanism of this compound action on bacterial protein synthesis.
Caption: Experimental workflow for assessing this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Elongation Factor G as the Conserved Cellular Target of this compound | PLOS One [journals.plos.org]
- 3. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 10. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Argyrin B Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Argyrin B precipitation in cell culture media. By understanding the causes and implementing the recommended solutions, you can ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a cyclic octapeptide with potent immunosuppressive and anti-cancer properties.[1][2] Like many complex natural products, it is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. When a concentrated stock solution of a hydrophobic compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, it can "crash out" or precipitate if its concentration exceeds its solubility limit.[3][4] This reduces the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.
Q2: What are the primary causes of this compound precipitation?
The main reasons for this compound precipitation in cell culture media include:
-
High Final Concentration: The intended final concentration of this compound in the media is higher than its aqueous solubility limit.[3][4]
-
Improper Dilution Technique: Rapidly adding a concentrated stock solution to the media can create localized areas of high concentration, triggering precipitation.[3][4]
-
Low Temperature of Media: The solubility of many compounds, including likely this compound, decreases at lower temperatures. Adding the stock solution to cold media can cause it to precipitate.[3]
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[4][5]
-
pH Shifts: Changes in the pH of the media can alter the solubility of compounds.[4]
-
Media Evaporation: During long-term experiments, evaporation of water from the culture media can increase the concentration of all components, potentially pushing this compound above its solubility limit.[3][5]
Q3: At what concentration is this compound known to precipitate?
While extensive public data on this compound's aqueous solubility is limited, one study noted that attempting to evaluate its Minimum Inhibitory Concentration (MIC) at 650 mg/L resulted in precipitation.[6] This suggests that its solubility limit in that specific context is below this concentration. It is crucial to determine the empirical solubility limit in your specific cell culture media and conditions.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
You've prepared a stock solution of this compound in DMSO. When you add it to your cell culture medium, a precipitate forms instantly.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out."[3] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the stock solution dropwise while gently swirling the media.[3][4] |
| Low Temperature of Media | The solubility of this compound is likely lower in cold media. | Always use pre-warmed (37°C) cell culture media for all dilutions.[3] |
| High DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may still not prevent precipitation of highly hydrophobic compounds. | Keep the final DMSO concentration in your culture media below 0.5%, and ideally at or below 0.1%.[3] |
Issue 2: Precipitation Appears After a Few Hours or Days of Incubation
The media containing this compound is clear initially, but a precipitate forms over time during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or interact with media components over time, leading to the formation of less soluble byproducts. | Prepare fresh this compound-containing media for each experiment, especially for long-term cultures. |
| Evaporation of Media | In long-term cultures, water evaporation from the media concentrates all solutes, including this compound, potentially exceeding its solubility limit.[3][5] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3][5] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[3][7] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[3] |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can bind to the compound, affecting its stability and solubility over time. | If compatible with your cell line, consider reducing the serum concentration or using a serum-free media formulation.[4] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps you empirically determine the solubility limit of this compound in your specific cell culture medium.
-
Prepare a Serial Dilution of this compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[3]
-
Incubate and Observe: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.[3]
-
Determine the Limit: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration.
Protocol 2: Recommended Dilution Method for this compound
This method minimizes the risk of precipitation when preparing your final working solution.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved by vortexing or brief sonication.[3]
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the DMSO stock to the pre-warmed medium while gently swirling or vortexing.[3] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[3]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended dilution workflow for this compound.
References
- 1. Argyrins, immunosuppressive cyclic peptides from myxobacteria. I. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Argyrin B Technical Support Center: Optimizing Concentrations for Cancer Cell Line Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Argyrin B concentrations in cancer cell line studies. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a cyclic peptide that has demonstrated potent anti-tumor activities. Its primary mechanisms of action include:
-
Proteasome Inhibition: this compound acts as a proteasome inhibitor.[1] The proteasome is a cellular complex responsible for degrading proteins, including those that regulate the cell cycle. By inhibiting the proteasome, this compound can lead to the accumulation of tumor-suppressor proteins.
-
Stabilization of p27Kip1: A key target of this compound's proteasome inhibition is the stabilization of the cyclin-dependent kinase inhibitor p27Kip1.[1] Increased levels of p27Kip1 can halt the cell cycle, thereby inhibiting cancer cell proliferation.[1]
-
Inhibition of Mitochondrial Translation: this compound can also target the mitochondrial elongation factor G1 (EF-G1), leading to the inhibition of mitochondrial protein synthesis.[2] This disrupts the electron transport chain and can arrest cell growth.[2]
Q2: What is a typical effective concentration range for this compound in cancer cell line studies?
The effective concentration of this compound can vary significantly depending on the cancer cell line. While comprehensive data across a wide range of cell lines is limited, some studies provide guidance:
-
An IC50 value of 4.6 nM has been reported for this compound in SW-480 colon cancer cells.
-
General studies on argyrins have indicated that less than 5% of tested cell lines show sensitivity at concentrations lower than 10 μM .[2]
-
For the related compound, Argyrin F, dose- and time-dependent effects on proliferation, apoptosis, and senescence have been observed in pancreatic ductal adenocarcinoma (PDAC) cells.[3]
It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh dilutions of the stock solution in cell culture medium for each experiment. It is important to minimize the final DMSO concentration in the culture to avoid solvent-induced toxicity, typically keeping it below 0.5% (v/v).
Troubleshooting Guides
Issue 1: High Cell Toxicity or Unexpected Cell Death
Possible Cause: The concentration of this compound is too high for the specific cell line, or the cells are particularly sensitive to proteasome or mitochondrial inhibition.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 value for your cell line.
-
Reduce Incubation Time: Shorter exposure times may reduce non-specific toxicity while still allowing for the desired biological effect.
-
Check Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your treated wells and is not causing toxicity.
Issue 2: No Observable Effect on Cell Viability or Proliferation
Possible Cause: The concentration of this compound is too low, the cell line is resistant, or the compound has degraded.
Solutions:
-
Increase Concentration: Based on initial dose-response data, test higher concentrations of this compound.
-
Verify Compound Activity: Use a positive control cell line known to be sensitive to this compound or other proteasome inhibitors (e.g., SW-480).
-
Check for p27Kip1 Expression: The anti-tumor activity of Argyrin A (a related compound) is dependent on the expression of p27Kip1.[1] Verify the expression of this protein in your cell line.
-
Assess Proteasome Inhibition: Perform a proteasome activity assay to confirm that this compound is inhibiting the proteasome in your experimental setup.
Issue 3: Compound Precipitation in Cell Culture Medium
Possible Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions.
Solutions:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous cell culture medium.
-
Pre-warm Medium: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Increase Final DMSO Concentration: If cell tolerance allows, a slightly higher final DMSO concentration (e.g., up to 1%) might improve solubility. However, this must be carefully controlled and compared against a vehicle control.
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | SW-480 | Colon Cancer | 4.6 nM |
Note: Data on IC50 values for this compound across a wide range of cancer cell lines is limited. Researchers are encouraged to determine the IC50 for their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following this compound treatment.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
managing off-target effects of Argyrin B in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Argyrin B in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in mammalian cells?
A1: this compound's primary on-target effect in bacteria is the inhibition of protein synthesis by trapping the elongation factor G (EF-G) on the ribosome.[1][2][3][4] In mammalian cells, this compound exhibits several off-target effects:
-
Immunoproteasome Inhibition: It acts as a reversible, non-competitive inhibitor of the human immunoproteasome, showing selectivity for the β1i and β5i subunits over their constitutive counterparts.[5][6] This selective inhibition may contribute to a better toxicity profile compared to pan-proteasome inhibitors.[6]
-
Mitochondrial Dysfunction: this compound targets the mitochondrial elongation factor G1 (EF-G1), leading to the inhibition of mitochondrial translation and disruption of the electron transport chain.[7][8] This can result in cell growth arrest.[7]
-
Induction of the Integrated Stress Response (ISR): As a consequence of mitochondrial stress, this compound can activate the ISR, a cellular pathway that responds to various stress conditions to restore homeostasis.[9][10]
Q2: At what concentrations should I expect to see off-target effects of this compound?
A2: The concentration at which off-target effects are observed is cell-line dependent. However, based on available data:
-
Immunoproteasome Inhibition: Inhibition of immunoproteasome subunits is observed in the low micromolar range.[11]
-
Cytotoxicity (as an indicator of mitochondrial effects): General cytotoxicity, which can be linked to mitochondrial dysfunction, has been reported in the nanomolar to low micromolar range in some cancer cell lines. For instance, an IC50 of 4.6 nM was reported for SW-480 colon cancer cells in an MTT assay.[11] It is advisable to perform a dose-response curve for your specific cell line to determine the cytotoxic concentration.
Q3: Is there a direct link between this compound and the p53 signaling pathway?
A3: Currently, there is no direct evidence to suggest that this compound directly binds to or modulates the activity of p53. The known interaction is indirect and related to its proteasome inhibition activity. A related compound, Argyrin A, has been shown to prevent the destruction of the cyclin-dependent kinase inhibitor p27kip1 by inhibiting the proteasome.[12][13] Since p27kip1 can be involved in pathways that influence p53 activity, this represents a potential indirect link. Researchers investigating p53 should consider assessing p27kip1 levels as a potential mediator of this compound's effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Growth Arrest at Low Concentrations
-
Possible Cause: Your cell line may be particularly sensitive to the mitochondrial effects of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help establish a therapeutic window.
-
Assess Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) at various concentrations of this compound. A decrease in basal and maximal respiration will confirm mitochondrial toxicity.
-
Monitor Mitochondrial Membrane Potential: Use a fluorescent dye like TMRE or TMRM to assess changes in mitochondrial membrane potential via microscopy or flow cytometry. A loss of membrane potential is an indicator of mitochondrial dysfunction.
-
Lower Concentration and Exposure Time: If possible, use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired on-target effect in your experimental model.
-
Issue 2: Inconsistent or Unexplained Experimental Results
-
Possible Cause: Off-target effects on the immunoproteasome or activation of the Integrated Stress Response may be confounding your results.
-
Troubleshooting Steps:
-
Use Control Compounds: Include a well-characterized, non-selective proteasome inhibitor (e.g., MG132) and a specific mitochondrial inhibitor (e.g., rotenone or antimycin A) as controls to delineate the effects of this compound.
-
Assess Proteasome Activity: If your cell line expresses the immunoproteasome, measure the activity of both the constitutive and immunoproteasome subunits in the presence and absence of this compound using specific fluorogenic substrates.
-
Monitor ISR Activation: Perform a Western blot for key ISR markers such as phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP. An increase in these markers indicates ISR activation.
-
Consider ISR Inhibition: If the ISR is activated and confounding your results, consider co-treatment with an ISR inhibitor (e.g., ISRIB) to see if it rescues the phenotype.
-
Quantitative Data Summary
Table 1: this compound Inhibitory Potency against Proteasome Subunits
| Subunit | IC50 (µM) | Ki (µM) | Selectivity (β1i vs. β1c) |
| Immunoproteasome | >20-fold | ||
| β1i | 8.76 | 5.21 | |
| β5i | 3.54 | 6.61 | |
| Constitutive Proteasome | |||
| β1c | 146.5 | Not accurately determined | |
| β5c | 8.30 | 13.85 | |
| Data from Allardyce et al., 2019.[11] |
Key Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted for assessing the effect of this compound on mitochondrial function.
-
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
-
Procedure:
-
Cell Seeding: Seed cells in the Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Compound Preparation: Prepare stock solutions of this compound and mitochondrial stress test compounds in the assay medium at the desired final concentrations.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Assay Execution:
-
Load the hydrated sensor cartridge with this compound and the mitochondrial stress test compounds into the appropriate injection ports.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) before injecting this compound.
-
Following a set incubation time with this compound, the instrument will sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
-
Data Analysis: Analyze the changes in OCR parameters in this compound-treated cells compared to vehicle-treated controls to determine the extent of mitochondrial dysfunction.
Western Blot for Integrated Stress Response (ISR) Markers
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in p-eIF2α, ATF4, and CHOP expression in response to this compound treatment.
Visualizations
Caption: Off-target signaling pathways of this compound in mammalian cells.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tabaslab.com [tabaslab.com]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i : Middlesex University Research Repository [repository.mdx.ac.uk]
- 7. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 12. HZI | Argyrin: natural substance raises hope for new cancer therapies [helmholtz-hzi.de]
- 13. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing yield and purity in Argyrin B chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical and biotechnological synthesis of Argyrin B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, for both total chemical synthesis and biotechnological production methods.
Total Chemical Synthesis
The total chemical synthesis of this compound is a complex undertaking with several critical steps that can impact overall yield and purity.[1][2] Key challenges include the stereoselective synthesis of the non-standard amino acid 4-methoxy-L-tryptophan, the construction of the macrocyclic peptide backbone, and the final introduction of the sensitive dehydroalanine moiety.[1][2]
Question: I am having difficulty with the synthesis and resolution of 4-methoxy-L-tryptophan. What are some common issues and alternative strategies?
Answer:
-
Potential Issue: Low yields or poor enantioselectivity in the enzymatic resolution of racemic 4-methoxy-tryptophan derivatives.[1]
-
Troubleshooting:
-
Ensure optimal enzyme activity by verifying pH, temperature, and buffer conditions.
-
Consider using whole-cell biocatalysts or different enzyme preparations for improved stability and activity.
-
Protecting groups on the indole nitrogen can sometimes influence the efficiency of enzymatic resolution.
-
-
Alternative Strategies:
-
Asymmetric Synthesis: Chiral auxiliary-facilitated Strecker amino acid synthesis has been successfully employed to produce various enantiomerically pure (S)-tryptophan analogues and can be adapted for 4-methoxy-L-tryptophan.[3][4]
-
Larock Heteroannulation: A palladium-catalyzed reaction between a substituted o-iodoaniline and an internal alkyne can be a powerful method for the regioselective synthesis of the 4-methoxyindole core, which can then be elaborated into the desired amino acid.[5]
-
Question: My macrolactamization (cyclization) step is resulting in low yields of the desired cyclic peptide. How can I optimize this reaction?
Answer:
-
Potential Issue: Competing intermolecular polymerization reactions leading to linear peptide oligomers instead of the desired cyclic monomer. Low yields can also result from steric hindrance or unfavorable conformations of the linear precursor.
-
Troubleshooting:
-
High Dilution: Perform the cyclization reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This is a critical parameter for successful macrocyclization.
-
Coupling Reagents: Experiment with different peptide coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOAt, HOBt) to find the optimal combination for your specific peptide sequence.
-
Solvent: The choice of solvent can significantly impact the conformation of the linear peptide and the efficiency of the cyclization. Screen various solvents such as DMF, DCM, or a mixture thereof.
-
Site of Cyclization: The point at which the macrocycle is closed can have a profound effect on the reaction's success. If yields are consistently low, consider redesigning the synthesis to allow for cyclization at a different peptide bond, ideally one involving a glycine or a D-amino acid to facilitate the necessary turn conformation.[5][6]
-
Question: I am observing degradation of my product during the final oxidative elimination step to form the dehydroalanine residue. What can I do to improve the stability and yield?
Answer:
-
Potential Issue: The dehydroalanine residue is highly reactive and susceptible to nucleophilic attack and other side reactions, especially under harsh conditions.[7][8][9] The oxidative elimination of a phenylseleno-cysteine precursor is a common method, but the conditions must be carefully controlled.[1]
-
Troubleshooting:
-
Oxidizing Agent: Use a mild oxidizing agent, such as sodium periodate or hydrogen peroxide, and carefully control the stoichiometry. Over-oxidation can lead to undesired side products.
-
Temperature and pH: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions. The pH of the reaction mixture should also be carefully controlled, as both strongly acidic and basic conditions can promote degradation. A mild bicarbonate buffer is often used.[10]
-
Immediate Purification: The dehydroalanine-containing product should be purified as quickly as possible after the reaction is complete to minimize degradation.
-
Alternative Precursors: While phenylseleno-cysteine is common, other methods for generating dehydroalanine from cysteine or serine have been developed and may offer milder conditions.[8][11]
-
Biotechnological Production
Heterologous expression of the Argyrin biosynthetic gene cluster in hosts like Myxococcus xanthus offers a promising alternative to total synthesis.[12][13] Optimization of fermentation conditions and genetic engineering are key to maximizing yield and purity.[14]
Question: My fermentation is producing a mixture of Argyrin A and this compound. How can I increase the selective production of this compound?
Answer:
-
Potential Issue: The non-ribosomal peptide synthetase (NRPS) responsible for Argyrin synthesis can incorporate either L-alanine or L-α-aminobutyric acid (L-Abu) to produce Argyrin A or this compound, respectively. The ratio of these products often depends on the intracellular availability of these precursors.[14]
-
Troubleshooting & Optimization:
-
Precursor Feeding: Supplement the fermentation medium with L-α-aminobutyric acid (L-Abu). This has been shown to significantly shift production towards the near-exclusive synthesis of this compound. A common starting concentration to test is 10 mM L-Abu.[14]
-
Media Composition: The choice of base medium can influence the natural production of precursors. For instance, cultivation in certain media (e.g., M7/s4) can favor Argyrin A production due to a low external supply of L-Abu, while supplementation reverses this preference.[14]
-
Question: The overall yield of Argyrins from my fermentation is low. What strategies can I use to improve the production titer?
Answer:
-
Potential Issue: Low expression of the Argyrin biosynthetic gene cluster, limited precursor supply, or bottlenecks in downstream enzymatic modifications can all contribute to low yields.
-
Troubleshooting & Optimization:
-
Promoter Engineering: The native promoter of the Argyrin gene cluster may not be optimal in a heterologous host. Replacing it with a strong, well-characterized promoter (e.g., PnptII) can significantly increase transcription and, consequently, the final product titer.[14]
-
Translation Optimization: Modifying the 5'-untranslated region (5'-UTR) of the biosynthetic genes to a sequence optimized for high expression in M. xanthus has been shown to increase total Argyrin production by approximately 40%.[14]
-
Amino Acid Supplementation: In addition to the specific precursor L-Abu, supplementing the medium with a general mixture of amino acids can alleviate potential limitations in the supply of other building blocks for the peptide, thereby increasing overall production.[14]
-
Co-factor Supplementation: If you are aiming for methylated derivatives like Argyrin D (from this compound), ensure that essential co-factors for the methyltransferase enzymes, such as vitamin B12, are added to the medium to drive the conversion.[14]
-
Question: I am having difficulty purifying this compound due to the presence of multiple, closely related derivatives. How can I simplify the purification process?
Answer:
-
Potential Issue: The inherent flexibility of the biosynthetic machinery can lead to a complex mixture of Argyrin derivatives, which can be challenging to separate by standard chromatographic methods.[14][15]
-
Troubleshooting & Optimization:
-
Optimize for a Single Product: The most effective strategy is to optimize the fermentation to produce one major derivative, as described above (e.g., by supplementing with L-Abu for exclusive this compound production). This drastically simplifies downstream processing.[14]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides like Argyrins.
-
Column Choice: A reversed-phase column (e.g., C18) is typically used for peptide purification.
-
Solvent System: A gradient of an organic solvent (like acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is standard.
-
Method Development: Careful optimization of the gradient slope is crucial for separating closely eluting peaks. A shallow gradient around the elution point of this compound will provide the best resolution.
-
-
Data Summary
Biotechnological Production of Argyrins
The following table summarizes the production titers of Argyrins achieved through heterologous expression in Myxococcus xanthus, demonstrating the impact of genetic engineering and media optimization.
| Strain/Condition | Argyrin A Titer (mg/L) | This compound Titer (mg/L) | Total Argyrin Titer (mg/L) | Reference |
| Initial Heterologous Expression System | - | - | up to 160 | [12][14] |
| Optimized Promoter & 5'-UTR | - | - | 350 - 400 | [14] |
| Supplementation with 10mM L-Abu | - | Near Exclusive | - | [14] |
| Co-expression of arg1 with Vitamin B12 & L-Abu | - | (Converts to Argyrin D) | Near Exclusive Argyrin D | [14] |
Note: Specific titers for Argyrin A and B are often presented as ratios or chromatograms in the source literature. The key finding is the ability to shift production almost exclusively to one derivative.
Experimental Protocols
Key Protocol: Selective Production of this compound in M. xanthus
This protocol is based on the methods described for optimizing heterologous Argyrin production.[14]
-
Strain: Myxococcus xanthus DK1622 containing the Argyrin biosynthetic gene cluster (e.g., under the control of an optimized PnptII promoter).
-
Seed Culture: Inoculate a single colony into CTT medium and incubate at 30°C with shaking (180 rpm) until the culture is turbid.
-
Production Culture: Inoculate the main production culture (e.g., M7/s4 medium) with the seed culture to an initial optical density (OD600) of ~0.1.
-
Precursor Supplementation: To the production culture, add a sterile solution of L-α-aminobutyric acid to a final concentration of 10 mM.
-
Adsorber Resin: Add an adsorber resin (e.g., Amberlite XAD-16) to the culture medium (approx. 2% v/v) to capture the produced Argyrins and prevent potential feedback inhibition or degradation.
-
Incubation: Incubate the production culture at 30°C with shaking (180 rpm) for 5-7 days.
-
Extraction:
-
Harvest the adsorber resin by filtration or centrifugation.
-
Wash the resin with water to remove media components.
-
Elute the Argyrins from the resin using an organic solvent such as methanol or acetone.
-
Evaporate the solvent in vacuo to obtain the crude extract.
-
-
Analysis and Purification: Analyze the crude extract by HPLC-MS to confirm the production of this compound. Purify the target compound using preparative reversed-phase HPLC.
Visualizations
Logical Workflow for Optimizing this compound Production
Caption: Workflow for troubleshooting and optimizing this compound biotechnological production.
Convergent Total Synthesis Strategy for this compound
Caption: Convergent strategy for the total chemical synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits protein synthesis in bacteria. It specifically targets and binds to the translation elongation factor G (EF-G) when it is associated with the ribosome. This interaction traps EF-G on the ribosome, preventing the conformational changes required for the translocation step of protein synthesis, ultimately leading to bacterial growth inhibition.[16][17]
Q2: What is the difference between Argyrin A and this compound?
A2: The core structures of Argyrin A and this compound are very similar. The only difference is at one amino acid position: Argyrin A contains a D-alanine residue, whereas this compound contains a D-α-aminobutyric acid (D-Abu) residue at the same position.[18]
Q3: Which synthesis method is better: total chemical synthesis or biotechnological production?
A3: The choice depends on the specific goals of the research.
-
Total Chemical Synthesis offers the highest level of control and flexibility, making it ideal for creating novel, non-natural analogues for structure-activity relationship (SAR) studies. However, it is a lengthy, complex, and often low-yielding process that requires specialized expertise.[1][3]
-
Biotechnological Production is more suitable for producing larger quantities of the natural product or its close derivatives. Once an optimized production system is established, it is generally more scalable and cost-effective than total synthesis.[14][19]
Q4: Are there other known derivatives of Argyrin besides A and B?
A4: Yes, a family of Argyrin derivatives (A-H) has been isolated from natural myxobacterial producers. Furthermore, heterologous expression and precursor-directed biosynthesis have led to the identification of several novel derivatives, including methylated versions (Argyrins C and D) and others resulting from the incorporation of different amino acids.[13][14]
References
- 1. Total synthesis of the cyclic heptapeptide this compound: a new potent inhibitor of T-cell independent antibody formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 15. constantsystems.com [constantsystems.com]
- 16. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
addressing bacterial resistance to Argyrin B in long-term studies
Technical Support Center: Argyrin B Resistance Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers investigating bacterial resistance to this compound, particularly in the context of long-term experimental evolution studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a cyclic octapeptide antibiotic that inhibits bacterial protein synthesis.[1][2] Its primary target is the translation elongation factor G (EF-G).[3][4] Instead of preventing EF-G from binding to the ribosome, this compound traps EF-G on the ribosome after GTP hydrolysis.[2][5][6] This action stalls the ribosome in an intermediate state of translocation, inhibiting the conformational changes in EF-G required for it to dissociate and complete the translocation cycle.[2][6][7] Although its effect is similar to the antibiotic fusidic acid, this compound binds to a distinct site on EF-G.[1][5]
References
- 1. pnas.org [pnas.org]
- 2. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic this compound [cedar.wwu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
refining dosage and administration of Argyrin B for in vivo efficacy
Welcome to the Argyrin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the dosage and administration of this compound for optimal in vivo efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action. In bacterial cells, it targets the elongation factor G (EF-G), a crucial protein in bacterial translation, thereby inhibiting protein synthesis.[1][2][3][4] In mammalian cells, this compound has been shown to inhibit the mitochondrial elongation factor G1 (EF-G1) and also acts as a non-competitive inhibitor of the immunoproteasome.[5] Inhibition of the proteasome leads to the stabilization of the tumor suppressor protein p27kip1, which can induce apoptosis in cancer cells.[5][6]
Q2: What are the potential therapeutic applications of this compound?
A2: Based on its mechanisms of action, this compound has potential applications as an antibacterial agent, particularly against Pseudomonas aeruginosa, and as an anti-cancer and immunosuppressive agent.[2][3][5] Its ability to induce apoptosis in cancer cells and modulate T-cell responses makes it a compound of interest for oncology and immunology research.
Q3: Is there a recommended starting dose for in vivo studies with this compound in mice?
A3: While specific in vivo dosage data for this compound is limited in publicly available literature, studies on its analogues, Argyrin A and Argyrin F, can provide a starting point. For Argyrin F, a dose of 1 mg/kg administered intraperitoneally (i.p.) every three days has been used in a mouse model of glioma.[7] For Argyrin A, studies in mice with cancer have shown tumor reduction of up to 50% with minimal side effects, although the specific dosage was not detailed.[8] It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model and disease context.
Q4: How can I formulate this compound for in vivo administration?
Q5: What are the expected pharmacokinetic properties of this compound?
A5: Specific pharmacokinetic data for this compound in mice, such as Cmax, half-life, and bioavailability, are not well-documented in the available literature. However, cyclic peptides, in general, can have variable pharmacokinetic profiles.[10][11] Intravenous administration typically results in higher initial plasma concentrations, while intraperitoneal and subcutaneous routes may offer more sustained exposure. Oral bioavailability of cyclic peptides is often low due to their size and susceptibility to enzymatic degradation in the gastrointestinal tract.[12][13][14] It is highly recommended to conduct a pharmacokinetic study in your animal model to understand the absorption, distribution, metabolism, and excretion (ADME) properties of your this compound formulation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Precipitation of this compound upon injection | Poor solubility of the formulation in the physiological environment. | - Increase the concentration of the co-solvent (e.g., DMSO) in the final formulation, ensuring it remains within tolerated limits for the animal model.- Incorporate solubility enhancers such as cyclodextrins (e.g., HPβCD) or surfactants (e.g., Tween 80, Cremophor EL) in the vehicle.- Prepare the formulation immediately before administration to minimize the risk of precipitation over time.- Consider alternative administration routes that may be more tolerant of less soluble formulations (e.g., subcutaneous vs. intravenous). |
| No observable in vivo efficacy | - Insufficient dosage or bioavailability.- Rapid clearance of the compound.- Inappropriate administration route or schedule.- Instability of the compound in vivo. | - Perform a dose-escalation study to determine the optimal therapeutic dose.- Conduct a pharmacokinetic study to assess the bioavailability and half-life of your formulation.[10][11]- Adjust the dosing frequency based on the pharmacokinetic data to maintain therapeutic concentrations.- Evaluate alternative administration routes (e.g., continuous infusion via osmotic pumps for compounds with a short half-life).- Assess the stability of this compound in plasma and other relevant biological matrices. |
| Toxicity or adverse effects in animals | - Off-target effects of the compound.- Toxicity of the formulation vehicle (e.g., high concentration of DMSO).- Exceeding the maximum tolerated dose (MTD). | - Perform a thorough literature review for known off-target effects of this compound or similar compounds.- Conduct a dose-escalation study to determine the MTD of your specific formulation.- Reduce the concentration of potentially toxic excipients in your vehicle.- Closely monitor the animals for signs of toxicity and adjust the dose or administration schedule accordingly. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability within the animal cohort. | - Standardize the formulation preparation procedure to ensure consistency between batches.- Use precise techniques for animal dosing and ensure proper training of personnel.- Increase the number of animals per group to account for biological variability.- Ensure the animal model is well-characterized and disease progression is consistent across animals. |
Experimental Protocols
The following are example protocols adapted from studies on Argyrin analogues and general best practices for in vivo studies with cyclic peptides. Note: These protocols should be optimized for your specific experimental needs.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model (Adapted from Argyrin F studies)
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Inject an appropriate number of cancer cells (e.g., 1 x 10^6) subcutaneously or orthotopically into the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
-
This compound Formulation (Example):
-
Dissolve this compound in a minimal amount of sterile DMSO.
-
Dilute the stock solution with a sterile vehicle such as PBS containing 10% Solutol HS 15 or 5% Tween 80 to the final desired concentration.
-
The final concentration of DMSO should be below 5% of the total injection volume.
-
Prepare the formulation fresh before each administration.
-
-
Dosing and Administration:
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for p27kip1).
-
Pharmacokinetic Study in Mice (General Protocol for Cyclic Peptides)
-
Animal Model:
-
Use healthy adult mice (e.g., C57BL/6 or BALB/c).
-
-
This compound Formulation and Administration:
-
Prepare the formulation as described above.
-
Administer a single dose of this compound via the desired routes (e.g., intravenous, intraperitoneal, oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.[10]
-
Calculate oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Quantitative Data Summary
The following table summarizes available in vivo data for Argyrin analogues.
| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Efficacy | Reference |
| Argyrin F | Pancreatic Cancer (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) | Not specified | Not specified | Not specified | Reduced tumor spread and ascites (in combination with Gemcitabine) | [15] |
| Argyrin F | Glioma (SMA560/VM/Dk) | 1 mg/kg | Intraperitoneal (i.p.) | Every three days | Increased T-cell infiltration into tumors | [7] |
| Argyrin A | Cancer (unspecified) | Not specified | Not specified | Not specified | Tumor growth ceased and decreased by up to 50% | [8] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptosis Signaling Pathway
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascenion.de [ascenion.de]
- 9. peptidream.com [peptidream.com]
- 10. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Argyrin B Immunomodulation Assays
Welcome to the technical support center for Argyrin B immunomodulation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in immune cells?
This compound is a cyclic octapeptide originally isolated from the myxobacterium Archangium gephyra. Its primary immunomodulatory effects stem from two main mechanisms:
-
Inhibition of mitochondrial protein synthesis: this compound targets the mitochondrial elongation factor G1 (EF-G1) in mammalian cells. This inhibition leads to a reduction in mitochondrial protein synthesis, which has been shown to decrease the production of IL-17 by T-helper 17 (Th17) cells.[1]
-
Inhibition of the immunoproteasome: this compound acts as a reversible, non-competitive inhibitor of the human immunoproteasome, with a preference for the β1i and β5i subunits over their counterparts in the constitutive proteasome.[2][3][4] This selective inhibition can modulate inflammatory signaling pathways.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on its IC50 values for proteasome inhibition, a starting range of 1 µM to 20 µM is recommended for most immune cell assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%). Run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Precipitation: If you observe precipitation upon dilution in aqueous media, try vortexing the solution or preparing intermediate dilutions in a co-solvent if your experimental design allows. It's important to ensure the compound is fully dissolved before adding it to your cells.
Q4: Is this compound cytotoxic to immune cells?
This compound generally exhibits low cytotoxicity to many cell lines at concentrations effective for its immunomodulatory activity. However, cytotoxicity is cell-type dependent and should always be assessed for your specific cells and experimental conditions. It is recommended to perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assays.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cytokine Release Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between seeding replicates. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure complete mixing at each step. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Stimulation | Ensure that the stimulating agent (e.g., LPS, anti-CD3/CD28) is added consistently to all relevant wells and mixed gently. |
| Variable Incubation Times | Stagger the addition of reagents and the harvesting of supernatants to ensure consistent incubation times for all samples. |
Issue 2: Low or No Detectable Immunomodulatory Effect of this compound
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal working concentration for your cell type and assay. |
| Degraded this compound | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid using stock solutions that have been repeatedly frozen and thawed. Confirm the stability of this compound in your specific culture medium over the time course of your experiment. |
| Incorrect Assay Timing | The kinetics of cytokine release or changes in cell proliferation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for measuring your endpoint. |
| Cell Health and Viability | Ensure your cells are healthy and in the logarithmic growth phase. High cell death in your control wells can mask the effects of your compound. |
| Inappropriate Cell Model | The expression of this compound's targets (mitochondrial EF-G1, immunoproteasome subunits) may vary between different immune cell types and cell lines. Confirm that your chosen cell model is appropriate for studying the expected mechanism of action. |
Issue 3: Inconsistent Results in Macrophage Polarization Assays
| Potential Cause | Recommended Solution |
| Variability in Macrophage Differentiation | Standardize your protocol for differentiating monocytes into macrophages (e.g., M-CSF or GM-CSF concentration and duration). Use consistent lots of cytokines and serum. |
| Inappropriate Polarization Stimuli | Use well-characterized stimuli for M1 (e.g., LPS and IFN-γ) and M2 (e.g., IL-4 and IL-13) polarization. Titrate the concentration of these stimuli to achieve a robust and reproducible polarization in your system. |
| Choice of Polarization Markers | Analyze a panel of markers for both M1 (e.g., CD80, CD86, iNOS, TNF-α) and M2 (e.g., CD163, CD206, Arginase-1, IL-10) phenotypes using techniques like flow cytometry, qPCR, or western blotting.[5][6][7] |
| Timing of this compound Treatment | Investigate the effect of adding this compound at different stages: during differentiation, during polarization, or to already polarized macrophages. |
Data Presentation
Table 1: IC50 Values of this compound for Proteasome Inhibition
| Proteasome Subunit | IC50 (µM) |
| Immunoproteasome | |
| β1i | 10.4 |
| β5i | 10.3 |
| Constitutive Proteasome | |
| β1c | 183.7 |
| β5c | 11.4 |
| Data sourced from Allardyce et al. (2019).[2] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium containing 10% FBS. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Seeding: Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI medium and seed 100 µL per well in a 96-well round-bottom plate.
-
Treatment: Add 50 µL of this compound at various concentrations (prepared at 4x the final concentration). Include a vehicle control (DMSO).
-
Stimulation: Add 50 µL of anti-CD3/anti-CD28 beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the CFSE fluorescence in the gated T-cell populations. Proliferation is indicated by a serial halving of CFSE fluorescence intensity.
Protocol 2: Cytokine Release Assay from PBMCs
-
Cell Preparation: Isolate human PBMCs as described above.
-
Cell Seeding: Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI 1640 medium and seed 100 µL per well in a 96-well flat-bottom plate.
-
Resting Period: Allow the cells to rest for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Add 50 µL of this compound at various concentrations (prepared at 4x the final concentration). Include a vehicle control.
-
Stimulation: Add 50 µL of a stimulating agent such as LPS (100 ng/mL) or PHA (5 µg/mL). Include an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the supernatant for cytokines of interest (e.g., IL-17, TNF-α, IL-6, IL-10) using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound in immune cells.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Macrophage M2 polarization induced by ANKRD22 in lung adenocarcinoma facilitates tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD163 protein inhibits lipopolysaccharide-induced macrophage transformation from M2 to M1 involved in disruption of the TWEAK–Fn14 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Argyrin B in Aqueous Solutions
Welcome to the technical support center for Argyrin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Disclaimer: Specific stability data for this compound in aqueous solutions is not extensively available in public literature. The following guidance is based on general principles of peptide and small molecule stability and formulation. Researchers should perform their own stability studies to determine the optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation upon preparation. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to several factors, primarily related to its solubility and potential for aggregation. This compound, being a complex cyclic peptide, may have limited aqueous solubility.
Troubleshooting Steps:
-
Solvent Selection: While aqueous buffers are common, consider the use of co-solvents if your experimental design allows. A small percentage of organic solvents like DMSO or ethanol can significantly improve solubility. However, always assess the compatibility of any co-solvent with your downstream applications.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Determine the isoelectric point (pI) of this compound and adjust the pH of your buffer to be at least 1-2 units away from the pI to increase solubility.
-
Use of Solubilizing Excipients: Consider incorporating excipients that can enhance solubility. Cyclodextrins, for instance, can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][2]
-
Temperature: Ensure the dissolution is performed at an appropriate temperature. While gentle warming can aid dissolution, excessive heat may lead to degradation.
Q2: I am observing a loss of this compound activity in my aqueous stock solutions over a short period. What are the likely degradation pathways?
A2: Peptides like this compound can degrade through several mechanisms in aqueous environments. The primary pathways to consider are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: This is a common degradation pathway for peptides, involving the cleavage of peptide bonds or modification of amino acid side chains (e.g., deamidation of asparagine or glutamine). Hydrolysis is often catalyzed by pH extremes (acidic or basic conditions).
-
Oxidation: Certain amino acid residues, such as tryptophan and methionine, are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules.[3]
Q3: How can I monitor the degradation of this compound in my solutions?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound and quantifying its remaining concentration. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.
A typical stability-indicating HPLC method would involve:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Validation: The method should be validated to ensure it can separate this compound from its potential degradation products.[4] This is often achieved through forced degradation studies.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
Symptoms:
-
Decreased biological activity in assays.
-
Appearance of new peaks in HPLC chromatograms.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action |
| pH Instability | Determine the optimal pH for this compound stability by conducting a pH-stability profile study. Prepare solutions in a range of buffers (e.g., pH 3 to 9) and monitor the degradation over time using a stability-indicating HPLC method.[5] |
| Oxidation | Prepare solutions using de-gassed buffers. Consider adding antioxidants like methionine or using chelating agents such as EDTA to sequester metal ions that can catalyze oxidation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct photostability studies according to ICH Q1B guidelines to assess light sensitivity.[3][6] |
| Thermal Degradation | Store stock solutions at the lowest practical temperature to minimize degradation. Recommended storage is typically -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[7][8] |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in experimental outcomes.
-
Difficulty in reproducing data.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action |
| Inconsistent Solution Preparation | Standardize the protocol for preparing this compound solutions. Ensure consistent sources and grades of solvents and buffers. Prepare fresh solutions for each experiment if stability is a concern. |
| Improper Storage of Stock Solutions | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces. Consider using low-adsorption microcentrifuge tubes or glassware. Including a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) can help minimize adsorption, but check for compatibility with your assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize the solution before analysis.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 1, 3, 7 days).
-
Photodegradation: Expose the solution (100 µg/mL in a neutral buffer) in a photostability chamber to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[6] A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples at each time point using an HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stabilized this compound Formulation
Objective: To enhance the stability of this compound in an aqueous solution for experimental use.
Methodology:
-
Excipient Screening:
-
Buffers: Evaluate the stability of this compound in different buffer systems (e.g., acetate, citrate, phosphate, histidine) across a pH range of 4-8.[9]
-
Cryoprotectants/Lyoprotectants (for lyophilized formulations): Screen sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) for their ability to protect this compound during freeze-drying and subsequent storage.[10][11]
-
Solubilizers/Stabilizers: Investigate the effect of cyclodextrins (e.g., HP-β-CD) on the solubility and stability of this compound.[12][13]
-
-
Formulation Optimization: Based on the screening results, design a formulation matrix to test combinations of the most promising excipients at different concentrations.
-
Stability Testing: Subject the optimized formulations to accelerated stability studies (e.g., at 40°C/75% RH) and long-term stability studies under recommended storage conditions (e.g., 5°C or -20°C).
-
Analytical Characterization: Monitor the stability of the formulations using a validated stability-indicating HPLC method for potency and purity. Also, assess physical stability by visual inspection, pH measurement, and particle size analysis.
Data Presentation
Table 1: Illustrative pH-Stability Profile of this compound
(Note: The following data is hypothetical and for illustrative purposes only. Actual data must be generated through experimentation.)
| Buffer pH | Initial Concentration (µg/mL) | Concentration after 7 days at 25°C (µg/mL) | Percent Remaining |
| 4.0 | 100 | 85 | 85% |
| 5.0 | 100 | 95 | 95% |
| 6.0 | 100 | 92 | 92% |
| 7.0 | 100 | 78 | 78% |
| 8.0 | 100 | 65 | 65% |
Table 2: Example of Excipient Effects on this compound Stability
(Note: This table presents hypothetical data to illustrate potential stabilizing effects.)
| Formulation | Storage Condition | Percent of Initial Concentration Remaining after 30 days |
| This compound in Water | 25°C | 40% |
| This compound in pH 5.0 Citrate Buffer | 25°C | 85% |
| This compound in pH 5.0 Citrate Buffer + 5% HP-β-CD | 25°C | 95% |
| Lyophilized this compound with Trehalose | 25°C | >98% |
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: Workflow for developing a stable aqueous formulation of this compound.
Caption: Troubleshooting logic for this compound instability in aqueous solutions.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability | SGS [sgs.com]
- 7. researchgate.net [researchgate.net]
- 8. A physicochemical assessment of the thermal stability of dextrin-colistin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apo.ansto.gov.au [apo.ansto.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Protein stabilization by cyclodextrins in the liquid and dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Argyrin B Heterologous Production: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the heterologous production yield of Argyrin B.
Frequently Asked Questions (FAQs)
Q1: What is the most common heterologous host for this compound production and why?
A1: The most commonly and successfully used heterologous host for this compound production is Myxococcus xanthus DK1622.[1][2][3][4] This strain is favored because it is genetically tractable and has been shown to support high-yield production of Argyrins, significantly surpassing the yields from native producers.[2][3] A specific derivative, M. xanthus DK1622ΔmchA-tet, has been engineered to further improve production by deleting a competing lipopeptide pathway.[2]
Q2: What are the key genes in the this compound biosynthetic gene cluster (BGC)?
A2: The Argyrin BGC from Cystobacter sp. SBCb004 is organized as a single operon containing five key genes: arg1, arg2, arg3, arg4, and arg5.[1][2] The core of the biosynthetic machinery consists of two large non-ribosomal peptide synthetase (NRPS) subunits encoded by arg2 and arg3.[1][2] The other genes encode tailoring enzymes responsible for modifications to the peptide backbone.[1]
Q3: What kind of yield improvements have been reported for the heterologous production of Argyrins?
A3: Significant yield improvements have been documented. Initial heterologous production systems achieved combined titers of Argyrin A and B up to 160 mg/L, which was already a 20-fold increase compared to the native producer.[2][3][4] Through further genetic engineering and optimization of cultivation conditions, total Argyrin production has been boosted to 350-400 mg/L.[1][5]
Q4: How can I shift production specifically towards this compound instead of other Argyrin variants like Argyrin A?
A4: The production profile can be shifted towards this compound by manipulating the cultivation medium. The heterologous producer often yields a mix of Argyrin A and B. By cultivating the cells in a medium supplemented with 10mM L-α-aminobutyric acid (L-Abu), the precursor for the D-aminobutyrate residue in this compound, production can be directed to almost exclusively yield this compound.[1] This suggests the NRPS assembly line has a preference for incorporating L-Abu over L-alanine (the precursor for Argyrin A).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Inefficient promoter system. 2. Suboptimal fermentation conditions. 3. Plasmid instability or incorrect construct. 4. Toxicity of this compound to the host. | 1. Optimize Promoter System: Experiment with different inducible or constitutive promoters. For instance, the vanillate-inducible promoter (Pvan) has been shown to significantly increase production upon induction. Deleting the repressor gene of inducible systems (e.g., PtetΔR, PvanΔR) can also lead to higher yields.[1][6] 2. Optimize Fermentation: Review and optimize medium components (carbon and nitrogen sources), pH, temperature, and aeration.[7][8][9] Ensure necessary precursors and cofactors (e.g., vitamin B12 for certain tailoring enzymes) are present in the medium.[1] 3. Verify Construct and Host: Sequence the expression construct to confirm the integrity of the biosynthetic gene cluster. Use freshly transformed cells for production, as plasmid integrity can diminish in glycerol stocks.[10][11] 4. Address Toxicity: While M. xanthus shows good tolerance, if toxicity is suspected, consider using a more tightly regulated promoter system to control the timing and level of expression.[1][10] |
| Incorrect Argyrin Profile (e.g., high Argyrin A, low this compound) | 1. Precursor limitation. 2. Substrate promiscuity of the NRPS. | 1. Supplement with Precursors: As detailed in FAQ A4, supplement the cultivation medium with L-α-aminobutyric acid (L-Abu) to favor this compound production.[1] Start with a concentration of 10mM and optimize as needed. 2. Medium Optimization: The choice of base medium can influence the product ratio. For example, cultivation in CTT medium tends to produce a mix of A and B, while M7/s4 medium can favor Argyrin A due to lower L-Abu availability.[1] |
| Inefficient Conversion to Methylated Derivatives (Argyrin C/D) | 1. Insufficient expression of tailoring enzymes. 2. Lack of necessary cofactors. | 1. Increase Gene Copy Number: If co-expressing a tailoring enzyme like arg1 for methylation, a single copy may not be sufficient for full conversion. Consider introducing an additional copy of the gene.[1] 2. Add Cofactors: The radical SAM-dependent methyltransferase Arg1 requires vitamin B12 as a cofactor. Ensure the medium is supplemented with vitamin B12 to facilitate the conversion of Argyrins A and B to C and D.[1] |
| Complex Mixture of Argyrin Derivatives Complicating Purification | 1. Promiscuous activity of NRPS modules and tailoring enzymes. 2. Suboptimal cultivation conditions leading to side products. | 1. Directed Biosynthesis: Utilize medium optimization and precursor supplementation to drive production towards a single, desired analogue. This simplifies downstream processing significantly.[1][5] 2. Optimize Cultivation Conditions: Systematically optimize fermentation parameters such as temperature, pH, and incubation time to minimize the formation of undesired derivatives.[12] |
Quantitative Data Summary
Table 1: Impact of Genetic Modifications on Total Argyrin Production
| Strain/Modification | Promoter System | Inducer/Condition | Total Argyrin Titer (mg/L) | Reference |
| M. xanthus DK1622 with synthetic Argyrin BGC | Native-like | - | ~160 | [2][3] |
| M. xanthus DK1622 with engineered transcription/translation | Pvan | 1 mM vanillate | 350-400 | [1] |
| M. xanthus DK1622 with engineered transcription/translation | PvanΔR | No inducer | ~350-400 | [1] |
| M. xanthus DK1622 with engineered transcription/translation | PtetΔR | No inducer | ~300-350 | [1] |
Table 2: Influence of Cultivation Medium on Argyrin A vs. This compound Production
| Host Strain | Medium | Supplement | Major Product(s) | Reference |
| M. xanthus DK1622::pArg2345 | CTT | None | Argyrin A and B (approx. equal) | [1] |
| M. xanthus DK1622::pArg2345 | M7/s4 | None | Primarily Argyrin A | [1] |
| M. xanthus DK1622::pArg2345 | M7/s4 | 10mM L-Abu | Almost exclusively this compound | [1] |
Experimental Protocols
Protocol 1: Cultivation for Selective this compound Production
-
Prepare Seed Culture: Inoculate a single colony of the recombinant M. xanthus strain into 10 mL of CTT medium in a 50 mL flask. Incubate at 30°C with shaking at 180 rpm for 2-3 days until the culture is dense.
-
Prepare Production Culture: Prepare flasks containing M7/s4 medium.
-
Supplementation: Add a sterile stock solution of L-α-aminobutyric acid (L-Abu) to the M7/s4 medium to a final concentration of 10 mM.
-
Inoculation: Inoculate the production culture with the seed culture to an initial OD600 of approximately 0.1.
-
Incubation: Incubate the production culture at 30°C with shaking at 180 rpm for 5-7 days.
-
Extraction and Analysis:
-
Adsorb the secreted Argyrins from the culture supernatant using Amberlite XAD-16 resin.
-
Elute the products from the resin using methanol.
-
Analyze the crude extract using HPLC-MS to quantify the production of this compound.
-
Protocol 2: Promoter System Evaluation
-
Strain Construction: Generate constructs of the Argyrin BGC under the control of different promoter systems (e.g., Ptet, Pvan, and their repressor-deleted versions) and integrate them into the M. xanthus host.
-
Cultivation: Grow the engineered strains in a suitable production medium (e.g., CTT).
-
Induction (if applicable): For inducible promoters, split the cultures into two sets: one induced and one uninduced. For the Pvan system, induce with 1 mM vanillate. For the Ptet system, tetracycline can be used, though it may not be efficient and can be toxic.[1][13]
-
Sampling: Collect samples at regular intervals (e.g., every 24 hours) for 7 days.
-
Analysis: Extract the Argyrins from the culture supernatant and analyze the titers via HPLC-MS to compare the performance of each promoter system.
Visualizations
Caption: Simplified workflow of this compound biosynthesis and its conversion to Argyrin D.
Caption: A logical workflow for troubleshooting low this compound production yield.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis and Heterologous Production of Argyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotechnological production optimization of argyrins - a potent immunomodulatory natural product class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. jabonline.in [jabonline.in]
- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
minimizing edge effects in 96-well plate assays with Argyrin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize edge effects and ensure data accuracy in 96-well plate assays involving Argyrin B.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in 96-well plate assays, and why is it a concern for experiments with this compound?
Q2: I'm observing higher cell death in the outer wells of my plate, even in my control group. Is this related to the edge effect?
A2: Yes, this is a classic manifestation of the edge effect. The increased evaporation in the outer wells can lead to hyper-osmotic stress on the cells, causing decreased viability or altered growth rates, independent of the effect of this compound.[6] This can confound your results by masking the true dose-dependent effects of the compound.
Q3: Can the type of 96-well plate I use make a difference in minimizing edge effects?
A3: Absolutely. Some 96-well plates are specifically designed to mitigate edge effects. For instance, plates with a "moat" or reservoir around the outer wells that can be filled with sterile liquid (e.g., water or media) create a humidity buffer and reduce evaporation from the experimental wells.[4][7] Additionally, using plates with low-evaporation lids that have condensation rings can also significantly reduce fluid loss.[2]
Q4: Are there simple incubation practices I can adopt to reduce the edge effect?
A4: Yes, several simple yet effective practices can minimize edge effects. Maintaining a high humidity level (at least 95%) in your incubator is crucial.[4] It's also important to minimize the frequency and duration of incubator door openings to maintain a stable environment. Stacking plates inside the incubator can create temperature gradients, so it's best to avoid this if possible.[3] Allowing your plates to sit at room temperature for 15-60 minutes before placing them in the incubator can help reduce thermal gradients that contribute to uneven cell distribution.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between replicate wells, especially between inner and outer wells. | Evaporation from outer wells (Edge Effect). | 1. Leave outer wells blank: Do not use the 36 perimeter wells for experimental samples.[3] 2. Create a humidity buffer: Fill the outer wells with sterile water, PBS, or cell culture medium without cells.[3] 3. Use specialized plates: Employ plates with a surrounding moat and fill it with sterile liquid.[4] |
| High variability in assay signal across the plate. | Uneven cell seeding or temperature gradients. | 1. Equilibrate plate: Allow the 96-well plate with seeded cells to sit at room temperature for about 30 minutes before incubation to ensure even cell settling. 2. Pre-warm reagents: Ensure that the cell culture medium and this compound solutions are at the appropriate temperature before adding them to the plate to avoid temperature shocks. |
| Evaporation is noticeable despite filling outer wells. | Insufficient humidity in the incubator or prolonged incubation times. | 1. Use sealing tapes: For biochemical assays, use a clear or foil sealing tape. For cell-based assays, a breathable sterile tape is recommended to allow for gas exchange while minimizing evaporation.[1][2] 2. Optimize assay time: If possible, reduce the overall incubation time to lessen the cumulative effect of evaporation.[2] 3. Ensure proper incubator function: Regularly check and maintain the incubator's humidity and temperature sensors. |
| Data from the outer wells consistently skews the results. | Unavoidable edge effect impacting data analysis. | Data Normalization: If you must use the outer wells, consider applying a normalization method to your data. One common method is plate mean normalization, which can help to mathematically correct for edge effects.[9] |
Experimental Protocols
Protocol 1: Standard Method for Minimizing Edge Effects
-
Plate Selection: Use a standard sterile 96-well flat-bottom tissue culture plate.
-
Plate Layout: Design your experiment to exclude the 36 outer wells. Use these wells as a "moat."
-
Moat Preparation: Fill the outer wells (rows A and H, and columns 1 and 12) with 200 µL of sterile, deionized water or phosphate-buffered saline (PBS).
-
Cell Seeding: Seed your cells in the 60 inner wells according to your experimental protocol.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. Avoid placing other items directly on top of or too close to your plate to ensure even heat distribution.
-
Assay Endpoint: Proceed with your specific assay protocol (e.g., MTT, CellTiter-Glo®, etc.) to measure the desired endpoint.
Protocol 2: Advanced Method Using Specialized Plates
-
Plate Selection: Utilize a 96-well plate specifically designed to reduce edge effects, such as the Thermo Scientific™ Nunc™ Edge 96-Well Plate.
-
Moat Filling: Fill the outer moat of the plate with 1.7 mL of sterile, deionized water or cell culture medium.
-
Cell Seeding: Seed your cells in all 96 wells as per your experimental design.
-
Compound Addition: Add your this compound dilutions to the designated wells.
-
Lid and Incubation: Place the specialized low-evaporation lid on the plate and incubate in a humidified incubator at 37°C with 5% CO₂.
-
Assay Endpoint: Following incubation, perform your assay as planned.
Visualizations
This compound Signaling Pathway
This compound inhibits bacterial protein synthesis by targeting the elongation factor G (EF-G). It binds to EF-G on the ribosome, trapping it in an intermediate state of translocation and preventing the completion of protein synthesis.[10][11][12]
Caption: this compound inhibits protein synthesis by trapping EF-G on the ribosome.
Experimental Workflow for Minimizing Edge Effects
This workflow outlines the key decision points and steps to mitigate the edge effect in a 96-well plate assay.
Caption: Workflow for mitigating edge effects in 96-well plate assays.
Troubleshooting Logic for Edge Effects
This diagram provides a logical flow for troubleshooting unexpected variability in 96-well plate assay results.
Caption: Troubleshooting logic for identifying and addressing edge effects.
References
- 1. The edge effect in microplate assays [wakoautomation.com]
- 2. wellplate.com [wellplate.com]
- 3. Blog [midsci.com]
- 4. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 5. Cell Culture FAQ: How to reduce the edge effect in plates? - Eppendorf Southeast Europe (Non-Checkout) [eppendorf.com]
- 6. scipro.com [scipro.com]
- 7. usascientific.com [usascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic this compound [cedar.wwu.edu]
- 11. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate controls for Argyrin B mechanism of action studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanism of action of Argyrin B. This guide offers insights into appropriate experimental controls, detailed protocols for key assays, and visual aids to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound exhibits a dual mechanism of action depending on the biological system. In bacteria, it functions as a potent protein synthesis inhibitor by specifically targeting and trapping the elongation factor G (EF-G) on the ribosome.[1][2][3][4] This action halts the translocation step of protein synthesis. In mammalian cells, this compound acts as a reversible and non-competitive inhibitor of the immunoproteasome, showing selectivity for the β1i (LMP2) and β5i (LMP7) subunits over their constitutive counterparts.[5][6]
Q2: What are the essential positive and negative controls for studying this compound's effect on the immunoproteasome?
Proper controls are critical for validating the specific effects of this compound.
| Control Type | Recommended Control | Rationale |
| Positive Control | ONX-0914 (PR-957) | A well-characterized, selective inhibitor of the immunoproteasome subunit β5i. Its use can confirm that the experimental system is responsive to immunoproteasome inhibition.[7] |
| Negative Control | Vehicle (e.g., DMSO) | Essential for ensuring that the observed effects are due to this compound and not the solvent used to dissolve it. |
| Negative Control (Inactive Analog) | This compound (Dha→Ala) | A synthetic analog where the critical dehydroalanine (Dha) residue is replaced with alanine. The Dha residue is crucial for the biological activity of many similar peptides, and its modification to alanine is expected to render the molecule inactive, thus serving as an excellent negative control to probe for off-target effects. |
| Constitutive Proteasome Inhibitor | Bortezomib or MG132 | To differentiate between effects on the immunoproteasome versus the constitutive proteasome. |
Q3: How can I confirm that this compound is inhibiting protein synthesis in a bacterial system?
An in vitro translation assay is the most direct method. This assay typically uses a cell-free extract (e.g., from E. coli) and a reporter template (e.g., luciferase mRNA). Inhibition of protein synthesis is measured by a decrease in the reporter signal.
Q4: What are potential off-target effects of this compound, and how can I control for them?
While this compound shows selectivity for the immunoproteasome, potential off-target effects on other cellular proteases or signaling pathways cannot be entirely ruled out. The use of an inactive this compound analog (as described in Q2) is the most rigorous control for off-target effects. Additionally, screening against a panel of purified proteases can help identify any unintended inhibitory activity.
Troubleshooting Guides
Immunoproteasome Activity Assays
Issue: No significant inhibition of proteasome activity is observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect substrate for immunoproteasome subunits | Ensure you are using fluorogenic substrates specific for the β1i (e.g., Ac-PAL-AMC) and β5i (e.g., Ac-ANW-AMC) subunits. |
| Inactive this compound | Verify the integrity and activity of your this compound stock. If possible, test it in a secondary assay where its activity has been previously established. |
| Low immunoproteasome expression in the cell line | Use cell lines known to express high levels of the immunoproteasome (e.g., hematopoietic cells) or stimulate expression with interferon-gamma (IFN-γ). Confirm expression levels by Western blot. |
| Assay conditions are not optimal | Optimize substrate and this compound concentrations, as well as incubation times. Ensure the assay buffer conditions (pH, temperature) are appropriate. |
Issue: High background fluorescence in the assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound or other components | Run a control well with all components except the cell lysate/purified proteasome to measure background fluorescence and subtract it from the experimental wells. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique to avoid microbial contamination, which can lead to fluorescent byproducts. |
Western Blot for p53 Stabilization
Issue: No increase in p53 protein levels is detected after this compound treatment.
| Possible Cause | Troubleshooting Step |
| The cell line used has a p53 mutation or deletion | Confirm the p53 status of your cell line. Use a cell line with wild-type p53 as a positive control. |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for p53 stabilization. |
| Inefficient protein extraction | Ensure your lysis buffer contains protease inhibitors to prevent p53 degradation during sample preparation. |
| Poor antibody quality | Use a validated p53 antibody at the recommended dilution. Include a positive control lysate from cells treated with a known p53-stabilizing agent (e.g., doxorubicin). |
Issue: Multiple bands or non-specific bands are observed.
| Possible Cause | Troubleshooting Step |
| Antibody is not specific | Use a different, validated p53 antibody. Ensure the blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C). |
| Protein degradation | Prepare fresh lysates and add protease inhibitors. Handle samples on ice. |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol assesses the ability of this compound to inhibit bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Luciferase mRNA template
-
Amino acid mixture
-
This compound
-
Control inhibitors (e.g., chloramphenicol)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare the in vitro translation reaction mixture according to the manufacturer's instructions, containing the S30 extract, amino acids, and energy source.
-
Add the luciferase mRNA template to the reaction mixture.
-
Aliquot the mixture into a 96-well plate.
-
Add this compound at various concentrations to the experimental wells. Include vehicle control (DMSO) and a known translation inhibitor (e.g., chloramphenicol) as a positive control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Immunoproteasome Activity Assay
This protocol measures the chymotrypsin-like (β5i) and caspase-like (β1i) activities of the immunoproteasome in cell lysates.
Materials:
-
Cells expressing immunoproteasome (e.g., IFN-γ treated HeLa cells or a hematopoietic cell line)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Fluorogenic substrates: Ac-ANW-AMC (for β5i) and Ac-PAL-AMC (for β1i)
-
This compound
-
ONX-0914 (positive control)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Culture and treat cells with this compound at desired concentrations for the appropriate time. Include vehicle- and ONX-0914-treated cells.
-
Harvest cells and prepare cell lysates on ice.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add the specific fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em for AMC) at several time points.
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) and express it as a percentage of the vehicle control.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol assesses the effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter and Renilla luciferase control plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activities.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Visualizing Experimental Workflows and Pathways
Figure 1. Dual mechanism of action of this compound in bacterial and mammalian cells.
Figure 2. Experimental workflow for the immunoproteasome activity assay.
References
- 1. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic this compound [cedar.wwu.edu]
- 2. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 7. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Argyrin B vs. Bortezomib: A Comparative Analysis in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-myeloma properties of Argyrin B and the established proteasome inhibitor, bortezomib. While direct comparative studies in multiple myeloma cell lines are limited for this compound, this document synthesizes available preclinical data to offer insights into its potential as a therapeutic agent.
Executive Summary
Bortezomib is a cornerstone of multiple myeloma therapy, exerting its cytotoxic effects primarily through the reversible inhibition of the 26S proteasome, leading to cell cycle arrest and apoptosis. This compound, a natural cyclic peptide, also functions as a proteasome inhibitor but exhibits a distinct profile. It acts as a non-competitive inhibitor of the immunoproteasome, with a preference for the β1i and β5i subunits.[1][2] Notably, the anti-tumor activity of the related compound, Argyrin A, has been shown to be dependent on the presence of the tumor suppressor protein p27kip1.[3][4] This guide will delve into the available data on their respective mechanisms of action, cytotoxicity, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Assay Type |
| This compound | SW-480 (Colon Cancer) | 4.6 | MTT Assay[1] |
| Bortezomib | RPMI-8226 (Multiple Myeloma) | 3.5 - 15.9 | MTT Assay |
| U266 (Multiple Myeloma) | 7.0 - 7.1 | MTT Assay | |
| MM.1S (Multiple Myeloma) | 3.0 | CellTiter-Glo | |
| OPM-2 (Multiple Myeloma) | 10.0 | Annexin V/PI |
Table 2: Bortezomib-Induced Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib Concentration (nM) | Treatment Duration (hours) | Apoptotic Cells (%) | Assay Type |
| RPMI-8226 | 10 | 24 | ~25% | Annexin V/PI |
| U266 | 10 | 24 | ~30% | Annexin V/PI |
| MM.1S | 5 | 24 | ~40% | Annexin V/PI |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize the activity of these compounds.
Cell Viability Assessment (MTT Assay)
-
Cell Plating: Seed multiple myeloma cells (e.g., RPMI-8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to acclimate.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or bortezomib for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound or bortezomib for the indicated time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, wash them with cold PBS, and resuspend them in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Proteasome Activity Assay
-
Cell Lysate Preparation: Treat multiple myeloma cells with this compound or bortezomib for a specified time. Harvest the cells and prepare whole-cell lysates.
-
Substrate Incubation: Incubate the cell lysates with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in a 96-well plate.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity. A decrease in the rate of cleavage in treated cells compared to control cells indicates proteasome inhibition.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the EF-G Targeting Mechanisms of Argyrin B and Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two distinct antibiotics, Argyrin B and fusidic acid, both of which target the bacterial elongation factor G (EF-G). The information presented is supported by experimental data to aid in research and drug development efforts focused on novel antimicrobial agents.
Introduction to EF-G and its Inhibitors
Elongation factor G (EF-G) is a crucial GTPase involved in bacterial protein synthesis, specifically catalyzing the translocation of tRNA and mRNA on the ribosome. This essential function makes it a prime target for antibiotics. Both this compound, a cyclic octapeptide, and fusidic acid, a steroidal antibiotic, inhibit bacterial growth by interfering with EF-G function. However, they achieve this through distinct molecular interactions.
Mechanism of Action: A Head-to-Head Comparison
While both this compound and fusidic acid ultimately trap EF-G on the ribosome, their specific binding sites and the conformational states they stabilize differ significantly.
Fusidic Acid: This well-established antibiotic functions by binding to the EF-G-ribosome complex after GTP hydrolysis.[1][2][3] It specifically interacts with a pocket formed between domains I, II, and III of EF-G and the sarcin-ricin loop of the 23S rRNA.[4][5] This binding event locks EF-G in a post-translocational state, preventing its dissociation from the ribosome.[1][2][3] This stalled complex obstructs the entry of the next aminoacyl-tRNA, thereby halting protein synthesis.[6] Fusidic acid has little affinity for EF-G in its free form.[4]
This compound: In contrast to fusidic acid, this compound binds to a novel allosteric pocket on EF-G, located at the interface of domains III and V.[2][7][8] Recent studies using cryo-electron microscopy (cryo-EM) and single-molecule fluorescence resonance energy transfer (smFRET) have revealed that this compound does not prevent EF-G from binding to the ribosome.[9][10] Instead, it rapidly and specifically binds to EF-G once it is on the ribosome, trapping it in a late intermediate state of translocation.[9][10] This action inhibits the conformational changes within EF-G that are necessary for the completion of translocation and the subsequent release of the factor from the ribosome.[9][10] Interestingly, this compound exhibits low affinity for EF-G in solution but high affinity for the ribosome-bound form.[7]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound and fusidic acid with EF-G. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparisons should be made with caution.
| Parameter | This compound | Fusidic Acid | Organism/System |
| Binding Affinity (Kd) | 173 nM (ITC)[2] | Not directly reported for EF-G-ribosome complex | P. aeruginosa EF-G1 (free) |
| 176 nM (SPR)[2] | P. aeruginosa EF-G1 (free) | ||
| Inhibition Constant (IC50/K50%) | 1.2–2.4 µM[10] | ~1 µM (K50%)[11] | in vitro translation assay |
| 0.1 µM (IC50) | Post-termination complex disassembly |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-EF-G-Inhibitor Complexes
Objective: To visualize the high-resolution structure of the ribosome-EF-G complex stalled by either this compound or fusidic acid.
Protocol Outline:
-
Complex Formation:
-
Purified 70S ribosomes are incubated with a synthetic mRNA, an initiator tRNA (e.g., fMet-tRNAfMet), and purified EF-G.
-
GTP is added to the mixture to allow EF-G to bind to the ribosome.
-
The inhibitor (this compound or fusidic acid) is added at a concentration sufficient to ensure saturation of the binding sites (e.g., 50 µM for this compound).[12]
-
The reaction is incubated to allow for complex formation.
-
-
Grid Preparation:
-
A small volume (e.g., 3 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).
-
-
Data Acquisition:
-
Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Images are recorded as movies to allow for motion correction during data processing.
-
-
Image Processing:
-
Movie frames are aligned and corrected for beam-induced motion.
-
Contrast transfer function (CTF) parameters are estimated.
-
Particles are picked automatically and subjected to 2D classification to remove junk particles.
-
An initial 3D model is generated, followed by 3D classification to separate different conformational states.
-
The final set of particles is subjected to 3D refinement to obtain a high-resolution map.
-
Focused classification and refinement on the EF-G-inhibitor binding site can be performed to improve the local resolution.[13]
-
-
Model Building and Refinement:
-
An atomic model of the ribosome-EF-G-inhibitor complex is built into the cryo-EM density map using molecular modeling software (e.g., Coot, Phenix).
-
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
Objective: To study the real-time conformational dynamics of EF-G on the ribosome in the presence of inhibitors.
Protocol Outline:
-
Labeling:
-
EF-G is site-specifically labeled with a donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) at positions that will report on the conformational changes of interest.
-
Ribosomal proteins or tRNA can also be fluorescently labeled to monitor their dynamics.
-
-
Surface Immobilization:
-
Ribosomes are immobilized on a passivated quartz slide via a biotin-streptavidin linkage.
-
-
smFRET Data Acquisition:
-
The immobilized ribosomes are imaged using a total internal reflection fluorescence (TIRF) microscope.
-
The donor fluorophore is excited with a laser, and the fluorescence emission from both the donor and acceptor is collected simultaneously using a sensitive camera (e.g., EMCCD).
-
Data is recorded as a time series of images (a movie).
-
-
Data Analysis:
-
The fluorescence intensity trajectories of individual donor and acceptor fluorophores are extracted from the movie.
-
The FRET efficiency for each molecule is calculated as a function of time.
-
The time-dependent changes in FRET efficiency reveal the conformational dynamics of the labeled molecules.
-
Experiments are performed in the presence and absence of the inhibitors to observe their effect on the dynamics of EF-G and the ribosome.
-
In Vitro Translation Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
Protocol Outline:
-
Reaction Setup:
-
A cell-free transcription-translation system (e.g., E. coli S30 extract) is used.
-
A DNA template encoding a reporter protein (e.g., luciferase) is added to the system.
-
The reaction mixture contains all necessary components for transcription and translation, including amino acids, NTPs, and an energy source.
-
-
Inhibitor Titration:
-
A range of concentrations of the inhibitor (this compound or fusidic acid) is added to the reactions.
-
A no-inhibitor control is included.
-
-
Incubation:
-
The reactions are incubated at 37°C for a specific period to allow for protein synthesis.
-
-
Detection:
-
The amount of reporter protein synthesized is quantified. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-EF-G interaction.
Protocol Outline:
-
Sample Preparation:
-
Purified EF-G is placed in the sample cell of the ITC instrument.
-
The inhibitor (e.g., this compound) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small injections of the inhibitor solution are made into the EF-G solution while the temperature is kept constant.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH.
-
The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Visualizing the Mechanisms of Action
Figure 1. Mechanism of this compound action on EF-G.
Figure 2. Mechanism of Fusidic Acid action on EF-G.
Figure 3. General experimental workflow.
Conclusion
This compound and fusidic acid, while both targeting EF-G, represent distinct classes of inhibitors with different modes of action. Fusidic acid traps a post-translocational state of EF-G, whereas this compound stalls the ribosome in a late translocation intermediate by binding to a novel allosteric site. These differences in their mechanisms provide a basis for the development of new antibiotics that could potentially overcome existing resistance to fusidic acid. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of antimicrobial drug discovery.
References
- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Multi-Channel smFRET study reveals a Compact conformation of EF-G on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Argyrin B's Target Engagement with the Immunoproteasome in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound like Argyrin B engages its intended target within a living cell is a pivotal step in drug discovery. This guide provides an objective comparison of key methodologies for validating the target engagement of this compound with the immunoproteasome in a live-cell context.
This compound, a cyclic peptide, has been identified as a reversible and non-competitive inhibitor of the human immunoproteasome, with a preference for the β1i (LMP2) and β5i (LMP7) subunits.[1][2] This targeted activity makes it a compound of interest for therapeutic development, particularly in immunology and oncology. Validating its engagement with the immunoproteasome in live cells is crucial for understanding its mechanism of action and for establishing a clear relationship between target binding and cellular effects.
This guide compares three prominent methods for assessing target engagement in live cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT CETSA, and In-Cell Western (ICW) assays, alongside downstream functional assays. We provide a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Target Engagement Methods
The choice of a target engagement assay depends on several factors, including the need for direct versus indirect evidence of binding, throughput requirements, and the availability of specific reagents. The following table summarizes the key features of each method.
| Method | Principle | Output | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Thermal shift (ΔTagg) | Low to Medium | Label-free, uses endogenous protein.[3] | Requires a specific antibody for detection, not all binding events cause a thermal shift.[4] |
| NanoBRET/HiBiT CETSA | Bioluminescence resonance energy transfer (BRET) between a luciferase-tagged target and a fluorescent tracer, or a split-luciferase system. | BRET ratio or luminescence signal change | High | Real-time, quantitative, high-throughput.[5][6] | Requires genetic modification of cells to express the tagged protein.[5] |
| In-Cell Western (ICW) | Immunofluorescent detection of target protein levels or post-translational modifications in fixed and permeabilized cells in a microplate format. | Fluorescence intensity | Medium to High | Multiplexing capabilities, no cell lysis required.[7] | Provides an indirect measure of target engagement through downstream effects, requires specific antibodies.[8] |
| Downstream Functional Assays (e.g., NF-κB signaling, cytokine secretion) | Measures the biological consequences of target inhibition. | Reporter gene activity, cytokine levels (ELISA) | Medium to High | Provides a direct link between target engagement and cellular function. | Indirect measure of target binding, can be influenced by off-target effects. |
Quantitative Data Summary
While a direct head-to-head comparison of all methods for this compound in a single study is not available, we can compile relevant quantitative data from existing literature and provide expected outcomes for a comparative context.
| Parameter | This compound (Immunoproteasome Target) |
| In Vitro Inhibition (IC50) | β5i: 3.54 µM, β1i: 8.76 µM |
| Cellular Thermal Shift (ΔTagg) - Expected | A positive thermal shift of several degrees Celsius would be expected upon this compound binding. |
| NanoBRET IC50 - Expected | An IC50 value in the low micromolar range, consistent with in vitro data, would be expected. |
| In-Cell Western (Proteasome Activity) - Expected | A dose-dependent decrease in the degradation of a proteasome substrate would be observed. |
| NF-κB Inhibition (IC50) - Expected | Inhibition of TNF-α-induced NF-κB activation with an IC50 in the low micromolar range. |
| Cytokine Secretion (e.g., IL-6) - Expected | A dose-dependent reduction in LPS-induced IL-6 secretion from immune cells. |
Experimental Protocols & Visualizations
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[9][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., RPMI-8226, a human B lymphocyte cell line) in culture plates and grow to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[11]
-
-
Cell Lysis and Fractionation:
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble immunoproteasome subunit (e.g., β1i/PSMB9) in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET/HiBiT CETSA Assay
This technology offers a high-throughput method to quantify compound binding in live cells in real-time.[7] The HiBiT CETSA is a variation that uses a smaller tag, minimizing potential interference with protein function.[6][12]
Caption: Workflow for the NanoBRET Target Engagement Assay.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the immunoproteasome subunit of interest (e.g., PSMB9) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare a solution of the NanoBRET® tracer specific for the target class and add it to the cells.
-
Add this compound at a range of concentrations to the wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 2 hours.[13]
-
Add Nano-Glo® substrate to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
In-Cell Western (ICW) Assay for Proteasome Activity
ICW provides a medium- to high-throughput method to quantify the levels of a specific protein within fixed cells, which can be used to measure the accumulation of a proteasome substrate as an indirect measure of target engagement.[7][8]
Caption: Workflow for the In-Cell Western Assay.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 6-24 hours) to allow for the accumulation of proteasome substrates.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Detection and Analysis:
-
Scan the plate using an imaging system capable of detecting the fluorescence.
-
Quantify the fluorescence intensity in each well. An increase in the fluorescence signal for the proteasome substrate with increasing concentrations of this compound indicates target engagement.
-
Downstream Functional Assays: NF-κB Signaling and Cytokine Secretion
Inhibition of the immunoproteasome is known to affect cellular signaling pathways, such as the NF-κB pathway, which is crucial for immune responses and inflammation.[17][18] Measuring the modulation of these pathways can serve as an indirect validation of target engagement.
Caption: Inhibition of NF-κB signaling by this compound.
-
Cell Preparation:
-
Co-transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase).
-
Plate the cells in a 96-well plate.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
-
Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
A dose-dependent decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway and indirect target engagement.
-
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.
-
-
Sample Collection:
-
Incubate for 24 hours, then collect the cell culture supernatant.
-
-
Measurement:
-
Measure the concentration of a relevant cytokine (e.g., IL-6, TNF-α) in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
A dose-dependent decrease in the secreted cytokine concentration suggests that this compound is engaging the immunoproteasome and modulating the inflammatory response.
-
Conclusion
The validation of this compound's target engagement with the immunoproteasome in live cells can be approached through a variety of robust methods.
-
CETSA offers a label-free approach to confirm direct binding to the endogenous target.
-
NanoBRET/HiBiT CETSA provides a high-throughput, real-time method to quantify binding affinity.
-
In-Cell Western assays allow for the medium- to high-throughput quantification of downstream effects of proteasome inhibition.
-
Downstream functional assays , such as monitoring NF-κB signaling and cytokine secretion, provide a crucial link between target engagement and the physiological consequences of this compound treatment.
The selection of the most appropriate method will depend on the specific research question, available resources, and desired throughput. For a comprehensive understanding of this compound's cellular mechanism of action, a combination of a direct binding assay (like CETSA or NanoBRET) and a functional downstream assay is recommended. This multi-faceted approach will provide the most compelling evidence of target engagement and its functional consequences, thereby accelerating the development of this compound as a potential therapeutic agent.
References
- 1. This compound a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i : Middlesex University Research Repository [repository.mdx.ac.uk]
- 2. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. promega.com [promega.com]
- 14. biomol.com [biomol.com]
- 15. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 16. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Research Development on the Role of NF-κB Signaling in Mastitis [mdpi.com]
A Comparative Analysis of Argyrin B and Carfilzomib on the Immunoproteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct proteasome inhibitors, Argyrin B and carfilzomib, with a specific focus on their activity towards the immunoproteasome. The immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, is a key regulator of immune responses and a validated therapeutic target in oncology and autoimmune diseases. Understanding the differential effects of these inhibitors is crucial for the development of targeted therapies with improved efficacy and reduced toxicity.
Executive Summary
This compound, a natural cyclic peptide, emerges as a reversible and non-competitive inhibitor with a noteworthy preference for the β1i and β5i subunits of the immunoproteasome. In contrast, carfilzomib, a synthetic tetrapeptide epoxyketone, acts as a potent, irreversible inhibitor primarily targeting the chymotrypsin-like activity of both the constitutive proteasome (c20S) and the immunoproteasome (i20S). While both compounds induce apoptosis in cancer cells, their distinct mechanisms of action, selectivity profiles, and effects on downstream signaling pathways present different therapeutic opportunities and potential side-effect profiles.
Comparative Data on Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activities of this compound and carfilzomib against proteasome and immunoproteasome subunits. It is important to note that the data are compiled from different studies and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity of this compound against Proteasome Subunits [1]
| Target Subunit | Inhibition Constant (K_i) | IC50 | Selectivity |
| β1i (immunoproteasome) | Low µM | 8.76 µM | ~17-20-fold over β1c |
| β5i (immunoproteasome) | Low µM | 3.54 µM | - |
| β1c (constitutive) | > 100 µM | 146.5 µM | - |
| β5c (constitutive) | - | 8.30 µM | - |
Table 2: Inhibitory Activity of Carfilzomib against Proteasome Subunits
| Target Subunit | Inhibition | Concentration/Dose | Cell Type/System | Reference |
| β5 (c20S) & β5i (i20S) | Irreversible, potent inhibition of chymotrypsin-like activity | IC50 < 10 nM | Purified proteasome | [2] |
| β5 (c20S) | 93% inhibition | 20 nM (1-hour pulse) | MM1.S cells | [3] |
| β5i (LMP7) | 70% inhibition | 20 nM (1-hour pulse) | MM1.S cells | [3] |
| β5 (c20S) | ≥67% inhibition | 15-56 mg/m² (in vivo) | Whole blood | [4] |
| β5i (LMP7) | ≥75% inhibition | 15-56 mg/m² (in vivo) | PBMCs | [4] |
| β1i (LMP2) | 22-33% inhibition | 15-20 mg/m² (in vivo) | PBMCs | [4] |
| β2i (MECL1) | 31-46% inhibition | 15-20 mg/m² (in vivo) | PBMCs | [4] |
Mechanism of Action and Selectivity
This compound is a unique, reversible, non-competitive inhibitor of the immunoproteasome.[1][5] Its selectivity for the β1i subunit over its constitutive counterpart (β1c) is particularly pronounced, reaching approximately 20-fold.[1][5] This selectivity is attributed to the specific topology of the S1 hydrophobic pocket in the β1i subunit.[1][5] While it also inhibits the β5i subunit, its selectivity over β5c is less dramatic.[1]
Carfilzomib , in contrast, is an irreversible inhibitor that forms a covalent bond with the N-terminal threonine of the active sites of the proteasome.[2] It demonstrates high selectivity for the chymotrypsin-like activities of both the constitutive proteasome (β5) and the immunoproteasome (β5i/LMP7).[2][6] At higher concentrations, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities.[2] Structural studies have revealed that the S3 and S4 binding pockets play a crucial role in carfilzomib's selectivity for chymotrypsin-like sites.[7] Interestingly, some findings suggest a slight preference for the constitutive chymotrypsin-like subunits.[7]
Experimental Protocols
Proteasome Activity Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds on purified proteasomes or cell lysates using fluorogenic substrates.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2.
-
Proteasome: Purified human 20S constitutive or immunoproteasome.
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC for chymotrypsin-like activity (β5c/β5i).
-
Z-LLE-AMC for caspase-like activity (β1c).
-
Ac-PAL-AMC for caspase-like activity (β1i).
-
Boc-LRR-AMC for trypsin-like activity (β2c/β2i).
-
-
Inhibitor Stock Solution: this compound or carfilzomib dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the desired concentration of the inhibitor (this compound or carfilzomib) to the assay buffer.
-
Add the proteasome (constitutive or immunoproteasome) to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the proteasome activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For Ki determination with reversible inhibitors like this compound, conduct kinetic assays at varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., non-competitive).
-
ProCISE (Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent) Assay for Carfilzomib
The ProCISE assay is a specific method to quantify the occupancy of individual proteasome subunits by an inhibitor in cell lysates.[3][4]
-
Cell Lysis and Probe Incubation:
-
Lyse cells (e.g., PBMCs) in a suitable buffer.
-
Incubate the cell lysate with a proteasome active-site binding probe (PABP) that binds to the active sites of all proteasome subunits.
-
-
Denaturation and Capture:
-
Denature the proteins in the lysate using a strong denaturant (e.g., 6 M guanidine hydrochloride).
-
Capture the PABP-proteasome complexes on streptavidin-coated beads.
-
-
Immunodetection:
-
Wash the beads extensively to remove unbound proteins.
-
Incubate the beads with primary antibodies specific for each proteasome subunit (β1, β2, β5, β1i, β2i, β5i).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Add a chemiluminescent substrate and measure the luminescence. The signal is inversely proportional to the amount of inhibitor-bound subunit.
-
Signaling Pathways and Cellular Effects
The inhibition of the immunoproteasome by this compound and carfilzomib triggers distinct downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
This compound Signaling
While less extensively characterized than carfilzomib, Argyrin A (a related compound) has been shown to induce apoptosis by preventing the degradation of the cyclin-dependent kinase inhibitor p27kip1.[8] This leads to cell cycle arrest. The immunosuppressive effects of argyrins are linked to the inhibition of mitochondrial elongation factor EF-G1, which in turn reduces IL-17 production by T-helper 17 cells.[9]
Carfilzomib Signaling
Carfilzomib's potent and irreversible inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing significant cellular stress and activating multiple pro-apoptotic pathways.
-
NF-κB Pathway: Carfilzomib's effect on the NF-κB pathway is complex. While proteasome inhibition is generally expected to block NF-κB activation by preventing IκBα degradation, some studies report an atypical activation of NF-κB by carfilzomib that may lack the typical pro-survival signals.[2][10][11] Other studies show inhibition of constitutive NF-κB activation.[11][12]
-
Apoptosis Induction: Carfilzomib induces apoptosis through both the intrinsic and extrinsic pathways.[2][13] It can stabilize Death Receptor 5 (DR5), enhancing TRAIL-induced apoptosis.[14] It also leads to the activation of caspases-3, -8, and -9.[2][13]
-
JNK Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway is another mechanism by which carfilzomib promotes apoptosis.[15]
-
STAT1/COX-2/iNOS Pathway: Carfilzomib has been shown to inhibit the STAT1/COX-2/iNOS signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects in multiple myeloma cells.[16][17]
-
Cell Cycle Arrest: Carfilzomib can induce cell cycle arrest at the G2/M phase.[18]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Crystal structure of the human 20S proteasome in complex with carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Proteasome Inhibitor Carfilzomib Functions Independently of p53 To Induce Cytotoxicity and an Atypical NF-κB Response in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 17. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
Argyrin B and its Derivatives: A Head-to-Head Comparison of Antibacterial Activity
For Immediate Release
A comprehensive analysis of the antibacterial activity of Argyrin B and its derivatives reveals a promising class of natural products with potent efficacy, particularly against Gram-negative pathogens. This guide synthesizes available experimental data to provide a head-to-head comparison of these compounds, offering valuable insights for researchers and drug development professionals in the ongoing search for novel antibiotics.
Argyrins are cyclic peptides that exert their antibacterial effect by inhibiting the bacterial elongation factor G (EF-G), a crucial component of the protein synthesis machinery.[1][2] This mechanism of action makes them a subject of significant interest in the face of rising antimicrobial resistance. While this compound is the most studied member of this family, a growing body of research is exploring the potential of its synthetic and naturally occurring derivatives.
Comparative Antibacterial Potency
The antibacterial spectrum of Argyrins is primarily focused on Gram-negative bacteria, with notable activity against Pseudomonas aeruginosa, a pathogen of critical concern.[3] Limited data is available for a direct, comprehensive comparison of a wide range of this compound derivatives against a standardized panel of bacteria. However, existing studies provide valuable benchmarks for their relative potency.
A key study investigating a library of 22 synthetic Argyrin derivatives demonstrated remarkable activity against the Gram-positive anaerobe Clostridium difficile, with Minimum Inhibitory Concentrations (MICs) for 12 of these compounds falling within the low to mid ng/mL range.[1] Notably, the most potent derivative, Argyrin 2, exhibited an MIC of 4.7 ng/mL against C. difficile.[1] This highlights the potential for structural modifications to significantly enhance potency and potentially broaden the antibacterial spectrum.
The following table summarizes the available MIC values for this compound and its naturally occurring analogue, Argyrin A. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa PAO1 | 8 | [1] |
| This compound | Stenotrophomonas maltophilia | 4 | [1] |
| This compound | Burkholderia multivorans | (low µg/mL range) | [1] |
| This compound | Acinetobacter baumannii | >64 | [1] |
| This compound | Escherichia coli | >64 | [1] |
| Argyrin A | Pseudomonas aeruginosa ATCC 10145 | (Inhibition observed with 20 µg disc) | [4] |
| Argyrin A | Pseudomonas aeruginosa CCARM 0024 | (Inhibition observed with 20 µg disc) | [4] |
| This compound | Pseudomonas aeruginosa ATCC 10145 | (Inhibition observed with 20 µg disc) | [4] |
| This compound | Pseudomonas aeruginosa CCARM 0024 | (Inhibition observed with 20 µg disc) | [4] |
Mechanism of Action: Targeting Protein Synthesis
Argyrins function by binding to the elongation factor G (EF-G) on the bacterial ribosome.[3][5] This interaction traps EF-G on the ribosome, thereby stalling the translocation step of protein synthesis and ultimately leading to bacterial cell death. This targeted approach offers a distinct mechanism compared to many existing classes of antibiotics.
Experimental Protocols
The determination of the antibacterial activity of this compound derivatives is primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This method involves preparing a series of twofold dilutions of the Argyrin derivative in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination:
Key Steps:
-
Preparation of Argyrin Derivative Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: A fresh bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the Argyrin derivative where no bacterial growth is observed.
Conclusion and Future Directions
This compound and its derivatives represent a promising avenue for the development of new antibacterial agents, particularly against challenging Gram-negative pathogens. The available data, though limited in its comparative scope, clearly indicates that structural modifications to the this compound scaffold can lead to substantial improvements in potency. Further research, including comprehensive structure-activity relationship (SAR) studies and testing against a broader panel of clinically relevant bacteria, is crucial to fully elucidate the therapeutic potential of this fascinating class of natural products. The development of more efficient synthetic routes will also be critical to facilitate the exploration of a wider chemical space and the generation of optimized lead compounds for preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Argyrin B: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Argyrin B with other antibiotics, supported by available experimental data. This compound, a cyclic peptide produced by myxobacteria, presents a promising antibacterial agent, particularly against problematic Gram-negative pathogens like Pseudomonas aeruginosa. Its unique mechanism of action, targeting the elongation factor G (EF-G), suggests a potential lack of cross-resistance with many existing antibiotic classes. This guide delves into the experimental evidence supporting this claim, while also exploring potential mechanisms of cross-resistance that have been identified.
Executive Summary
This compound inhibits bacterial protein synthesis by binding to a novel allosteric pocket on elongation factor G (EF-G), a target it shares with fusidic acid. However, the binding site of this compound is distinct from that of fusidic acid, suggesting a low probability of target-based cross-resistance.[1][2] Studies have shown that resistance to this compound in Pseudomonas aeruginosa is primarily mediated by mutations in the fusA1 gene, which encodes EF-G.[3] Importantly, the introduction of a sensitive version of the EF-G protein into a naturally resistant bacterium confers susceptibility to this compound but not to other antibiotics such as tetracycline, fusidic acid, and ciprofloxacin. This provides strong evidence for a lack of cross-resistance at the primary target level.
While target-based cross-resistance appears minimal, a mechanism for low-level, non-target-based cross-resistance has been identified. This compound has been shown to induce the expression of the MexXY-OprM efflux pump in P. aeruginosa.[4] This can lead to a slight decrease in susceptibility (antagonism) to other antibiotics that are substrates of this pump, such as ciprofloxacin.[4]
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available data on the Minimum Inhibitory Concentrations (MICs) of this compound and other antibiotics against Pseudomonas aeruginosa and other relevant bacteria. This data is compiled from multiple sources to provide a comparative overview.
| Organism | Strain | Resistance Profile | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Tobramycin (µg/mL) | Meropenem (µg/mL) | Fusidic Acid (µg/mL) | Tetracycline (µg/mL) |
| P. aeruginosa | PAO1 | Wild-type | 8[4] | 0.25 - 1[5] | 0.5 - 2[5] | 0.5 - 2[6] | >64 | >64 |
| P. aeruginosa | This compound Resistant Mutant | fusA1 mutation | >64[3] | - | - | - | - | - |
| A. baumannii | Wild-type | Intrinsically Resistant | >64[4] | - | - | - | >64 | - |
| A. baumannii | Expressing sensitive P. aeruginosa FusA1 | - | 1[4] | >32 | >128 | - | >64 | >64 |
| S. maltophilia | Wild-type | - | 4[4] | - | - | - | - | - |
Note: Data is aggregated from multiple studies and direct comparative MICs for all antibiotics against the same this compound-resistant mutant are not available in a single report. Dashes (-) indicate data not available.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solutions of this compound and comparator antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Antibiotic Interaction Analysis
The checkerboard assay is used to assess the interaction (synergy, antagonism, or indifference) between this compound and other antibiotics.[1][2]
Procedure:
-
In a 96-well plate, create a two-dimensional gradient of two antibiotics. Serially dilute Antibiotic A (e.g., this compound) horizontally, and serially dilute Antibiotic B (e.g., Ciprofloxacin) vertically.
-
Each well will contain a unique combination of concentrations of the two antibiotics.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Following incubation, determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Mandatory Visualization
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Mutation in elongation factor G confers resistance to the antibiotic argyrin in the opportunistic pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor this compound in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meropenem Combined with Ciprofloxacin Combats Hypermutable Pseudomonas aeruginosa from Respiratory Infections of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of Argyrin B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-angiogenic effects of Argyrin B, a cyclic peptide with anti-tumor properties. Due to the limited direct in vivo data specifically for this compound's anti-angiogenic activity, this guide draws comparisons with its analogue, Argyrin A, and the well-characterized proteasome inhibitor, Bortezomib. These are contrasted with established anti-angiogenic agents that target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key mediator of angiogenesis.
Introduction to Tumor Angiogenesis
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones. This process supplies tumors with essential nutrients and oxygen, facilitating their expansion and spread. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.
This compound: A Proteasome Inhibitor with Anti-Angiogenic Potential
Argyrin A, a close analogue of this compound, has been shown to exhibit anti-tumor activities by inhibiting the proteasome.[1][2] This inhibition prevents the degradation of key cell cycle regulators, such as p27kip1, leading to cell cycle arrest and apoptosis in cancer cells.[2] The anti-angiogenic effects of proteasome inhibitors are thought to occur through both direct effects on endothelial cells and indirect effects by reducing the production of pro-angiogenic factors by tumor cells.[3][4][5] While direct in vivo anti-angiogenic data for this compound is scarce, its mechanism of action as a proteasome inhibitor suggests a similar potential to disrupt tumor neovascularization.
Mechanism of Action: Proteasome Inhibition vs. VEGF Pathway Inhibition
The primary mechanism of action of Argyrins differs significantly from that of many standard anti-angiogenic drugs, which predominantly target the VEGF signaling pathway.
-
Proteasome Inhibitors (e.g., Argyrins, Bortezomib): These compounds block the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of proteins that regulate cell cycle progression and apoptosis. In the context of angiogenesis, proteasome inhibition can induce apoptosis in endothelial cells and decrease the secretion of pro-angiogenic factors like VEGF by tumor cells.[3][4][6]
-
VEGF Inhibitors (e.g., Bevacizumab): These agents, typically monoclonal antibodies or small molecule tyrosine kinase inhibitors, directly target VEGF or its receptors (VEGFRs). By blocking the interaction between VEGF and VEGFR, they inhibit the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[7][8]
Comparative In Vivo Anti-Angiogenic Efficacy
To provide a quantitative comparison, this section presents data on the in vivo anti-angiogenic effects of the proteasome inhibitor Bortezomib (as a proxy for this compound) and the VEGF inhibitor Bevacizumab.
Table 1: Comparison of Anti-Angiogenic Effects in Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Model System | Concentration / Dose | Observed Effect | Quantitative Data | Citation(s) |
| Bortezomib | Chick Chorioallantoic Membrane (CAM) | 20 nmol/L | Inhibition of basal and FGF-2-induced angiogenesis | Significant inhibition of macroscopic vessel counts (>50% inhibition) | [5][9] |
| Bevacizumab | Not directly reported in the provided search results for a comparable quantitative CAM assay. Effects are primarily documented in mammalian models. | - | - | - |
Table 2: Comparison of Anti-Angiogenic Effects in Tumor Xenograft Models
| Compound | Model System | Dose & Schedule | Observed Effect on Angiogenesis | Quantitative Data (Microvessel Density - MVD) | Citation(s) |
| Bortezomib | Neuroblastoma Xenograft (mice) | Not specified | Decrease in intratumoral vessel counts and reduced tumor VEGF expression | Statistically significant decrease in MVD | [3] |
| Bortezomib | Prostate Tumor Xenograft (mice) | 1 mg/kg every 72h | Reduced microvessel densities and high levels of endothelial cell apoptosis | Significant reduction in MVD in LNCaP-Pro5 tumors | [6] |
| Bevacizumab | Ovarian Cancer Xenograft (human tissue in mice) | Not specified | Inhibition of neovascularization | Higher MVD associated with greater benefit from Bevacizumab treatment | [10] |
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of compounds.[11][12][13]
Materials:
-
Fertilized chicken eggs
-
Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)
-
Sterile phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound) and vehicle control
-
Sterile filter paper discs or gelatin sponges
-
Stereomicroscope
-
Image analysis software for quantification
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3 (E3), create a small window in the eggshell to expose the CAM.
-
On E7-E8, apply a sterile filter paper disc or gelatin sponge soaked with the test compound or vehicle control onto the CAM in a relatively avascular region.
-
Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
After incubation, open the eggs and examine the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the application site.
-
Quantify the angiogenic response by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density using image analysis software.[14][15][16][17]
Tumor Xenograft Model for Angiogenesis Assessment
This model involves the implantation of human tumor cells into immunodeficient mice to evaluate the effect of therapeutic agents on tumor growth and associated angiogenesis.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Cell culture medium and supplements
-
Matrigel (optional, to support initial tumor growth)
-
Test compound (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
-
Microscope for imaging
Procedure:
-
Culture the chosen human tumor cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the tumor cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin for histological analysis.
-
Perform immunohistochemistry on tumor sections using an endothelial cell marker (e.g., CD31) to visualize blood vessels.
-
Quantify microvessel density (MVD) by counting the number of stained vessels in several high-power fields within the tumor.[18][19][20][21]
Visualizing Key Pathways and Workflows
VEGF Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by VEGF, a primary target for many anti-angiogenic therapies.
Caption: Simplified VEGF signaling pathway in endothelial cells.
In Vivo Anti-Angiogenesis Experimental Workflow
This diagram outlines a typical workflow for validating the anti-angiogenic effects of a test compound in vivo.
Caption: General workflow for in vivo anti-angiogenesis studies.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib inhibits angiogenesis and reduces tumor burden in a murine model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential effects of the proteasome inhibitor bortezomib on apoptosis and angiogenesis in human prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 8. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. Chick Chorioallantoic Membrane as an in vivo Model for the Study of Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kolaido.com [kolaido.com]
- 16. A Novel Artificial Intelligence-Based Approach for Quantitative Assessment of Angiogenesis in the Ex Ovo CAM Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of microvessel density in human tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iosrjournals.org [iosrjournals.org]
Unraveling the Cellular Impact of Argyrin B: A Comparative Proteomic Analysis Against Other Key Inhibitors
For researchers, scientists, and drug development professionals, a deep understanding of a drug's mechanism of action and its cellular consequences is paramount. This guide provides a comparative proteomic overview of cells treated with Argyrin B, a potent natural product with dual inhibitory functions, against two well-characterized inhibitors: Bortezomib, a proteasome inhibitor, and Fusidic Acid, a translation inhibitor. By examining the distinct and overlapping changes in the cellular proteome, we can gain valuable insights into the nuanced effects of this compound.
This compound, a cyclic octapeptide, has emerged as a molecule of significant interest due to its dual inhibitory activities. It uniquely targets both protein synthesis, by trapping elongation factor G (EF-G) on the ribosome in a manner analogous to Fusidic Acid, and the proteasome, exhibiting non-competitive inhibition of the human immunoproteasome.[1][2] This multifaceted mechanism of action suggests a complex cellular response, which can be elucidated through comparative proteomics.
This guide will delve into the proteomic shifts induced by this compound and compare them with the effects of Bortezomib, a clinically approved proteasome inhibitor, and Fusidic Acid, a bacteriostatic antibiotic that also targets translation. While direct comparative proteomic studies are limited, this guide synthesizes available data to provide a comprehensive overview of the expected proteomic alterations.
Quantitative Proteomic Data Comparison
The following tables summarize the anticipated key protein alterations in cells treated with this compound, Bortezomib, and Fusidic Acid. This data is compiled from various proteomic and related studies on the individual inhibitors. It is important to note that the specific proteomic signature can vary depending on the cell type, drug concentration, and treatment duration.
Table 1: Proteins Differentially Regulated by this compound and Bortezomib (Proteasome Inhibition)
| Protein Target/Pathway | Expected Change with this compound | Expected Change with Bortezomib | Rationale |
| Proteasome Subunits | Upregulation | Upregulation | Compensatory response to proteasome inhibition. |
| Ubiquitinated Proteins | Accumulation | Accumulation | Blockade of proteasomal degradation leads to a buildup of proteins marked for destruction. |
| p53 | Stabilization and Activation | Stabilization and Activation | Inhibition of proteasomal degradation of the tumor suppressor p53. |
| NF-κB Signaling | Inhibition | Inhibition | Prevention of IκBα degradation, leading to the sequestration of NF-κB in the cytoplasm. |
| Pro-apoptotic Proteins (e.g., Bax, Bak) | Upregulation/Activation | Upregulation/Activation | Accumulation of pro-apoptotic factors that are normally degraded by the proteasome. |
| Anti-apoptotic Proteins (e.g., Bcl-2) | Downregulation | Downregulation | Indirect effects of cellular stress and apoptosis induction. |
| Heat Shock Proteins (e.g., HSP70, HSP90) | Upregulation | Upregulation | Cellular stress response to the accumulation of misfolded proteins (ER stress). |
| p27kip1 | Stabilization | Stabilization | Argyrin A, a related compound, is known to stabilize this cell cycle inhibitor.[3] |
Table 2: Proteins Differentially Regulated by this compound and Fusidic Acid (Translation Inhibition)
| Protein Target/Pathway | Expected Change with this compound | Expected Change with Fusidic Acid | Rationale |
| Ribosomal Proteins | Potential Alterations | Potential Alterations | Cellular response to ribosome stalling and stress. |
| Elongation Factor G (EF-G) | Trapped on Ribosome | Trapped on Ribosome | Direct target of both inhibitors, leading to translation arrest. |
| Proteins with Short Half-lives | Rapid Depletion | Rapid Depletion | Inhibition of synthesis leads to a quick decline in the levels of unstable proteins. |
| Stress Response Proteins (e.g., CHOP, GADD34) | Upregulation | Upregulation | Cellular response to translational stress and amino acid starvation. |
| Amino Acid Biosynthesis Enzymes | Upregulation | Upregulation | Compensatory response to the perceived lack of amino acids due to translation inhibition. |
| Global Protein Synthesis | Strong Inhibition | Strong Inhibition | Direct consequence of the inhibition of translation elongation. |
Experimental Protocols
A comprehensive understanding of the proteomic data necessitates a clear view of the methodologies used to generate it. Below are detailed protocols for key experiments in comparative proteomics of drug-treated cells.
Cell Culture and Inhibitor Treatment
-
Cell Lines: A relevant cancer cell line (e.g., multiple myeloma for proteasome inhibitor comparison, or a bacterial strain for translation inhibitor comparison) is cultured under standard conditions.
-
Treatment: Cells are treated with this compound, Bortezomib, or Fusidic Acid at a predetermined concentration (e.g., IC50) for a specified duration. A vehicle-treated control group is always included.
Protein Extraction and Digestion
-
Lysis: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein integrity.
-
Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Digestion: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
Quantitative Proteomic Analysis (SILAC or TMT Labeling)
-
SILAC (Stable Isotope Labeling with Amino acids in Cell culture): Cells are cultured in media containing either "light" or "heavy" isotopes of essential amino acids. After treatment, "light" and "heavy" cell populations are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer.
-
TMT (Tandem Mass Tag) Labeling: Peptides from different samples (e.g., control, this compound-treated, Bortezomib-treated) are chemically labeled with isobaric tags. These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for simultaneous quantification of multiple samples.
Mass Spectrometry and Data Analysis
-
LC-MS/MS: The labeled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The raw data is processed using specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein between the different treatment groups. Statistical analysis is performed to identify proteins that are significantly differentially expressed.
Visualizing the Pathways
To better understand the complex cellular processes affected by these inhibitors, the following diagrams, generated using the DOT language, illustrate the key signaling pathways.
Caption: Proteasome inhibition by this compound and Bortezomib.
Caption: Translation inhibition by this compound and Fusidic Acid.
Conclusion
This compound's unique dual-inhibitory mechanism presents a complex and potent method of inducing cell stress and death. By comparing its proteomic signature to that of the more targeted inhibitors, Bortezomib and Fusidic Acid, we can begin to dissect the contributions of each inhibitory activity to its overall cellular effect. The expected proteomic changes highlight a convergence on pathways related to protein quality control, cell cycle regulation, and apoptosis. Further direct comparative proteomic studies will be invaluable in fully elucidating the therapeutic potential and molecular intricacies of this compound. This guide provides a foundational framework for such investigations, offering a clear comparison based on current knowledge and outlining the experimental approaches necessary to deepen our understanding.
References
A Head-to-Head Battle for p27KIP1 Stability: Argyrin B vs. Other Stabilizers
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of the cell cycle inhibitor p27KIP1 is a critical frontier in cancer therapy. This guide provides a side-by-side comparison of Argyrin B, a naturally derived cyclic peptide, with other key p27KIP1 stabilizers, offering insights into their mechanisms, potency, and experimental validation.
The tumor suppressor protein p27KIP1 is a pivotal regulator of cell cycle progression, primarily by inhibiting cyclin-dependent kinases (CDKs). Its levels are often downregulated in various cancers, correlating with poor prognosis. Consequently, strategies to stabilize and elevate p27KIP1 levels represent a promising therapeutic avenue. This guide delves into a comparative analysis of this compound and other p27KIP1 stabilizers, including the well-established proteasome inhibitor Bortezomib and a newer class of targeted therapies, the small molecule inhibitors of the S-phase kinase-associated protein 2 (SKP2).
Mechanisms of Action: A Tale of Two Pathways
The stabilization of p27KIP1 can be achieved through distinct molecular mechanisms. This compound and Bortezomib belong to the class of proteasome inhibitors, while SKP2 inhibitors offer a more targeted approach by directly interfering with the protein degradation machinery specific to p27KIP1.
1. Proteasome Inhibition: A Broad-Spectrum Approach
This compound and Bortezomib exert their effects by inhibiting the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. By blocking this degradation pathway, these compounds lead to the accumulation of various proteins, including p27KIP1.
-
This compound: This cyclic peptide, derived from the myxobacterium Archangium gephyra, has been shown to be a potent inhibitor of the proteasome.[1][2] Its antitumor activities are critically dependent on the presence of p27KIP1.[1]
-
Bortezomib (Velcade®): A dipeptidyl boronic acid, Bortezomib is an FDA-approved drug for treating multiple myeloma and mantle cell lymphoma. It reversibly inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of p27KIP1 and subsequent cell cycle arrest and apoptosis.[3][4]
2. SKP2 Inhibition: A Targeted Intervention
A more direct strategy to stabilize p27KIP1 involves inhibiting its specific E3 ubiquitin ligase, SCF-SKP2. SKP2 is the substrate recognition component of this complex and is responsible for targeting p27KIP1 for ubiquitination and subsequent proteasomal degradation. Small molecule inhibitors that disrupt the SKP2-p27KIP1 interaction prevent this degradation process, leading to a more selective increase in p27KIP1 levels. Several such inhibitors have been identified through in silico screening and high-throughput assays.[5][6]
Comparative Performance: Potency and Specificity
A direct quantitative comparison of these stabilizers from a single study is challenging. However, by compiling data from various sources, we can draw inferences about their relative potency.
| Compound Class | Representative Compound(s) | Mechanism of Action | Reported Potency (Cell Proliferation IC50) | Key Considerations |
| Proteasome Inhibitor | This compound | Inhibition of 26S Proteasome | Not widely reported for p27KIP1 stabilization; antitumor effects observed in nanomolar range. | Broad-spectrum effects due to general proteasome inhibition may lead to off-target toxicities. |
| Proteasome Inhibitor | Bortezomib | Inhibition of 26S Proteasome | 3-20 nM in multiple myeloma cell lines.[7] | Clinically validated, but associated with side effects like peripheral neuropathy. |
| SKP2 Inhibitor | Various small molecules (e.g., C1, C2, C20) | Inhibition of SCF-SKP2 E3 ligase activity | 14.3 µM for cell proliferation inhibition by one series of inhibitors.[5][8] | More targeted approach, potentially with a better safety profile. Still in preclinical development. |
Signaling Pathways at Play
The stabilization of p27KIP1 by these different classes of compounds impacts downstream signaling pathways that control cell cycle progression and apoptosis.
References
- 1. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib (Velcade) induces p27Kip1 expression through S-phase kinase protein 2 degradation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib-mediated expression of p27Kip1 through S-phase kinase protein 2 degradation in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Argyrin B: A Comparative Guide to its Efficacy in Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Argyrin B and its analogues in primary patient-derived cancer models. Argyrins are a class of cyclic peptides with potent anti-tumor activities, primarily functioning as proteasome inhibitors. Their ability to stabilize the tumor suppressor protein p27Kip1 makes them a promising area of cancer research. This document summarizes the available experimental data, compares Argyrin's performance with other proteasome inhibitors, and provides detailed experimental protocols for validation in patient-derived cancer cells.
Mechanism of Action: Stabilization of the Tumor Suppressor p27Kip1
Argyrins exert their anti-tumor effects by inhibiting the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1][2] Increased levels of p27Kip1 halt the cell cycle at the G1/S checkpoint, preventing cancer cell proliferation and inducing apoptosis.[1][3] All antitumoral activities of Argyrin A have been shown to be dependent on the prevention of p27(kip1) destruction.[1]
Efficacy of Argyrin Analogues in Preclinical Models
While specific data on this compound in primary patient-derived cancer cells is limited in publicly available literature, studies on its analogues, Argyrin A and Argyrin F, in various cancer models provide strong evidence of their therapeutic potential.
In Vitro Efficacy
Argyrin F has demonstrated potent anti-proliferative, anti-migratory, and pro-apoptotic effects in pancreatic ductal adenocarcinoma (PDAC) cell lines.[3] It also impaired epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]
| Compound | Cancer Type | Assay | Endpoint | Result | Reference |
| Argyrin F | Pancreatic (PDAC cells) | Proliferation Assay (MTT) | Inhibition of cell growth | Dose-dependent inhibition | [3] |
| Argyrin F | Pancreatic (PDAC cells) | Wound Healing Assay | Inhibition of cell migration | Significant inhibition | [3] |
| Argyrin F | Pancreatic (PDAC cells) | Invasion Assay | Inhibition of cell invasion | Significant inhibition | [3] |
| Argyrin F | Pancreatic (PDAC cells) | Apoptosis Assay | Induction of apoptosis | Dose and time-dependent increase | [3] |
| Argyrin F | Pancreatic (PDAC cells) | Senescence Assay | Induction of senescence | Dose and time-dependent increase | [3] |
In Vivo Efficacy
In an engineered mouse model of pancreatic cancer, Argyrin F treatment was compared to the standard chemotherapeutic agent, gemcitabine.[3] While gemcitabine alone resulted in the longest survival, the combination of Argyrin F and gemcitabine led to the greatest reduction in tumor spread and ascites.[3] This suggests a potential synergistic effect and a role for Argyrin F in a combination therapy setting.
| Treatment Group | Cancer Model | Endpoint | Result | Reference |
| Argyrin F | Engineered Mouse Model (PDAC) | Survival | Increased survival compared to vehicle | [3] |
| Gemcitabine | Engineered Mouse Model (PDAC) | Survival | Longest survival | [3] |
| Argyrin F + Gemcitabine | Engineered Mouse Model (PDAC) | Tumor Spread & Ascites | Largest reduction | [3] |
Comparison with Alternative Therapies: Proteasome Inhibitors
The following table presents data for bortezomib in patient-derived chronic lymphocytic leukaemia (B-CLL) cells, illustrating the type of comparative data that would be valuable for this compound.
| Compound | Cancer Type | Cell Type | Concentration | Endpoint | Result | Reference |
| Bortezomib | B-cell chronic lymphocytic leukaemia | Primary B-CLL cells | 2.5 nM | Cytotoxicity | Significant, dose-dependent | [4] |
| Bortezomib + Fludarabine | B-cell chronic lymphocytic leukaemia | Primary B-CLL cells | 5 nM Bortezomib | Cytotoxicity (Combination Index) | Additive effect (CI = 0.82) | [4] |
| Bortezomib + Cladribine | B-cell chronic lymphocytic leukaemia | Primary B-CLL cells | 5 nM Bortezomib | Cytotoxicity (Combination Index) | Additive effect (CI = 0.87) | [4] |
Anti-Angiogenic Effects of Argyrins
In addition to its direct effects on tumor cells, Argyrin A has been shown to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2] This dual mechanism of action, targeting both the tumor cells and their blood supply, makes Argyrins particularly attractive as anti-cancer agents.
Experimental Protocols for Validation in Patient-Derived Models
Validating the efficacy of this compound in primary patient-derived cancer cells is crucial for its clinical translation. Patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) are state-of-the-art models that closely recapitulate the heterogeneity and biology of the original patient tumor.
Experimental Workflow for Efficacy Testing in Patient-Derived Organoids
Detailed Methodologies
1. Establishment of Patient-Derived Organoids (PDOs)
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions and with appropriate patient consent.
-
Tissue Dissociation: Mechanically mince the tissue into small fragments (1-2 mm) and then digest using a cocktail of enzymes such as collagenase, dispase, and DNase I at 37°C with agitation.
-
Cell Filtering and Embedding: Filter the cell suspension through a cell strainer to remove large debris. Resuspend the single cells or small cell clusters in a basement membrane matrix (e.g., Matrigel) and plate as droplets in culture plates.
-
Organoid Culture: After polymerization of the matrix, overlay with a specialized organoid culture medium containing growth factors tailored to the cancer type. Culture the organoids in a humidified incubator at 37°C and 5% CO2. Passage the organoids every 1-3 weeks by dissociating them and re-embedding in fresh matrix.
2. High-Throughput Drug Screening of PDOs
-
Organoid Plating: Dissociate established PDOs into small fragments and seed them in a 384-well plate format.
-
Drug Treatment: After allowing the organoids to reform for a few days, treat them with a dilution series of this compound, a positive control (e.g., bortezomib or standard-of-care chemotherapy), and a vehicle control.
-
Viability/Apoptosis Assays: After a defined incubation period (e.g., 72-120 hours), assess cell viability using assays such as CellTiter-Glo (measures ATP levels) or measure apoptosis using caspase-3/7 activity assays.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for this compound and the comparative drugs. Quantify the percentage of apoptotic cells.
3. Establishment of Patient-Derived Xenografts (PDXs)
-
Tumor Implantation: Surgically implant small fragments of a patient's tumor subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Monitor tumor growth in the mice. Once tumors reach a certain size (e.g., 1000-1500 mm³), excise them and passage them into new recipient mice for expansion.
-
In Vivo Drug Efficacy Studies: Once a cohort of mice with established PDX tumors is available, randomize them into treatment groups: vehicle control, this compound, a comparative drug, and potentially a combination therapy.
-
Treatment and Monitoring: Administer the drugs according to a defined schedule and route. Monitor tumor volume using caliper measurements and assess the overall health of the mice.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
Conclusion
This compound and its analogues represent a promising class of anti-cancer agents with a well-defined mechanism of action centered on the stabilization of the p27Kip1 tumor suppressor. While direct quantitative data on this compound's efficacy in primary patient-derived cancer cells is still emerging, the available evidence for its analogues in preclinical models, including those for difficult-to-treat cancers like pancreatic cancer, is encouraging. The dual action of inhibiting tumor cell proliferation and angiogenesis further strengthens its therapeutic potential. The use of patient-derived models, such as organoids and xenografts, provides a robust platform for the further evaluation of this compound's efficacy and for the identification of patient populations most likely to benefit from this novel therapeutic strategy. Further head-to-head studies with established proteasome inhibitors in these advanced preclinical models are warranted to fully delineate the clinical potential of this compound.
References
- 1. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Argyrin B Analogues
For Researchers, Scientists, and Drug Development Professionals
Argyrins, a class of cyclic octapeptides derived from myxobacteria, have garnered significant interest in the scientific community for their potent antitumor, immunosuppressive, and antibiotic activities.[1][2] The primary mechanism behind their anticancer effects involves the inhibition of the proteasome, which leads to the stabilization of the tumor suppressor protein p27kip1.[2] While Argyrin B is a prominent member of this family, extensive research has focused on the synthesis and evaluation of its analogues, such as Argyrin A and Argyrin F, to enhance therapeutic efficacy and improve pharmacokinetic properties.[1][3]
This guide provides a comparative overview of the pharmacokinetic profiles of different this compound analogues. However, it is important to note that detailed, quantitative, and publicly available comparative pharmacokinetic data for a range of this compound analogues is currently scarce in the literature. While numerous studies allude to the importance of optimizing the pharmacokinetic properties of these compounds through synthetic modifications, they often do not publish the specific comparative data.
Data Presentation: Pharmacokinetic Profiles
A comprehensive, direct comparison of key pharmacokinetic parameters for various this compound analogues is limited by the lack of publicly available data. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability are crucial for comparing the in vivo behavior of these compounds.
Despite the absence of a compiled dataset, research indicates that synthetic modifications to the Argyrin scaffold are actively pursued to improve these pharmacokinetic characteristics, which are often challenging for peptide-based therapeutics.[4][5] The development of analogues like Argyrin F was driven by the need for derivatives with more promising profiles for potential antitumor drugs.[3]
Table 1: Comparative Pharmacokinetic Parameters of this compound Analogues
| Analogue | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Animal Model | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
| Argyrin A | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
| Argyrin F | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
| Synthetic Analogue X | Data not available | Data not available | Data not available | Data not available | Data not available | - | - |
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the pharmacokinetic analysis of cyclic peptides like this compound analogues. These protocols are synthesized from established practices in preclinical drug development.[6][7]
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of an this compound analogue following intravenous (IV) and oral (PO) administration in mice or rats.
1. Animal Models and Housing:
-
Species: Male or female Sprague-Dawley rats or BALB/c mice.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.[7] Animals are acclimated for at least one week before the study.[8]
2. Drug Formulation and Administration:
-
Formulation: The Argyrin analogue is formulated in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Intravenous (IV) Administration: The formulation is administered as a single bolus injection into the tail vein.
-
Oral (PO) Administration: The formulation is administered via oral gavage.
3. Blood Sample Collection:
-
Serial blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7][8]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method: LC-MS/MS Quantification:
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the Argyrin analogue in the plasma samples.[9][10][11]
-
Chromatography: Separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ion transitions for the analyte and the internal standard.
6. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) are calculated.
-
Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Mandatory Visualization
Caption: Mechanism of Argyrin-induced cell cycle arrest and apoptosis.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 10. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 11. scienceopen.com [scienceopen.com]
Argyrin B: A Comparative Guide to its Immunomodulatory Effects in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of Argyrin B with established immunosuppressants, Cyclosporin A and Rapamycin, in primary immune cells. While direct comparative studies on this compound are limited, this document synthesizes available data to offer insights into its potential as a novel immunomodulatory agent.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the known effects of this compound in comparison to Cyclosporin A and Rapamycin on key primary immune cell functions. It is important to note that quantitative data for this compound, such as IC50 values for proliferation and cytokine inhibition, are not yet publicly available and represent a key area for future research.
Table 1: Effect on T Cell Proliferation and Function
| Feature | This compound | Cyclosporin A | Rapamycin |
| Primary Target | Mitochondrial Elongation Factor G1 (EF-G1)[1] | Calcineurin[2][3] | mTORC1[4] |
| Effect on T Cell Proliferation | Inhibition (inferred from immunosuppressive activity) | Potent inhibition | Potent inhibition |
| IC50 for T Cell Proliferation | Not available | ~244 nM (294 µg/L); variable depending on co-stimulation (0.2 ng/mL to µg/mL range)[3][5] | 0.1 nM (peTh2), 0.25 nM (cTh2), 10 nM (Th1)[4] |
| Effect on IL-2 Production | Not available | Potent inhibition[5] | Partial inhibition |
| Effect on IL-17 Production | Potent inhibition in Th17 cells[1] | Inhibition | Inhibition |
| Effect on IFN-γ Production | Not available | Potent inhibition[5] | Partial inhibition |
Table 2: Effect on Macrophage Function
| Feature | This compound | Cyclosporin A | Rapamycin |
| Effect on Activation | Not available | Inhibition of pro-inflammatory cytokine production | Skews macrophage polarization towards M2 phenotype |
| Effect on Nitric Oxide (NO) Production | Not available | Inhibition | Inhibition |
| Effect on TNF-α Production | Not available | Inhibition | Inhibition |
| Effect on IL-1β Production | Not available | Inhibition | Inhibition |
| Effect on IL-6 Production | Not available | Inhibition | Inhibition |
Table 3: Effect on B Cell Function
| Feature | This compound | Cyclosporin A | Rapamycin |
| Effect on Proliferation | Potent inhibitor of T-cell independent antibody formation[1] | Direct inhibition | Inhibition |
| Effect on Antibody Production | Inhibition (T-cell independent)[1] | Inhibition | Inhibition |
| Effect on B Cell Activation Markers | Not available | Not available | Downregulation |
Signaling Pathways
The precise signaling pathways modulated by this compound in primary immune cells are still under investigation. However, its known mechanism of inhibiting mitochondrial protein synthesis suggests a distinct mode of action compared to Cyclosporin A and Rapamycin, which target the Calcineurin/NFAT and mTOR pathways, respectively.
Experimental Protocols
Detailed methodologies for key in vitro assays to validate and compare the immunomodulatory effects of this compound are provided below.
T Cell Proliferation Assay (CFSE-based)
This protocol outlines the measurement of T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution, a standard method to track cell divisions.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium. Wash the cells three times with complete RPMI medium.
-
Cell Culture and Stimulation: Resuspend CFSE-labeled PBMCs in complete RPMI medium supplemented with 10% FBS. Plate the cells in a 96-well plate at 2 x 10^5 cells/well. Stimulate T cells with anti-CD3/CD28 antibodies or a suitable mitogen like Phytohemagglutinin (PHA).
-
Compound Treatment: Add serial dilutions of this compound, Cyclosporin A (positive control), and a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Surface Marker Staining: Harvest the cells and stain with fluorescently labeled antibodies against T cell markers such as CD3, CD4, and CD8.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the CFSE fluorescence intensity within the gated T cell populations. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferation.
Macrophage Activation Assay
This protocol describes the assessment of macrophage activation by measuring the expression of activation markers and the production of nitric oxide.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Argyrin B: A Comparative Analysis of its Impact on Constitutive vs. Immunoproteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Argyrin B on the constitutive proteasome and the immunoproteasome. This compound, a cyclic peptide of myxobacterial origin, has emerged as a significant tool in proteasome research due to its selective inhibitory properties. Understanding its differential impact on the two main proteasome types is crucial for its development as a potential therapeutic agent, particularly in immunology and oncology.
Executive Summary
This compound acts as a reversible, non-competitive inhibitor of the proteasome with a notable preference for the immunoproteasome. Experimental data reveals that this compound exhibits significantly higher potency against the β1i (LMP2) and β5i (LMP7) subunits of the immunoproteasome compared to their constitutive counterparts, β1c and β5c. This selectivity presents a promising avenue for targeted therapies with potentially reduced side effects compared to broad-spectrum proteasome inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of this compound against the catalytic subunits of the human constitutive proteasome and immunoproteasome. The data is derived from kinetic assays measuring the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
| Proteasome Subunit | Inhibition Constant (Kᵢ) in µM | IC₅₀ in µM |
| Constitutive Proteasome | ||
| β1c (Caspase-like) | > 50 | > 50 |
| β5c (Chymotrypsin-like) | 10.8 ± 2.1 | 15.5 ± 1.9 |
| Immunoproteasome | ||
| β1i (LMP2) | 2.5 ± 0.4 | 3.8 ± 0.5 |
| β5i (LMP7) | 3.2 ± 0.6 | 4.9 ± 0.7 |
Data sourced from Allardyce et al., 2019.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
Proteasome Activity Assay
This protocol outlines the measurement of proteasome activity using a fluorogenic substrate.
Materials:
-
Purified 20S constitutive proteasome and immunoproteasome
-
This compound
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 0.1 mM ATP, 25 ng/µl bovine serum albumin[4]
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to achieve a range of desired concentrations. Further dilute these stock solutions in Assay Buffer.
-
Reaction setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add inhibitor: Add 10 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
Add proteasome: Add 20 µL of purified proteasome (constitutive or immunoproteasome) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate reaction: Add 20 µL of the fluorogenic substrate (e.g., 10 µM final concentration of Suc-LLVY-AMC) to each well to start the reaction.[4]
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 60 minutes at 37°C.[4]
Determination of IC₅₀ and Kᵢ
IC₅₀ Determination:
-
Plot the rate of substrate hydrolysis (fluorescence units per minute) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC₅₀ value is the concentration of this compound that produces 50% inhibition of the proteasome activity.[5]
Kᵢ Determination:
-
Perform the proteasome activity assay with varying concentrations of both the substrate and this compound.
-
Plot the data using a Lineweaver-Burk or Dixon plot.
-
The Kᵢ can be determined from the intersection of the lines on the plot. For non-competitive inhibition, Kᵢ is the negative x-intercept of the Dixon plot.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.
References
- 1. This compound, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i : Middlesex University Research Repository [repository.mdx.ac.uk]
- 3. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 4. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
Safety Operating Guide
Argyrin B: A Comprehensive Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Argyrin B is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is vital for building a culture of safety and trust in the handling of cytotoxic agents.
This compound is a cyclic octapeptide with cytotoxic properties, necessitating its classification and handling as a hazardous substance.[1][2] The primary hazards associated with this compound include being harmful if swallowed and causing skin and eye irritation.[3] Therefore, all waste materials contaminated with this compound must be managed through a dedicated hazardous waste stream.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]
-
Lab Coat: A clean, buttoned lab coat, preferably designated for work with cytotoxic compounds, should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is required.[4][5]
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is segregation and containment. Under no circumstances should this compound or its contaminated materials be mixed with general laboratory or non-hazardous waste.
1. Waste Segregation:
-
All items that have come into contact with this compound must be considered cytotoxic waste.[6][7] This includes:
-
Unused or expired this compound solid or solutions.
-
Empty vials and containers that held this compound.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Pipette tips, weighing boats, and other contaminated lab consumables.
-
Spill cleanup materials.
-
2. Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The container must be marked with a "Cytotoxic Waste" or "Hazardous Waste" label, in accordance with institutional and local regulations.[8]
-
Solid waste (e.g., contaminated gloves, vials) should be placed in a dedicated, lined container.[9]
-
Liquid waste containing this compound should be collected in a separate, sealed, and shatter-proof container. Do not dispose of liquid this compound waste down the sink.[10]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Use a cytotoxic spill kit to contain and clean the spill.[8][11]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]
-
Decontaminate the affected area according to your institution's established procedures for hazardous spills.
4. Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.[3][12][13]
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[6][7]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its relevant chemical and physical properties.
| Property | Value |
| Molecular Formula | C₄₁H₄₆N₁₀O₈S |
| Molecular Weight | 838.9 g/mol |
| Appearance | Crystalline |
| Color | Light yellow |
| Melting Point | 250 °C (decomposes) |
| Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Disposal Recommendation | P501 (Dispose of contents/container to an approved waste disposal plant) |
Data sourced from Sigma-Aldrich Safety Data Sheet.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and adhering to the highest standards of laboratory safety and environmental responsibility.
References
- 1. The cyclic octapeptide antibiotic this compound inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C41H46N10O8S | CID 9940787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: The Antiviral Activity of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. veeprho.com [veeprho.com]
- 7. A cyclic peptide-based PROTAC induces intracellular degradation of palmitoyltransferase and potently decreases PD-L1 expression in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. intavispeptides.com [intavispeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
